Product packaging for 4-Ethynyl-2-methylpyridine(Cat. No.:CAS No. 30413-56-0)

4-Ethynyl-2-methylpyridine

Cat. No.: B1399146
CAS No.: 30413-56-0
M. Wt: 117.15 g/mol
InChI Key: IBKIVAAQROPWIF-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methylpyridine is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N B1399146 4-Ethynyl-2-methylpyridine CAS No. 30413-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2-methylpyridine
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InChI

InChI=1S/C8H7N/c1-3-8-4-5-9-7(2)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKIVAAQROPWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719399
Record name 4-Ethynyl-2-methylpyridine
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30413-56-0
Record name 4-Ethynyl-2-methylpyridine
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Record name 4-ethynyl-2-methylpyridine
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Foundational & Exploratory

4-Ethynyl-2-methylpyridine CAS 30413-56-0 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethynyl-2-methylpyridine: Synthesis, Properties, and Applications

Foreword

Welcome to a comprehensive technical guide on this compound (CAS 30413-56-0). As a senior application scientist, my goal is to provide researchers, chemists, and drug development professionals with a detailed and practical understanding of this versatile heterocyclic building block. This guide moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and providing self-validating protocols. The information herein is grounded in authoritative sources to ensure scientific integrity and empower your research endeavors.

Introduction and Significance

This compound, also known as (2-Methylpyridin-4-yl)acetylene or 4-Ethynyl-2-picoline, is a key intermediate in organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a reactive terminal alkyne and a methyl group, makes it a valuable synthon for the construction of complex molecular architectures. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, while the ethynyl group serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This unique combination of functional groups allows for the strategic introduction of the 2-methylpyridine core into a wide array of target molecules, making it particularly relevant in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical and spectroscopic characteristics of this compound are summarized below.

Physicochemical Properties

The physical and chemical properties of this compound determine its handling, storage, and reaction conditions.

PropertyValueSource
CAS Number 30413-56-0[2][3]
Molecular Formula C₈H₇N[3][4]
Molecular Weight 117.15 g/mol [3]
IUPAC Name This compound
Appearance Solid
Boiling Point 188.9 ± 28.0 °C at 760 mmHg
pKa (conjugate acid) ~5.98 (estimated based on 4-methylpyridine)[5]
Solubility Soluble in water[6]
Purity Typically ≥98%[7]

Note: The pKa value is an estimation based on the parent compound, 4-methylpyridine. The ethynyl group may slightly alter the basicity of the pyridine nitrogen.

Spectroscopic Profile (Predicted)

While experimental spectra are best obtained from the supplier for a specific batch, the following provides an expert prediction of the key spectroscopic features of this compound, which is crucial for reaction monitoring and structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl, acetylenic, and pyridine ring protons.

  • Methyl Protons (C2-CH₃): A singlet around δ 2.5 ppm.

  • Pyridine Protons (H3, H5, H6): A set of signals in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, H3 and H5 will likely appear as doublets or singlets, while H6 will be a doublet. The proton adjacent to the nitrogen (H6) is expected to be the most downfield.

  • Acetylenic Proton (C≡C-H): A sharp singlet around δ 3.0-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Methyl Carbon (C2-CH₃): A signal around δ 20-25 ppm.

  • Pyridine Carbons: Signals in the range of δ 120-150 ppm, with the carbon bearing the methyl group (C2) and the carbon adjacent to the nitrogen (C6) appearing further downfield.

  • Alkynyl Carbons (C≡C-H): Two distinct signals between δ 70-90 ppm.

IR (Infrared) Spectroscopy:

  • C≡C-H stretch (terminal alkyne): A sharp, characteristic peak around 3300 cm⁻¹.

  • C≡C stretch: A weaker absorption around 2100-2200 cm⁻¹.

  • C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H stretches (aromatic and methyl): Absorptions around 2900-3100 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A prominent peak at m/z = 117.[4]

  • Key Fragmentation: Loss of the acetylenic proton, the methyl group, or cleavage of the pyridine ring.

Synthesis and Reactivity

The synthetic utility of this compound is primarily centered around the reactivity of its terminal alkyne. It is both synthesized from and utilized in one of the most powerful C-C bond-forming reactions in modern organic chemistry: the Sonogashira coupling.

Synthetic Pathway via Sonogashira Coupling

The most logical and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This involves the reaction of a 4-halo-2-methylpyridine (typically bromo or iodo) with a protected acetylene source, followed by deprotection.

Synthesis of this compound Reactant1 4-Bromo-2-methylpyridine Intermediate 4-((Trimethylsilyl)ethynyl)-2-methylpyridine Reactant1->Intermediate Sonogashira Coupling Reactant2 Trimethylsilylacetylene Reactant2->Intermediate Conditions Pd(PPh₃)₄, CuI Base (e.g., Et₃N) Solvent (e.g., THF) Conditions->Intermediate Product This compound Intermediate->Product Deprotection Deprotection Base (e.g., K₂CO₃) Solvent (e.g., MeOH) Deprotection->Product Sonogashira Coupling Application cluster_catalysis Catalytic Cycle Reactant1 This compound CuCycle Copper Cycle (Forms Copper Acetylide) Reactant1->CuCycle Reactant2 Aryl/Vinyl Halide (R-X, X=I, Br) OxAdd Oxidative Addition (R-Pd(II)-X)L₂ Reactant2->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd R-X Transmetal Transmetalation OxAdd->Transmetal CuCycle->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Coupled Product (R-C≡C-Py) RedElim->Product

References

An In-Depth Technical Guide to the Synthesis of 4-Ethynyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethynyl-2-methylpyridine is a crucial heterocyclic building block in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of a reactive terminal alkyne group and a pyridine ring imparts unique chemical properties, making it a valuable precursor for the synthesis of a diverse range of complex molecules.[1][2] The pyridine moiety offers a site for hydrogen bonding and coordination, while the ethynyl group serves as a versatile handle for carbon-carbon bond formation through reactions like "click" chemistry and Sonogashira couplings.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth technical details, experimental protocols, and a comparative analysis of the available methodologies.

The principal and most widely employed method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][3] This palladium-catalyzed reaction provides an efficient means of forming a C(sp²)-C(sp) bond between a 4-halo-2-methylpyridine and a suitable alkyne source.[1][3][4] Alternative, though less common, routes include modifications of other functional groups on the pyridine ring. This guide will focus predominantly on the Sonogashira coupling, detailing the synthesis of the necessary precursors and the subsequent coupling and deprotection steps.

I. Synthesis of the Key Precursor: 4-Bromo-2-methylpyridine

A reliable synthesis of the starting material, 4-Bromo-2-methylpyridine, is paramount for the successful production of the target compound. This key intermediate is typically prepared from the readily available 2-Amino-4-methylpyridine via a Sandmeyer-type reaction.[5]

A. Diazotization and Bromination of 2-Amino-4-methylpyridine

The conversion of 2-Amino-4-methylpyridine to 4-Bromo-2-methylpyridine involves two main steps: the formation of a diazonium salt from the amino group, followed by its displacement with a bromide ion.[5]

Reaction Pathway:

Sandmeyer_Reaction A 2-Amino-4-methylpyridine B 2-Amino-4-methylpyridinium diazonium salt A->B HBr, NaNO2 C 4-Bromo-2-methylpyridine B->C CuBr (catalyst)

Caption: Sandmeyer-type reaction for the synthesis of 4-Bromo-2-methylpyridine.

Experimental Protocol: Synthesis of 4-Bromo-2-methylpyridine[6]
  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-Amino-4-methylpyridine (10.1 g, 93.4 mmol) in 48% aqueous hydrobromic acid (165 mL) in a suitable reaction vessel. Cool the solution to -10°C with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite (7.04 g, 102 mmol) in water (165 mL) and pre-cool it to 0°C. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below -5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours.

  • Workup: Carefully neutralize the reaction mixture by adding 4 M sodium hydroxide solution (400 mL). Extract the aqueous layer with tert-butyl methyl ether (3 x 150 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-2-methylpyridine.

ParameterValueReference
Starting Material2-Amino-4-methylpyridine[6]
Key ReagentsHBr, NaNO₂[6]
Temperature-10°C to room temperature[6]
Reaction Time16.5 hours[6]
Typical Yield~92%[6]

II. Sonogashira Coupling: The Core Synthesis of this compound

The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][4] In the context of this compound synthesis, this involves the coupling of 4-Bromo-2-methylpyridine with a protected alkyne, typically Trimethylsilylacetylene (TMSA), followed by a deprotection step.[1]

A. The Catalytic Cycle

The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition Pd0->Pd_add R-X Pd_complex R-Pd(II)-X(L2) Pd_add->Pd_complex Transmetal Transmetallation Pd_complex->Transmetal Pd_alkyne R-Pd(II)-C≡CR'(L2) Transmetal->Pd_alkyne Red_elim Reductive Elimination Pd_alkyne->Red_elim Red_elim->Pd0 Regenerates Catalyst Product R-C≡CR' Red_elim->Product CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide H-C≡CR' Alkyne H-C≡CR' Cu_acetylide->Transmetal Transfers Acetylide Base Base Cu_acetylide->Base Regenerates Base-H+

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

B. Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-methylpyridine with TMSA[7][8][9]
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2-methylpyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

  • Solvent and Reagents: Add anhydrous and degassed triethylamine (Et₃N) as both the solvent and base. Then, add trimethylsilylacetylene (TMSA, 1.2 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-methyl-4-((trimethylsilyl)ethynyl)pyridine, can be purified by column chromatography on silica gel.

ParameterValueReference
Starting Material4-Bromo-2-methylpyridine[7]
Alkyne SourceTrimethylsilylacetylene (TMSA)[1]
Palladium CatalystPd(PPh₃)₂Cl₂[8][9]
Copper Co-catalystCuI[7][10]
Base/SolventTriethylamine (Et₃N)[10]
TemperatureRoom Temperature[10][11]
Reaction Time16 hours[10]

III. Deprotection of the Silyl Group

The final step in the synthesis of this compound is the removal of the trimethylsilyl (TMS) protecting group. This is typically achieved under mild basic or fluoride-mediated conditions.[12][13][14]

A. Common Deprotection Methods

Several reagents can be employed for the deprotection of silyl-protected alkynes. The choice of method often depends on the other functional groups present in the molecule and the desired reaction conditions.

  • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for cleaving silicon-carbon bonds.[12][14] Other fluoride sources like potassium fluoride (KF) can also be used.[15]

  • Base-catalyzed hydrolysis: Mild bases such as potassium carbonate (K₂CO₃) in methanol can effectively remove the TMS group.[15]

  • Silver-catalyzed deprotection: For bulkier silyl groups like triisopropylsilyl (TIPS), silver fluoride (AgF) has been shown to be an efficient deprotection agent.[12][16]

B. Experimental Protocol: Deprotection of 2-methyl-4-((trimethylsilyl)ethynyl)pyridine[15][17]
  • Reaction Setup: Dissolve the crude 2-methyl-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq.) in methanol.

  • Reagent Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, 0.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

ParameterValueReference
Starting Material2-methyl-4-((trimethylsilyl)ethynyl)pyridine
Deprotecting AgentK₂CO₃ (catalytic)[15]
SolventMethanol[15]
TemperatureRoom Temperature[15]
Reaction Time2-4 hours

IV. Alternative Synthetic Approaches

While the Sonogashira coupling is the most prevalent method, other synthetic strategies for related ethynylpyridines have been reported, which could potentially be adapted for the synthesis of this compound.[1]

A. Castro-Stephens Coupling

A precursor to the Sonogashira reaction, the Castro-Stephens coupling involves the reaction of a pre-formed copper(I) acetylide with an aryl halide.[1] This method generally requires harsher reaction conditions compared to the Sonogashira coupling.[1]

B. From Vinylpyridines

An alternative route involves the transformation of a corresponding vinylpyridine.[1] This multi-step process typically includes the bromination of the vinyl group to form a dibromoethane intermediate, followed by a double dehydrobromination using a strong base to yield the alkyne.[1]

V. Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a three-step sequence commencing with the Sandmeyer-type bromination of 2-Amino-4-methylpyridine. The subsequent Sonogashira cross-coupling with trimethylsilylacetylene, followed by a mild deprotection, provides the target compound in good overall yield. The methodologies and protocols detailed in this guide offer a comprehensive framework for researchers and professionals in drug development and materials science to access this valuable synthetic building block.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Ethynyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-ethynyl-2-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of direct experimental studies on its conformation, this paper synthesizes data from related molecules, particularly 2-methylpyridine, and employs established principles of conformational analysis to build a robust theoretical model. Furthermore, we outline detailed experimental and computational workflows to encourage and guide future research aimed at definitively characterizing its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural nuances of functionalized pyridine derivatives.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a foundational scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it a privileged structure in drug design. The introduction of substituents onto the pyridine core allows for the fine-tuning of steric and electronic properties, which in turn dictates molecular interactions and biological activity. This compound (Figure 1) is a compelling example, featuring a methyl group at the 2-position and an ethynyl group at the 4-position. The methyl group can influence solubility and metabolic stability, while the ethynyl group serves as a versatile synthetic handle, particularly in reactions like Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions ("click chemistry").

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is paramount for predicting its behavior in biological systems and for the rational design of novel molecules. This guide will delve into its structural components and propose its most likely conformational state.

Molecular Structure Analysis

The fundamental structure of this compound is composed of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This core is functionalized with a methyl (-CH₃) group at the C2 position and an ethynyl (-C≡CH) group at the C4 position.

PropertyValueSource
Molecular Formula C₈H₇N--INVALID-LINK--
Molecular Weight 117.15 g/mol --INVALID-LINK--
SMILES CC1=NC=CC(=C1)C#C--INVALID-LINK--
InChIKey IBKIVAAQROPWIF-UHFFFAOYSA-N--INVALID-LINK--

Below is a diagram illustrating the atomic numbering and connectivity of the molecule.

Figure 1: Molecular structure of this compound.

Theoretical Conformational Analysis

As of the date of this publication, there are no dedicated experimental or computational studies on the conformational analysis of this compound in the peer-reviewed literature. Therefore, this section provides a theoretical analysis based on well-established principles and data from analogous compounds.

Conformational Flexibility

The primary source of conformational flexibility in this compound arises from the rotation of the methyl group around the C2-C(methyl) single bond. The pyridine ring is a rigid, planar aromatic system, and the ethynyl group, with its sp-hybridized carbons, is linear and lies in the plane of the ring. Thus, the overall shape of the molecule is largely determined by the orientation of the methyl group's hydrogen atoms.

Methyl Group Rotation: Insights from 2-Methylpyridine

To understand the behavior of the methyl group in this compound, we can draw a strong analogy to 2-methylpyridine (α-picoline). Microwave spectroscopy studies on 2-methylpyridine have precisely determined the potential barrier to internal rotation of the methyl group. The V₃ potential, which represents the three-fold barrier to rotation, was determined to be approximately 258.4 cal/mol (about 1.08 kJ/mol)[1]. This is a very low energy barrier, indicating that at room temperature, the methyl group is in a state of nearly free rotation.

The preferred conformation of the methyl group in 2-methylpyridine is staggered with respect to the pyridine ring bonds. This means that one C-H bond of the methyl group will likely be oriented anti-periplanar to the C2-N1 bond of the ring to minimize steric hindrance. Due to the low rotational barrier, the molecule rapidly interconverts between its three equivalent staggered conformations.

Given that the ethynyl group at the 4-position is distant and does not introduce significant steric hindrance to the methyl group at the 2-position, it is highly probable that the rotational dynamics of the methyl group in this compound are very similar to those in 2-methylpyridine.

Predicted Overall Conformation

Based on the analysis above, the predicted lowest-energy conformation of this compound is one where the pyridine ring and the ethynyl group are coplanar. The methyl group will adopt a staggered conformation relative to the ring, with one of its C-H bonds likely eclipsing the C2-C3 bond to minimize steric interaction with the ring nitrogen's lone pair. However, due to the very low rotational barrier, it is more accurate to describe the methyl group as undergoing rapid rotation at ambient temperatures rather than residing in a single static conformation.

Proposed Research Workflows for Definitive Structural Characterization

To move beyond theoretical predictions, a combination of experimental and computational studies is necessary. The following workflows are proposed to definitively determine the molecular structure and conformation of this compound.

Experimental Workflow: Spectroscopy and Crystallography

A multi-pronged experimental approach will provide a comprehensive understanding of the molecule's structure in both the gas and solid phases.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Outputs synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification mw_spec Microwave Spectroscopy (Gas Phase) purification->mw_spec xray X-ray Crystallography (Solid State) purification->xray nmr NMR Spectroscopy (Solution) purification->nmr gas_structure Precise Gas-Phase Geometry & Rotational Barrier mw_spec->gas_structure solid_structure Solid-State Conformation & Packing xray->solid_structure solution_structure Solution-State Structural Features nmr->solution_structure

Figure 2: Proposed experimental workflow for structural characterization.

Methodology:

  • Synthesis and Purification: The compound would first be synthesized and purified to a high degree to ensure the quality of spectroscopic and crystallographic data.

  • Microwave Spectroscopy: A sample would be analyzed in the gas phase using a pulsed-jet Fourier transform microwave spectrometer. This technique would yield highly precise rotational constants, from which an accurate molecular geometry (bond lengths and angles) can be determined. Furthermore, the fine splitting patterns in the spectra would allow for a precise determination of the V₃ rotational barrier of the methyl group.

  • X-ray Crystallography: Single crystals of the compound would be grown and subjected to X-ray diffraction. This would provide an unambiguous determination of the molecular conformation in the solid state and reveal intermolecular interactions, such as π-stacking or hydrogen bonding, in the crystal lattice.

  • NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectra in various solvents would confirm the molecular connectivity and provide insights into the electronic environment of the nuclei.

Computational Workflow: Quantum Chemical Calculations

In parallel with experimental work, computational modeling can provide a detailed picture of the molecule's potential energy surface and vibrational properties.

computational_workflow cluster_dft DFT Calculations cluster_outputs Predicted Properties start Initial Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc pes_scan Potential Energy Surface Scan (Methyl Rotation) geom_opt->pes_scan opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom spec_pred Predicted Spectra (IR, Raman, NMR) freq_calc->spec_pred rot_barrier Rotational Barrier Height pes_scan->rot_barrier

Figure 3: Proposed computational workflow for theoretical analysis.

Methodology:

  • Geometry Optimization: The structure of this compound would be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and a triple-zeta basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: A frequency calculation would be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict vibrational spectra (IR and Raman).

  • Potential Energy Surface Scan: To determine the rotational barrier of the methyl group, a relaxed potential energy surface scan would be performed by systematically rotating the H-C-C-N dihedral angle in small increments (e.g., 10°) and optimizing the rest of the molecule at each step. The energy difference between the minimum and maximum points on the resulting curve would yield the rotational barrier.

  • Spectra Prediction: NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) to be compared with experimental data.

Predicted Spectroscopic Signatures

While awaiting experimental data, we can predict the key features of the NMR and IR spectra of this compound based on its structure.

  • ¹H NMR:

    • A singlet for the methyl protons (~2.5 ppm).

    • A singlet for the acetylenic proton (~3.1 ppm).

    • Three distinct signals in the aromatic region for the pyridine ring protons (likely between 7.0 and 8.5 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon (~24 ppm).

    • Two signals for the sp-hybridized ethynyl carbons (~80-90 ppm).

    • Five distinct signals for the pyridine ring carbons (~120-150 ppm).

  • Infrared (IR) Spectroscopy:

    • A sharp, weak C≡C stretching vibration around 2100-2260 cm⁻¹.

    • A sharp, characteristic ≡C-H stretching vibration around 3300 cm⁻¹.

    • C-H stretching vibrations for the methyl and aromatic protons in the 2850-3100 cm⁻¹ region.

    • C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Conclusion and Future Outlook

This compound is a molecule with significant potential as a building block in various chemical disciplines. Based on a theoretical analysis grounded in data from 2-methylpyridine, its overall structure is predicted to be planar, with the primary conformational freedom being the low-barrier rotation of the 2-methyl group.

This technical guide has not only provided a robust theoretical framework for understanding the molecule's structure but has also laid out a clear and actionable roadmap for its definitive experimental and computational characterization. The proposed workflows, if executed, would provide a wealth of data that would be invaluable for the future application of this versatile compound in drug discovery and materials science. It is our hope that this guide will stimulate further research into this and related substituted pyridines.

References

Spectroscopic Characterization of 4-Ethynyl-2-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Synthetic Building Block.

Introduction

4-Ethynyl-2-methylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, combining the aromaticity of the pyridine ring with the linear geometry of the ethynyl group, makes it a valuable building block in the synthesis of complex molecular architectures. As a Senior Application Scientist, this guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural confirmation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this compound.

The structural elucidation of a novel or synthesized compound like this compound is fundamentally reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and elemental composition. This guide will delve into the predicted spectroscopic data for this compound, supported by established principles of spectroscopic interpretation and detailed experimental protocols.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are labeled as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-68.4 - 8.6d~5
H-57.2 - 7.4d~5
H-37.1 - 7.3s-
Acetylenic H3.1 - 3.3s-
Methyl H2.5 - 2.7s-
Expert Interpretation of the ¹H NMR Spectrum

The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substituents.[1]

  • H-6: This proton, being in the alpha position to the nitrogen, is expected to be the most deshielded and appear at the lowest field (highest ppm).[1] It will likely appear as a doublet due to coupling with H-5.

  • H-5: This proton is in the beta position to the nitrogen and will be more shielded than H-6. It should appear as a doublet from coupling to H-6.

  • H-3: This proton is adjacent to the methyl-substituted carbon and the ethynyl-substituted carbon. With no adjacent protons to couple with, it is expected to be a singlet.

  • Acetylenic Proton: The proton of a terminal alkyne typically resonates in the range of 2.5-3.5 ppm.[2] Due to the electronic effects of the pyridine ring, a shift towards the higher end of this range is anticipated.

  • Methyl Protons: The methyl group at the 2-position will appear as a singlet in the typical alkyl region, around 2.5 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 3-4 seconds

  • Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C-2158 - 162
C-6148 - 152
C-4140 - 145
C-5123 - 127
C-3120 - 124
C≡CH80 - 85
C≡CH78 - 82
CH₃22 - 26
Expert Interpretation of the ¹³C NMR Spectrum

The electronegative nitrogen atom significantly influences the chemical shifts of the pyridine ring carbons.

  • C-2 and C-6: The carbons alpha to the nitrogen are the most deshielded. C-2, being substituted with a methyl group, will have a slightly different chemical shift than C-6.

  • C-4: The carbon bearing the ethynyl group will also be significantly deshielded.

  • C-3 and C-5: The carbons beta to the nitrogen are the most shielded of the aromatic carbons.

  • Alkynyl Carbons: The sp-hybridized carbons of the ethynyl group typically appear in the 65-90 ppm range. The carbon attached to the pyridine ring will likely be at a slightly different shift than the terminal carbon.

  • Methyl Carbon: The methyl carbon will appear at a characteristic high-field shift.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a more concentrated solution (20-50 mg in 0.6 mL of solvent) is often beneficial due to the lower natural abundance of ¹³C.[3]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Technique: Proton-decoupled

    • Number of scans: 512-2048 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

  • Processing: Process the data similarly to the ¹H NMR spectrum, with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Functional Group Characteristic Absorption (cm⁻¹) Intensity
≡C-H stretch (alkyne)~3300Strong, sharp
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C≡C stretch (alkyne)2100 - 2260Weak to medium, sharp
C=N, C=C stretch (aromatic ring)1400 - 1600Medium to strong
Expert Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

  • ≡C-H Stretch: A strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[2][4]

  • C≡C Stretch: A weak to medium, sharp absorption in the 2100-2260 cm⁻¹ region is characteristic of the carbon-carbon triple bond.[5]

  • Aromatic C-H and Ring Vibrations: The absorptions for the aromatic C-H stretches and the C=C and C=N stretching vibrations of the pyridine ring will be present in their expected regions.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (Thin Film): If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty sample compartment.

    • Place the sample in the spectrometer and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₈H₇N, which corresponds to a monoisotopic mass of approximately 117.0578 g/mol .[7]

Ion Predicted m/z Identity
[M]⁺˙117Molecular Ion
[M-H]⁺116Loss of a hydrogen radical
[M-CH₃]⁺102Loss of a methyl radical
[M-HCN]⁺˙90Loss of hydrogen cyanide
Expert Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The most important piece of information from the mass spectrum is the molecular ion peak ([M]⁺˙), which corresponds to the molecular weight of the compound. For this compound, this is expected at m/z 117.

  • Fragmentation Pattern: The fragmentation of pyridine derivatives can be complex. Common fragmentation pathways include the loss of small, stable molecules or radicals.[8] The loss of a hydrogen radical from the molecular ion is a common fragmentation. The loss of the methyl group (a radical of mass 15) is also a likely fragmentation pathway. The pyridine ring can also fragment, for instance, by losing hydrogen cyanide (HCN, mass 27).

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this, GC-MS is a suitable method.

  • Ionization: Electron Impact (EI) is a common ionization technique that will produce the molecular ion and a characteristic fragmentation pattern.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Workflow and Visualization

The spectroscopic analysis of a compound like this compound follows a logical workflow to confirm its structure and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Compound Final_Compound Purity_Assessment->Final_Compound Confirmed Structure & Purity

Caption: A typical workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data based on established principles, it serves as an authoritative reference for researchers working with this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality data, ensuring the reliability of experimental results. A thorough understanding of these spectroscopic techniques is indispensable for scientists in drug discovery and materials science who rely on the precise characterization of novel chemical entities.

References

Physical and chemical properties of 4-Ethynyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physical and Chemical Properties of 4-Ethynyl-2-methylpyridine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, combining a pyridine core, a reactive terminal alkyne, and a methyl group, offers a versatile platform for synthesizing complex molecules. This guide provides a detailed examination of its molecular structure, physicochemical properties, spectroscopic signature, and chemical reactivity. We present field-proven insights into its synthetic utility, including a detailed protocol for its preparation via Sonogashira coupling. Safety, handling, and storage procedures are also outlined to ensure its effective and safe application in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: A Versatile Heterocyclic Intermediate

The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved pharmaceuticals that span a wide range of therapeutic areas.[1] this compound emerges as a particularly valuable derivative, integrating three key functional motifs. The pyridine nitrogen imparts basicity and influences the molecule's electronic properties, the methyl group at the 2-position modulates reactivity and provides a potential point for further functionalization, and the terminal alkyne at the 4-position is a highly versatile handle for modern synthetic transformations.

The significance of this compound is highlighted by its incorporation into potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5).[2] These antagonists are critical research tools and potential therapeutics for central nervous system (CNS) disorders, including anxiety and addiction.[2] Beyond neuropharmacology, the terminal alkyne makes this compound an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling its use in bioconjugation, polymer science, and the development of functional materials.[3] This guide serves to consolidate the known and predicted properties of this molecule to facilitate its application in these cutting-edge fields.

Molecular Structure and Identification

Correctly identifying a chemical entity is the foundation of sound scientific work. The structural and identifying information for this compound is summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 30413-56-0[4][5][6]
Molecular Formula C₈H₇N[3][5][7]
Molecular Weight 117.15 g/mol [3]
Canonical SMILES CC1=NC=CC(C#C)=C1[5][7]
InChI Key IBKIVAAQROPWIF-UHFFFAOYSA-N[7]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

PropertyValue / DescriptionRationale and References
Appearance Expected to be a liquid or low-melting solid at room temperature.Based on analogous compounds like 2-ethynylpyridine (liquid) and 2-methylpyridine (liquid).[8]
Boiling Point Data not available.N/A
Melting Point Data not available.N/A
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF, DMSO). Limited solubility in non-polar solvents like hexanes.The pyridine ring provides polarity, while the hydrocarbon portions (methyl, ethynyl) enhance organosolubility. 2-Amino-4-methylpyridine is noted to be soluble in water and alcohols.
pKa (of conjugate acid) Estimated: ~5.5 - 5.8The pKa of the conjugate acid of 2-methylpyridine is ~5.96.[8][9][10] The ethynyl group at the 4-position is weakly electron-withdrawing, which is expected to slightly reduce the basicity of the pyridine nitrogen compared to the parent picoline.
logP (predicted) 1.5[7][11] This value suggests moderate lipophilicity, a common feature in drug candidates.

Spectroscopic Profile (Predicted)

TechniqueExpected Features
¹H NMR δ ~8.4-8.5 ppm (d, 1H): Proton at C6 (adjacent to N).δ ~7.1-7.3 ppm (m, 2H): Protons at C3 and C5.δ ~3.2-3.4 ppm (s, 1H): Acetylenic proton (-C≡C-H).δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃).
¹³C NMR δ ~158-160 ppm: C2 (attached to methyl).δ ~148-150 ppm: C6.δ ~120-125 ppm: Aromatic CH carbons (C3, C5).δ ~130-135 ppm: C4 (attached to alkyne).δ ~83 ppm: Quaternary alkyne carbon (-C≡C-H).δ ~78 ppm: Terminal alkyne carbon (-C≡C-H).δ ~24 ppm: Methyl carbon (-CH₃).
Infrared (IR) ~3300 cm⁻¹ (strong, sharp): ≡C-H stretch.~3050 cm⁻¹ (weak): Aromatic C-H stretch.~2950 cm⁻¹ (weak): Aliphatic C-H stretch.~2110 cm⁻¹ (weak, sharp): C≡C stretch.~1600, 1480 cm⁻¹ (medium): Pyridine ring C=C and C=N stretching vibrations.
Mass Spec. (EI) m/z 117 (M⁺): Molecular ion peak.m/z 116: [M-H]⁺, loss of the acetylenic proton.m/z 91: [M-C₂H₂]⁺, loss of acetylene.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The terminal alkyne is, by far, the most versatile handle for derivatization.

cluster_alkyne Reactions of the Terminal Alkyne cluster_pyridine Reactions of the Pyridine Ring main This compound sonogashira Coupled Biaryl Product main->sonogashira Sonogashira Coupling (Pd catalyst, Cu(I), base, Ar-X) cuac 1,2,3-Triazole Adduct main->cuac CuAAC 'Click' Chemistry (Cu(I) catalyst, R-N₃) glaser Symmetrical Diyne main->glaser Glaser Coupling (Cu catalyst, oxidant) n_oxide Pyridine N-Oxide main->n_oxide N-Oxidation (m-CPBA) quaternization N-Alkyl Pyridinium Salt main->quaternization Quaternization (R-X)

Caption: Key reaction pathways for this compound.

  • Sonogashira Coupling: As a terminal alkyne, the compound readily participates in palladium-catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction is fundamental for creating C(sp)-C(sp²) bonds, enabling the construction of complex conjugated systems often found in pharmaceuticals and organic electronics.[13]

  • Click Chemistry (CuAAC): The ethynyl group is an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is renowned for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a premier choice for bioconjugation, drug discovery, and materials science applications.

  • Other Alkyne Reactions: It can also undergo other classical alkyne transformations, including Glaser coupling to form symmetrical diynes, and hydration to form the corresponding methyl ketone.

  • Pyridine Ring Reactivity: The lone pair on the pyridine nitrogen is basic and nucleophilic. It can be oxidized (e.g., with m-CPBA) to the corresponding N-oxide or alkylated with alkyl halides to form quaternary pyridinium salts. These transformations alter the electronic properties of the ring and can be used to tune the compound's characteristics.

Synthesis and Purification Protocol

A reliable synthesis is crucial for utilizing any building block. The most direct and common approach to synthesizing this compound is through a Sonogashira coupling of a suitable halopyridine precursor, followed by deprotection.

Workflow: Synthesis of this compound

G start Starting Materials: - 4-Bromo-2-methylpyridine - Ethynyltrimethylsilane reaction Sonogashira Coupling - Pd(PPh₃)₂Cl₂, CuI - Et₃N, THF - Reflux, 4h start->reaction workup Aqueous Workup & Solvent Removal reaction->workup deprotection Desilylation - K₂CO₃, MeOH - RT, 2h workup->deprotection purification Purification - Column Chromatography (Silica, Hex/EtOAc) deprotection->purification final Final Product: This compound purification->final

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-bromo-2-methylpyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq) via syringe. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene, 1.2 eq) dropwise to the stirring solution.

  • Coupling Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting 4-bromo-2-methylpyridine is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The result is the crude TMS-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 2-3 hours.

  • Final Isolation: Once the deprotection is complete (monitored by TLC), remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR and MS, comparing the results to the predicted profiles in Section 4.0.

Safety, Handling, and Storage

Proper handling is paramount for laboratory safety and maintaining compound integrity. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds can guide safe practices.

  • Hazard Profile (Inferred): Likely to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[14][15][16] Pyridine derivatives often have a strong, unpleasant odor.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][15]

  • Handling: Avoid breathing vapors. Avoid contact with skin, eyes, and clothing. Use spark-proof tools, as pyridine derivatives can be flammable.[16]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and strong acids.[5][14] Recommended storage temperature is 2-8°C.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound stands out as a high-value synthetic intermediate with significant potential in drug discovery and advanced materials. Its well-defined reactive sites—the terminal alkyne and the pyridine nitrogen—allow for predictable and versatile chemical modifications. By understanding its fundamental physicochemical properties, spectroscopic signatures, and reactivity, researchers can confidently and effectively incorporate this building block into complex synthetic campaigns, accelerating the development of novel molecules with tailored functions.

References

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 4-Ethynyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the terminal alkyne in 4-ethynyl-2-methylpyridine, a versatile building block in medicinal chemistry and materials science. The strategic placement of the electron-donating methyl group at the 2-position of the electron-withdrawing pyridine ring creates a unique electronic and steric environment that modulates the reactivity of the ethynyl moiety. This guide delves into the core principles governing its participation in key synthetic transformations, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), C-H activation, and cycloaddition reactions. By synthesizing theoretical underpinnings with practical, field-proven insights, this document serves as an essential resource for researchers seeking to leverage the distinct chemical properties of this important synthetic intermediate.

Introduction: The Unique Electronic and Steric Profile of this compound

The pyridine ring is a cornerstone in pharmaceutical sciences, with its derivatives being integral to a vast number of approved drugs.[1] The introduction of a terminal alkyne at the 4-position provides a versatile handle for molecular elaboration through a variety of reliable coupling reactions. In this compound, the presence of a methyl group at the 2-position introduces a subtle yet significant perturbation of the electronic and steric landscape of the molecule, influencing the reactivity of the terminal alkyne.

The pyridine ring is inherently electron-deficient, which acidifies the terminal alkyne's proton, facilitating its deprotonation and participation in metal-catalyzed reactions. The methyl group, being electron-donating, can partially counteract the electron-withdrawing nature of the pyridine ring.[2][3] This can have a nuanced effect on the rates and efficiencies of various reactions. Furthermore, the steric bulk of the methyl group in proximity to the nitrogen atom can influence the coordination of the pyridine to metal catalysts, a key step in many transformations.[4]

This guide will explore the practical implications of these electronic and steric factors on the key reactions of the terminal alkyne in this compound.

Sonogashira Cross-Coupling: A Workhorse Reaction

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental tool for the construction of carbon-carbon bonds.[5][6] For this compound, this reaction provides a direct route to a diverse array of substituted pyridine derivatives.

Mechanistic Considerations

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The key steps include the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The nitrogen atom of the pyridine ring can coordinate to the palladium center, which can influence the catalytic activity. The presence of the 2-methyl group in this compound may introduce steric hindrance that affects this coordination, potentially modulating the reaction rate.

Experimental Protocol: A Representative Sonogashira Coupling

The following protocol provides a general procedure for the Sonogashira coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine this compound, aryl bromide, Pd catalyst, Cu(I) co-catalyst, and ligand in a reaction vessel. add_solvent Add degassed solvent and base. start->add_solvent Step 1 heat Heat the reaction mixture under inert atmosphere. add_solvent->heat Step 2 monitor Monitor reaction progress by TLC or LC-MS. heat->monitor Step 3 quench Quench the reaction and perform aqueous work-up. monitor->quench Step 4 purify Purify the crude product by column chromatography. quench->purify Step 5

Caption: Workflow for a typical Sonogashira coupling reaction.

Materials:

  • This compound

  • Aryl bromide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), Pd(PPh₃)₂Cl₂ (1-5 mol%), CuI (2-10 mol%), and PPh₃ (2-10 mol%).

  • Add the anhydrous, degassed solvent and the base (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 10-15 minutes, then heat to the desired temperature (typically 50-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Sonogashira Coupling Conditions and Yields

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-2,2'-bipyridinePd(PPh₃)₄ / CuIToluene/ArgonTolueneRTHigh[8]
6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ / CuIEt₃NTHFRTModerate[5]
Aryl BromidesPd(OAc)₂ / PPh₃ / CuIEt₃NToluene70Good[9]
Aryl IodidesNanosized MCM-41-Pd / CuIEt₃NToluene100Excellent[10]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[11][12] This reaction is particularly valuable in drug discovery and bioconjugation due to its mild reaction conditions and tolerance of a wide range of functional groups.[3][13]

Mechanistic Principles

The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide in a stepwise manner to form the triazole ring.[] The reaction is typically carried out using a copper(II) salt in the presence of a reducing agent, such as sodium ascorbate, to generate the active copper(I) species in situ.[11]

Experimental Protocol: A General Procedure for CuAAC

The following is a general protocol for the CuAAC reaction of this compound with an organic azide.

Diagram of the CuAAC Workflow:

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Prepare solutions of this compound, organic azide, CuSO₄, and sodium ascorbate. mix Combine the alkyne and azide in a suitable solvent (e.g., t-BuOH/H₂O). start->mix Step 1 add_cu Add the CuSO₄ solution. mix->add_cu Step 2 initiate Add the sodium ascorbate solution to initiate the reaction. add_cu->initiate Step 3 workup Perform aqueous work-up and extraction. initiate->workup Step 4 purify Purify the product by crystallization or column chromatography. workup->purify Step 5

Caption: Workflow for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a suitable solvent mixture, such as 1:1 tert-butanol/water.

  • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (1-10 mol%).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (5-20 mol%).

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Table 2: Typical CuAAC Reaction Conditions

AlkyneAzideCatalyst SystemSolventTemp (°C)Reference
Terminal AlkyneOrganic AzideCuSO₄ / Sodium Ascorbatet-BuOH/H₂ORT[15]
Biomolecule-AlkyneCargo-AzideCuSO₄ / Sodium Ascorbate / THPTAAqueous BufferRT[3]

C-H Activation: A Modern Approach to Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the formation of new chemical bonds.[16] While the terminal C-H bond of the alkyne is the most acidic and reactive, C-H activation can also be directed to other positions on the pyridine ring, offering alternative pathways for molecular diversification.

Rhodium-catalyzed C-H activation, in particular, has been extensively studied for the functionalization of pyridines and other heterocycles.[17][18] The pyridine nitrogen can act as a directing group, guiding the metal catalyst to a specific C-H bond for cleavage and subsequent reaction with a coupling partner. The 2-methyl group in this compound could potentially influence the regioselectivity of such C-H activation reactions.

Cycloaddition Reactions: Building Molecular Complexity

The alkyne moiety of this compound can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.[7][19] This [4+2] cycloaddition with a conjugated diene provides a direct route to the synthesis of complex, fused-ring systems.

The reactivity of the alkyne as a dienophile is enhanced by the electron-withdrawing nature of the pyridine ring. The reaction is typically performed at elevated temperatures, and the regioselectivity is governed by the electronic properties of both the diene and the dienophile.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in bioactive molecules.[20][21] The ability to readily introduce a wide range of substituents via the reactions discussed above allows for the rapid generation of compound libraries for high-throughput screening.

In materials science, the rigid, linear nature of the ethynylpyridine unit makes it an attractive building block for the construction of conjugated polymers and other organic materials with interesting electronic and photophysical properties.

Conclusion

This compound is a valuable and versatile building block whose reactivity is governed by the interplay of the electron-withdrawing pyridine ring and the electron-donating 2-methyl group. This guide has provided an in-depth overview of its participation in key synthetic transformations, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, C-H activation, and cycloaddition reactions. The provided protocols and mechanistic insights serve as a practical resource for researchers aiming to harness the synthetic potential of this important molecule in the fields of drug discovery, materials science, and beyond.

References

A Technical Guide to 4-Ethynyl-2-methylpyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 4-Ethynyl-2-methylpyridine (CAS No. 30413-56-0), a key building block for researchers in medicinal chemistry and materials science. We will explore its commercial availability, key suppliers, safe handling protocols, and its application in pivotal synthetic reactions, offering a comprehensive resource for scientists and drug development professionals.

Introduction: The Significance of the Ethynyl-Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with the phenyl ring often enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The introduction of a terminal alkyne group, as in this compound, unlocks a versatile chemical handle for a variety of powerful and efficient coupling reactions.

This terminal alkyne functionality makes this compound an ideal substrate for reactions such as the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry," and the Sonogashira cross-coupling reaction.[3][4] These reactions are fundamental in modern drug discovery for their high yields, broad functional group tolerance, and mild reaction conditions, enabling the rapid synthesis of compound libraries and complex molecular architectures.[3][4][5] The methyl group at the 2-position provides an additional point of steric and electronic differentiation, allowing for fine-tuning of molecular properties.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers, primarily for research and development purposes. Purity levels are typically high, suitable for sensitive catalytic reactions. Below is a comparative table of offerings from prominent suppliers.

SupplierCAS NumberPurity/GradeAvailable QuantitiesStorage Conditions
BLD Pharm 30413-56-0>95%1g, 5g, 10gSealed in dry, 2-8°C[6]
Fisher Scientific 30413-56-098%1gRoom Temperature
Ambeed 30413-56-0>97%1g, 5g, 10gRoom Temperature
CymitQuimica 30413-56-098%100mg, 250mg, 1g, 5g, 10gRoom Temperature
J & K SCIENTIFIC 30413-56-095%1gNot Specified

Note: This information is subject to change. Researchers should always consult the supplier's website and Certificate of Analysis (CoA) for the most current data before purchase.

Synthesis and Chemical Properties Overview

While this guide focuses on commercial availability, understanding the synthetic origin of this compound provides valuable context. The synthesis of substituted methylpyridines can be achieved through various catalytic methods, often involving the condensation of compounds like acetylene and ammonia over heterogeneous catalysts.[7] The ethynyl group is typically introduced via a Sonogashira coupling of a halogenated pyridine precursor (e.g., 4-iodo-2-methylpyridine) with a protected acetylene source, followed by deprotection.

Key Chemical Properties:

  • Molecular Formula: C₈H₇N[8]

  • Molecular Weight: 117.15 g/mol [8]

  • Appearance: Typically a solid

  • SMILES: CC1=NC=CC(C#C)=C1[8]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for the compound and structurally related chemicals.[9][10]

Hazard Identification (Based on GHS Classification):

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[8]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.[10]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

  • Avoid breathing dust, fumes, or vapors.

  • Prevent contact with skin and eyes.[10]

  • Keep away from heat, sparks, and open flames.[10]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

  • Some suppliers recommend refrigerated storage (2-8°C) and keeping the compound under an inert atmosphere.[6] Always follow the specific storage instructions provided by the supplier.

Key Applications & Experimental Protocols

The primary utility of this compound lies in its function as a versatile building block in organic synthesis. Its terminal alkyne is a gateway to diverse molecular structures via two main reaction pathways.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction forms a stable 1,2,3-triazole linkage between the alkyne of this compound and an azide-containing molecule. This is a cornerstone of "click chemistry," valued for its efficiency and biocompatibility.[3]

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Py_Alkyne This compound Reaction Reaction Vessel (Aqueous/Organic Solvent) Py_Alkyne->Reaction Org_Azide Organic Azide (R-N3) Org_Azide->Reaction CuSO4 CuSO4 CuSO4->Reaction Forms Cu(I) in situ Reducer Sodium Ascorbate Reducer->Reaction Ligand THPTA/TBTA Ligand Ligand->Reaction Stabilizes Cu(I) Product 1,4-Disubstituted Triazole Product Reaction->Product Incubate 30-60 min Room Temperature

Caption: Workflow for a typical CuAAC (Click Chemistry) reaction.

Representative CuAAC Protocol:

  • Preparation: Prepare stock solutions of the catalyst components: 100 mM CuSO₄ in water, 200 mM of a stabilizing ligand like THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).

  • Catalyst Pre-complexation: In a microfuge tube, incubate the CuSO₄ solution with the THPTA ligand solution in a 1:2 ratio for several minutes.

  • Reaction Setup: In a separate reaction vial, dissolve the organic azide (1.5 equivalents) and this compound (1.0 equivalent) in a suitable solvent (e.g., PBS, DMSO, tBuOH/water).

  • Initiation: Add the pre-complexed THPTA/CuSO₄ solution to the reaction mixture.

  • Reaction: Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.

  • Incubation: Protect the reaction from light and allow it to proceed for 30-60 minutes at room temperature.

  • Work-up: The product can then be isolated via standard methods such as filtration, extraction, or chromatography.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I).[4]

Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Py_Alkyne This compound Reaction Reaction Vessel (Inert Atmosphere) Py_Alkyne->Reaction Ar_Halide Aryl/Vinyl Halide (R-X) X = I, Br, OTf Ar_Halide->Reaction Pd_cat Palladium Catalyst (e.g., Pd(PPh3)4) Pd_cat->Reaction Cu_cat Copper(I) Co-catalyst (e.g., CuI) Cu_cat->Reaction Base Amine Base (e.g., Et3N, DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Product Disubstituted Alkyne Product Reaction->Product Stir at RT to Reflux

Caption: General workflow for the Sonogashira cross-coupling reaction.

Representative Sonogashira Coupling Protocol:

  • Inert Atmosphere: To a dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.), the copper(I) co-catalyst (e.g., CuI, 0.02-0.10 eq.), the aryl/vinyl halide (1.0 eq.), and this compound (1.1-1.5 eq.).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Purification: The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography.

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers engaged in the synthesis of novel chemical entities. Its terminal alkyne functionality provides a reliable entry point for powerful synthetic transformations like the CuAAC and Sonogashira coupling reactions. By understanding its commercial sources, adhering to strict safety protocols, and applying established experimental procedures, scientists can effectively leverage this compound to accelerate their research and development programs in medicinal chemistry and materials science.

References

The Emerging Potential of 4-Ethynyl-2-methylpyridine Derivatives in Oncology Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the pyridine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of FDA-approved drugs.[1][2] Its prevalence is a testament to its remarkable versatility, enabling a diverse range of biological activities, from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[2] The nitrogen atom within the pyridine ring is a key feature, participating in crucial hydrogen bonding interactions with biological targets, thereby enhancing the pharmacokinetic profiles of drug candidates.[1]

This guide focuses on a specific, yet largely unexplored, class of pyridine compounds: 4-ethynyl-2-methylpyridine derivatives . The introduction of an ethynyl group at the 4-position and a methyl group at the 2-position of the pyridine ring presents a unique combination of structural features that suggests significant potential for biological activity, particularly in the realm of oncology. The reactive ethynyl group offers a versatile handle for synthetic modifications, allowing for the construction of complex molecular architectures, while the methyl group can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will explore the prospective biological activities of this compound derivatives, drawing upon the established knowledge of structurally related compounds. We will delve into potential mechanisms of action, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their application in the development of next-generation therapeutics.

I. Synthetic Strategies and Derivatization Potential

The synthesis of this compound derivatives can be approached through various established organic chemistry methodologies. A common strategy involves the Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this context, a protected form of acetylene can be coupled with a 4-halo-2-methylpyridine derivative, followed by deprotection to yield the desired this compound core.

The true potential of this scaffold lies in its derivatization capabilities. The terminal alkyne of the 4-ethynyl group is a versatile functional group that can participate in a wide array of chemical transformations, including:

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to link the this compound core to a wide variety of azide-containing molecules, enabling the rapid synthesis of large compound libraries for screening.

  • Coupling Reactions: Further Sonogashira or other cross-coupling reactions can be employed to introduce additional complexity and diversity to the molecule.

  • Addition Reactions: The triple bond of the ethynyl group can undergo various addition reactions, allowing for the introduction of different functional groups and the modification of the compound's overall shape and polarity.

This synthetic tractability allows for the systematic exploration of the structure-activity relationship (SAR), a critical aspect of drug discovery aimed at optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

II. Postulated Biological Activities and Mechanisms of Action

Based on the extensive research into pyridine-containing compounds and other kinase inhibitors, we can postulate several promising biological activities for this compound derivatives.

A. Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyridine derivatives against a wide range of cancer cell lines.[3][4] This activity is often attributed to their ability to interfere with critical cellular processes such as cell division, signal transduction, and angiogenesis.

Hypothesized Anticancer Mechanisms:

  • Kinase Inhibition: A primary and highly probable mechanism of action for this compound derivatives is the inhibition of protein kinases. Kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] The pyridine scaffold is a well-established pharmacophore for kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The 4-ethynyl and 2-methyl substituents can be tailored to enhance binding affinity and selectivity for specific kinases.

  • Induction of Apoptosis: Many effective anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Pyridine derivatives have been shown to trigger apoptotic pathways through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.[5]

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a fundamental characteristic of cancer. Compounds that can arrest the cell cycle at specific checkpoints can prevent cancer cells from dividing and lead to their demise. It is plausible that this compound derivatives could induce cell cycle arrest, a common mechanism for kinase inhibitors.[5]

B. Kinase Inhibition: A Deeper Dive

The potential of this compound derivatives as kinase inhibitors warrants a more detailed examination. Several key kinase families are implicated in cancer progression and represent attractive targets for these compounds.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a promising strategy for cancer treatment, as it targets both tumor cell proliferation and angiogenesis.[6][7] The pyridine scaffold is a common feature in reported dual EGFR/VEGFR-2 inhibitors.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[8] Pyridine-based compounds have been successfully developed as CDK inhibitors.

  • Glycogen Synthase Kinase 3β (GSK3β): GSK3β is involved in multiple signaling pathways related to cell survival, proliferation, and differentiation. Its inhibition is being explored as a therapeutic strategy for various diseases, including cancer.[8]

  • c-Met: The c-Met receptor tyrosine kinase plays a crucial role in tumor growth, invasion, and metastasis. Dual inhibitors of c-Met and other kinases like VEGFR-2 are actively being pursued.[9]

The following diagram illustrates a simplified signaling pathway that could be targeted by this compound derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Ligand Growth Factor Ligand->RTK Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->MEK

Caption: Potential inhibition of key signaling pathways by this compound derivatives.

III. Experimental Protocols for Biological Evaluation

A systematic and rigorous evaluation of the biological activity of novel this compound derivatives is crucial. The following section outlines key in vitro assays that form the foundation of such an investigation.

A. In Vitro Anticancer Activity Screening

The initial step in assessing the potential of these compounds is to determine their cytotoxic effects on a panel of human cancer cell lines.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Table 1: Hypothetical In Vitro Cytotoxicity Data for a this compound Derivative (Compound A)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1.2
A549Lung Cancer2.5
HCT116Colon Cancer0.8
PC-3Prostate Cancer3.1
B. Kinase Inhibition Assays

To investigate the hypothesis that this compound derivatives act as kinase inhibitors, specific enzymatic assays are required.

1. In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This type of assay measures the activity of a specific kinase in the presence of an inhibitor.

  • Principle: The assay measures the amount of ATP remaining in the reaction after a kinase reaction. The less ATP remaining, the more active the kinase. A luminescent signal is generated that is proportional to the amount of ATP.

  • Protocol:

    • Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate, and ATP in a reaction buffer.

    • Inhibitor Addition: Add various concentrations of the this compound derivative to the wells.

    • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

    • Detection: Add a kinase detection reagent that stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC50 value for kinase inhibition.

Table 2: Hypothetical Kinase Inhibition Profile for Compound A

Kinase TargetIC50 (nM)
EGFR50
VEGFR-275
CDK2200
GSK3β>1000
c-Met150
C. Apoptosis and Cell Cycle Analysis

To further elucidate the mechanism of action, it is important to assess the effects of the compounds on apoptosis and the cell cycle.

1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a defined period.

    • Cell Staining: Harvest the cells and stain them with fluorescently labeled Annexin V and PI.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

2. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: This flow cytometry assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

  • Protocol:

    • Cell Treatment: Treat cells with the compound for a specific duration.

    • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain them with a solution containing PI and RNase (to remove RNA).

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram showing the distribution of cells in each phase of the cell cycle.

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound derivatives.

G Start Synthesis of This compound Derivatives Screening In Vitro Anticancer Screening (MTT Assay) Start->Screening Active Identification of Active Compounds (Low IC50) Screening->Active Kinase Kinase Inhibition Assays Active->Kinase Yes Lead Lead Compound Identification Active->Lead No Mechanism Mechanism of Action Studies Kinase->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Apoptosis->Lead CellCycle->Lead

Caption: Experimental workflow for the evaluation of this compound derivatives.

IV. Conclusion and Future Directions

While the direct biological activities of this compound derivatives are yet to be extensively reported, the foundational knowledge of pyridine-based compounds in medicinal chemistry provides a strong rationale for their investigation as potential therapeutic agents. The unique combination of the privileged pyridine scaffold, a synthetically versatile ethynyl group, and a modulating methyl group makes this class of compounds particularly intriguing for oncology drug discovery.

The primary hypothesis is that these derivatives will exhibit potent anticancer activity, likely through the inhibition of key protein kinases involved in cancer cell signaling. The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis and elucidating the underlying mechanisms of action.

Future research in this area should focus on:

  • Synthesis and Library Generation: The synthesis of a diverse library of this compound derivatives with various substitutions on the pyridine ring and modifications of the ethynyl group is essential for a thorough SAR study.

  • Broad-Spectrum Screening: Initial screening against a large panel of cancer cell lines and a diverse set of kinases will help to identify promising lead compounds and their primary targets.

  • In Vivo Studies: Compounds that demonstrate potent and selective in vitro activity should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity.

  • Structural Biology: Co-crystallization of lead compounds with their target kinases will provide valuable insights into their binding modes and facilitate further structure-based drug design efforts.

The exploration of this compound derivatives represents a promising new frontier in the ongoing search for novel and effective cancer therapies. The strategic combination of established medicinal chemistry principles with modern drug discovery technologies holds the key to unlocking the full therapeutic potential of this exciting class of compounds.

References

An In-depth Technical Guide to Ethynyl-Substituted Heterocycles in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl-substituted heterocycles are a cornerstone of modern organic chemistry, finding extensive applications in medicinal chemistry, materials science, and natural product synthesis.[1] The unique electronic and structural properties imparted by the ethynyl group—a rigid, linear C≡C triple bond—provide a versatile handle for a multitude of chemical transformations. This guide offers a comprehensive overview of the synthesis, reactivity, and applications of this important class of molecules. We will delve into the mechanistic intricacies of their formation, primarily through the Sonogashira cross-coupling reaction, and explore their subsequent reactivity in cycloaddition reactions and as building blocks for more complex molecular architectures. A particular focus will be placed on the practical aspects of these reactions, including detailed experimental protocols and troubleshooting advice, to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Ethynyl Moiety in Heterocyclic Chemistry

Heterocyclic compounds are ubiquitous in nature and form the backbone of a vast array of pharmaceuticals and functional materials. The introduction of an ethynyl group onto a heterocyclic core dramatically expands its synthetic utility and can profoundly influence its biological activity and material properties. The key attributes of the ethynyl group include:

  • Linear Rigidity: The sp-hybridized carbons of the alkyne impose a linear and rigid geometry, which can be exploited to create well-defined molecular architectures and to probe ligand-receptor interactions with high precision.

  • Electron-Rich π-System: The triple bond is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various pericyclic reactions.

  • Versatile Reactive Handle: The terminal alkyne proton is weakly acidic and can be removed to generate a potent nucleophile (an acetylide). Furthermore, the alkyne can participate in a wide range of transformations, including cycloadditions, transition-metal-catalyzed couplings, and hydrofunctionalization reactions.

These features make ethynyl-substituted heterocycles highly sought-after intermediates in drug discovery programs and for the development of novel organic materials.[2][3] For instance, the pyridine ring, a common motif in pharmaceuticals, when combined with a reactive ethynyl group, becomes a powerful building block for complex drug candidates.[4]

Synthesis of Ethynyl-Substituted Heterocycles: The Power of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is the preeminent method for the synthesis of ethynyl-substituted heterocycles.[5] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[2][6]

The Catalytic Cycles: A Mechanistic Deep Dive

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7] A thorough understanding of these cycles is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heterocyclic halide (Het-X), forming a Pd(II) intermediate.[6][7] The reactivity of the halide follows the order I > OTf > Br > Cl.[6]

  • Transmetalation: The Pd(II) complex then reacts with a copper acetylide species, generated in the copper cycle, in a transmetalation step.[2][6] This transfers the acetylide group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired ethynyl-substituted heterocycle and regenerate the active Pd(0) catalyst.[2]

The Copper Cycle:

  • Acetylide Formation: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[5]

  • Role in Transmetalation: This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.[2]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide to Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a heterocyclic halide with a terminal alkyne. Optimization of specific parameters may be required for different substrates.

Materials:

  • Heterocyclic halide (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[6]

  • Copper(I) iodide (CuI, 0.5-5 mol%)[6]

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-10 eq)[8]

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethynyl-substituted heterocycle.

Troubleshooting and Optimization
Problem Potential Cause Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst that is activated in situ.
Low reactivity of halideSwitch to a more reactive halide (I > Br > Cl). Increase reaction temperature. Use more active ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes).[8][9]
Homocoupling of alkyne (Glaser coupling) Presence of oxygenDegas the solvent and reactants thoroughly. Maintain a strict inert atmosphere. Consider a copper-free protocol.[5][8]
Decomposition of starting material High reaction temperatureRun the reaction at a lower temperature for a longer duration.
Difficulty in product isolation Amine base impuritiesUse a polymer-supported base or a volatile base that can be easily removed.

Reactivity of Ethynyl-Substituted Heterocycles: Gateways to Molecular Complexity

The ethynyl group on a heterocyclic ring is not merely a static appendage; it is a versatile functional group that can participate in a wide array of chemical transformations.

Cycloaddition Reactions: Building New Rings

The electron-rich triple bond of ethynyl-substituted heterocycles makes them excellent partners in cycloaddition reactions, providing a powerful tool for the construction of more complex polycyclic systems.

  • [3+2] Cycloadditions (Click Chemistry): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10][11] This reaction provides a highly efficient route to 1,2,3-triazoles, which are themselves important heterocyclic motifs in medicinal chemistry.[12][13][14] The reaction of an ethynyl-substituted heterocycle with an organic azide in the presence of a copper(I) catalyst leads to the regioselective formation of the 1,4-disubstituted triazole.[11]

  • Diels-Alder Reactions: While less common for simple alkynes, ethynyl-substituted heterocycles can participate as dienophiles in [4+2] cycloaddition reactions, particularly when activated by electron-withdrawing groups.[15] This provides a route to constructing six-membered rings fused to the parent heterocycle.

Cycloaddition_Reactions cluster_click [3+2] Cycloaddition (Click Chemistry) cluster_diels_alder [4+2] Diels-Alder Reaction Ethynyl-Heterocycle Ethynyl-Heterocycle Azide Azide Ethynyl-Heterocycle->Azide + R-N3 Cu(I) catalyst Diene Diene Ethynyl-Heterocycle->Diene + Diene (Heat or Lewis Acid) 1,2,3-Triazole 1,2,3-Triazole Azide->1,2,3-Triazole Cyclohexadiene Derivative Cyclohexadiene Derivative Diene->Cyclohexadiene Derivative

Caption: Key cycloaddition reactions of ethynyl-substituted heterocycles.

Applications in Drug Discovery and Materials Science

The unique properties of ethynyl-substituted heterocycles have led to their widespread use in several areas of chemical science.

Medicinal Chemistry

In drug discovery, the ethynyl group can serve multiple purposes:

  • Pharmacophore Element: The rigid, linear nature of the ethynyl group can be used to orient other functional groups in a precise manner to optimize binding to a biological target.

  • Metabolic Blocker: The introduction of an ethynyl group can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

  • Bioorthogonal Handle: The alkyne can be used as a "handle" for "click" reactions to attach imaging agents or other molecules to a drug for diagnostic or therapeutic purposes.[10]

Examples of ethynyl-substituted heterocycles in pharmaceuticals include compounds with potential anticancer and antiviral activities.[4] For instance, ethynyl-substituted pyridines are valuable intermediates in the synthesis of a variety of therapeutic agents.[4]

Materials Science

In materials science, ethynyl-substituted heterocycles are used as building blocks for:

  • Conjugated Polymers: The alternating single and triple bonds in polymers derived from ethynyl-substituted heterocycles can lead to materials with interesting electronic and optical properties, such as conductivity and fluorescence.[16]

  • Organic Light-Emitting Diodes (OLEDs): The rigid-rod nature of these molecules can promote ordered packing in the solid state, which is beneficial for charge transport in electronic devices.

  • Supramolecular Assemblies: The ethynyl group can participate in non-covalent interactions, such as C(π)⋯B interactions, which can direct the formation of well-defined supramolecular structures.[17][18]

Conclusion

Ethynyl-substituted heterocycles are a versatile and powerful class of molecules with broad-ranging applications. The Sonogashira coupling provides a reliable and efficient method for their synthesis, and the resulting ethynyl group serves as a gateway to a vast array of chemical transformations. A deep understanding of the underlying reaction mechanisms and experimental protocols is essential for harnessing the full potential of these valuable building blocks in the design and synthesis of new medicines and materials. As the demand for more complex and functional molecules continues to grow, the importance of ethynyl-substituted heterocycles in organic chemistry is certain to increase.

References

Methodological & Application

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-Ethynyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynyl-2-methylpyridine

Introduction: The Power of Click Chemistry with a Privileged Scaffold

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a term that describes reactions that are highly efficient, wide in scope, and generate only inoffensive byproducts.[1][2] First reported independently by the groups of Meldal and Sharpless in 2002, this transformation forges a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3][4] Its remarkable features, including operational simplicity, high yields, tolerance of a vast array of functional groups, and mild, often aqueous reaction conditions, have cemented its role as a powerful tool in drug discovery, bioconjugation, and materials science.[3][5][6][7]

This guide focuses on the application of the CuAAC reaction with a particularly valuable building block: This compound . The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and improve pharmacokinetic properties.[8] The combination of this critical heterocycle with the versatile triazole linker via the CuAAC reaction opens avenues for the rapid assembly of complex molecules with significant therapeutic potential.

However, the presence of the pyridine nitrogen introduces specific considerations for the copper catalyst. This guide provides a detailed examination of the reaction mechanism, a robust experimental protocol, and field-proven insights to successfully employ this compound in your research.

Mechanism and Key Considerations

The CuAAC reaction proceeds with a rate acceleration of up to 10⁷ compared to the uncatalyzed thermal cycloaddition, a feat attributable to the copper(I) catalyst.[3] While early proposals suggested a mononuclear copper mechanism, substantial kinetic and computational evidence now supports a dinuclear copper pathway as the kinetically dominant route.[5][9]

The Catalytic Cycle involves several key steps:

  • Generation of Cu(I): The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like CuSO₄, using a reducing agent such as sodium ascorbate.[3][10]

  • Formation of Copper Acetylide: The terminal alkyne (this compound) coordinates to one or more Cu(I) centers and is deprotonated, forming a copper acetylide intermediate. This is a crucial activation step.

  • Azide Coordination & Cycloaddition: The azide reactant coordinates to a copper center. A concerted cycloaddition then occurs between the coordinated azide and the acetylide to form a six-membered copper-triazolide ring intermediate.[5]

  • Protonolysis & Product Release: The copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst to continue the cycle.

CuAAC_Mechanism Figure 1: The Dinuclear CuAAC Catalytic Cycle cluster_cycle Catalytic Cycle CuI 2 Cu(I) A Dinuclear Cu(I) Acetylide CuI->A + R-C≡CH - H⁺ Alkyne R-C≡CH (this compound) Alkyne->A Azide R'-N₃ B Azide Coordination Complex Azide->B Product 1,4-Triazole Product A->B + R'-N₃ C Copper-Triazolide Intermediate B->C Cycloaddition (Rate-Determining) C->CuI + H⁺ C->Product

Caption: Figure 1: The Dinuclear CuAAC Catalytic Cycle.

Special Consideration: The Role of the Pyridine Nitrogen

The nitrogen atom in the this compound ring is a Lewis base and can act as a ligand, coordinating directly to the copper catalyst. This interaction is a double-edged sword:

  • Potential for Acceleration: Pyridine-containing molecules can act as accelerating ligands in CuAAC, stabilizing the active Cu(I) oxidation state and preventing catalyst disproportionation or oxidation.[11][12] Some studies have specifically identified 2-ethynylpyridine as an accelerating additive.[13]

  • Risk of Inhibition: Conversely, strong chelation of the copper by the substrate or product could lead to the formation of catalytically inactive complexes, effectively poisoning the catalyst. This is particularly relevant at high concentrations of the pyridine alkyne or when using insufficient amounts of a competing, stabilizing ligand.[14]

The presence of the 2-methyl group introduces steric hindrance that likely modulates the pyridine's coordination to the copper center, an effect that must be considered during reaction optimization. For robust and reproducible results, the use of a well-defined, external stabilizing ligand is highly recommended.

Detailed Application Protocol: Synthesis of a Model Pyridyl-Triazole

This protocol describes the synthesis of 1-(benzyl)-4-(2-methylpyridin-4-yl)-1H-1,2,3-triazole from this compound and benzyl azide as a representative example.

Experimental_Workflow Figure 2: Experimental Workflow Prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ascorbate) Mix 2. Combine Reactants (Alkyne, Azide, Solvent) Prep->Mix AddCu 3. Add CuSO₄ Solution Mix->AddCu Initiate 4. Initiate with Ascorbate AddCu->Initiate Monitor 5. Monitor Reaction (TLC / LC-MS) Initiate->Monitor Workup 6. Work-up & Extraction Monitor->Workup Reaction Complete Purify 7. Purify Product (Chromatography) Workup->Purify Analyze 8. Characterize (NMR, MS) Purify->Analyze

Caption: Figure 2: Experimental Workflow.

Materials and Reagents
  • Alkyne: this compound (FW: 117.15 g/mol )

  • Azide: Benzyl Azide (FW: 133.15 g/mol )

  • Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, FW: 249.69 g/mol )

  • Reducing Agent: Sodium L-Ascorbate (FW: 198.11 g/mol )

  • Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: tert-Butanol (t-BuOH) and Deionized Water (H₂O), HPLC grade

  • Equipment: Magnetic stirrer, reaction vials, standard glassware, TLC plates, rotary evaporator.

Step 1: Preparation of Stock Solutions
  • Alkyne Solution (100 mM): Dissolve 117.2 mg (1.0 mmol) of this compound in 10 mL of t-BuOH.

  • Azide Solution (100 mM): Dissolve 133.2 mg (1.0 mmol) of Benzyl Azide in 10 mL of t-BuOH.

  • CuSO₄ Solution (50 mM): Dissolve 124.8 mg (0.5 mmol) of CuSO₄·5H₂O in 10 mL of deionized water.

  • Sodium Ascorbate Solution (500 mM): Dissolve 495.3 mg (2.5 mmol) of sodium ascorbate in 5 mL of deionized water. Crucially, this solution should be prepared fresh immediately before use, as it is susceptible to air oxidation. [15]

Step 2: Reaction Setup (1.0 mmol scale)
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL (1.0 mmol, 1.0 equiv) of the This compound stock solution .

  • Add 10 mL (1.0 mmol, 1.0 equiv) of the Benzyl Azide stock solution .

  • Add 20 mL of deionized water to create a 1:1 t-BuOH/H₂O solvent system. The mixture may be biphasic or a cloudy suspension initially.

  • Begin vigorous stirring.

  • Add 200 µL (0.01 mmol, 1 mol%) of the CuSO₄ stock solution . The solution may turn a faint blue.

  • Initiate the reaction by adding 200 µL (0.1 mmol, 10 mol%) of the freshly prepared sodium ascorbate stock solution . The solution should turn from colorless to a faint yellow/orange hue.

  • Seal the flask and allow the reaction to stir at room temperature.

Step 3: Reaction Monitoring
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The product triazole should have an Rf value distinct from the starting materials.

  • Alternatively, reaction aliquots can be analyzed by LC-MS to confirm product formation and consumption of starting materials.

  • The reaction is typically complete within 1-4 hours, but may be left overnight if necessary.

Step 4: Work-up and Purification
  • Once the reaction is complete, add 20 mL of saturated aqueous ammonium chloride solution to the flask and stir for 10 minutes to quench the reaction and complex the copper catalyst.

  • Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table summarizes common issues and solutions, particularly relevant when working with pyridine-containing substrates.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II) by dissolved oxygen.[15] 2. Degraded Reducing Agent: Sodium ascorbate solution was not freshly prepared. 3. Catalyst Inhibition: Strong coordination of the pyridine substrate/product to the copper center.1. Degas Solvents: Sparge the solvent mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding reagents.[15] 2. Use Fresh Ascorbate: Always prepare the sodium ascorbate solution immediately before initiating the reaction. 3. Add a Stabilizing Ligand: Introduce a copper-chelating ligand like THPTA or TBTA (1-5 mol%) before adding the copper source. This protects the Cu(I) state and can prevent substrate inhibition.[14][15]
Significant Side Product Formation 1. Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, forming a diyne byproduct. It is promoted by oxygen and insufficient reducing agent.[15]1. Minimize Oxygen: Rigorously degas all solvents and consider running the reaction under an inert atmosphere. 2. Ensure Ascorbate Excess: Maintain at least a 5-fold molar excess of sodium ascorbate relative to the copper catalyst.
Reaction Stalls or is Sluggish 1. Suboptimal Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates. 2. Low Reactant Concentration: Dilute conditions can slow down the bimolecular reaction.1. Solvent Screening: Test alternative solvent systems such as DMSO/H₂O, DMF, or neat conditions if substrates are liquid.[16][17] 2. Increase Concentration: If solubility permits, run the reaction at a higher molar concentration (e.g., 0.5 M).

Product Characterization

Successful synthesis of the target triazole should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect a characteristic singlet for the triazole proton (CH ) typically between δ 7.5-8.5 ppm. Other key signals would include those for the benzylic protons and the distinct aromatic protons of the benzyl and 2-methylpyridine rings.

  • ¹³C NMR: The two triazole carbons will appear in the aromatic region, typically between δ 120-150 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₅H₁₄N₄, exact mass: 250.12).

By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently utilize this compound as a valuable synthon, leveraging the power of click chemistry to accelerate discovery in medicine and materials science.

References

Application Notes & Protocols: Leveraging 4-Ethynyl-2-methylpyridine for Advanced Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Advancement in Bioconjugation

In the landscape of chemical biology and drug development, the ability to selectively and efficiently conjugate molecules to biomacromolecules is of paramount importance.[1] "Click chemistry," a concept introduced by K.B. Sharpless, provides a suite of reactions known for their reliability, high yield, and bioorthogonality—the ability to proceed in complex biological environments without interfering with native biochemical processes.[2][3] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone for bioconjugation, enabling the stable ligation of proteins, nucleic acids, and other biomolecules.[4][5]

This guide provides an in-depth technical overview and detailed protocols for the use of 4-Ethynyl-2-methylpyridine , a terminal alkyne with unique properties that offer distinct advantages in CuAAC-mediated bioconjugation. The strategic placement of the nitrogen atom within the pyridine ring and the methyl group substituent provides a compelling case for its use in demanding applications, including the synthesis of antibody-drug conjugates (ADCs) and the development of advanced molecular probes.[6] We will explore the mechanistic rationale for its enhanced reactivity and provide actionable protocols for its implementation in your research.

The Rationale for this compound in CuAAC

The efficiency of the CuAAC reaction is critically dependent on the nature of the alkyne and the catalytic system. Standard terminal alkynes perform robustly, but for applications requiring low catalyst concentrations or accelerated kinetics to minimize potential damage to sensitive biomolecules, the choice of alkyne becomes a strategic decision. This compound is not merely a passive substrate but an active participant in promoting the catalytic cycle.

Causality Behind Experimental Choice: The Pyridine Advantage

The pyridine moiety in this compound is hypothesized to act as a chelating ligand for the copper(I) catalyst. This chelation effect is believed to stabilize the copper(I) oxidation state, which is crucial for the catalytic cycle, and to pre-organize the reactants, thereby accelerating the rate-limiting steps of the cycloaddition. This phenomenon has been observed with other pyridine-containing molecules in CuAAC reactions, leading to significantly enhanced reaction rates. The methyl group at the 2-position can further modulate the electronic properties of the pyridine ring, potentially fine-tuning its coordinating ability.

Experimental Workflows and Protocols

The successful implementation of this compound in bioconjugation relies on a systematic and well-controlled experimental workflow. The following diagram illustrates the key stages, from biomolecule modification to final conjugate characterization.

G cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Purification & Analysis A Biomolecule of Interest (e.g., Protein, Antibody) B Introduction of Azide Handle (e.g., NHS-Azide, Azido-sugar) A->B C Azide-Modified Biomolecule F Click Reaction Incubation C->F D This compound D->F E Cu(I) Catalyst System (CuSO₄, Reductant, Ligand) E->F G Crude Bioconjugate Mixture F->G H Purification (e.g., SEC, Dialysis) G->H J Purified Bioconjugate H->J I Characterization (SDS-PAGE, MS, HPLC) J->I G cluster_0 Confirmation of Conjugation cluster_1 Assessment of Purity & Homogeneity cluster_2 Functional Integrity A SDS-PAGE E Densitometry of SDS-PAGE A->E B Mass Spectrometry (MALDI-TOF or ESI-MS) F HPLC Peak Integration C UV-Vis Spectroscopy D HPLC Analysis (SEC, RP, HIC) D->F G Enzyme Activity Assay H Binding Assay (ELISA, SPR)

References

Introduction: The Strategic Value of 4-Ethynyl-2-methylpyridine in Conjugated System Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Complex Conjugated Systems with 4-Ethynyl-2-methylpyridine

This compound stands as a versatile and highly strategic building block for the construction of complex π-conjugated systems. Its unique molecular architecture offers a powerful combination of features: the rigid, linear geometry of the ethynyl group, ideal for extending conjugation, and the Lewis basic nitrogen atom of the pyridine ring, which provides a coordination site for metals and a handle for tuning electronic properties. This combination makes its derivatives prime candidates for applications ranging from organic light-emitting diodes (OLEDs) and chemical sensors to novel catalysts and functional polymers.[1][2][3][4]

The methyl group at the 2-position provides steric influence that can be exploited to control polymerization processes and the final polymer architecture.[3] The terminal alkyne is the key reactive site, enabling participation in a variety of powerful carbon-carbon bond-forming reactions. This guide provides detailed application notes and protocols for two of the most fundamental and widely used transformations for this building block: the Sonogashira cross-coupling reaction for creating hetero-coupled systems and the Glaser-Hay homocoupling reaction for synthesizing symmetric diynes.

Sonogashira Cross-Coupling: Building Heteroaromatic Conjugated Systems

The Sonogashira reaction is the cornerstone for coupling terminal alkynes with aryl or vinyl halides.[5] It employs a dual-catalyst system, typically involving a palladium complex and a copper(I) salt, to efficiently form a new carbon-carbon bond under mild conditions. This makes it exceptionally useful for synthesizing complex molecules, including pyridine-containing poly(aryleneethynylene)s (PAEs).[1][6]

Mechanistic Insight: The "Why" Behind the Reagents

The reaction proceeds via two interconnected catalytic cycles. Understanding these cycles is critical for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X). The terminal alkyne, activated by the copper catalyst, is then transferred to the palladium complex in a step called transmetalation. The cycle concludes with reductive elimination, which forms the desired product (Ar-C≡C-Py) and regenerates the Pd(0) catalyst.

  • The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step to the palladium center.[5]

The amine base (e.g., triethylamine or diisopropylethylamine) plays a dual role: it neutralizes the hydrogen halide (HX) produced during the reaction and can also serve as a solvent. Rigorous deoxygenation of the reaction mixture is paramount because oxygen can oxidize and deactivate the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)L₂-C≡CR pd_complex->pd_alkyne Transmetalation (from Cu cycle) pd_alkyne->pd0 Reductive Elimination product Product Ar-C≡CR pd_alkyne->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide cu_acetylide->pd_complex To Pd Cycle alkyne Alkyne R-C≡C-H alkyne->cu_acetylide base Base base->cu_acetylide

Diagram 1: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 1: Synthesis of 4-(Aryl-ethynyl)-2-methylpyridine

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with an aryl iodide.[7][8]

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask and standard glassware

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent Addition: Add anhydrous THF (10 mL) and anhydrous Et₃N (5 mL) to the flask. Stir the mixture to dissolve the solids.

  • Degassing (Critical Step): Degas the solution by bubbling argon through it for 15-20 minutes. This step is crucial to remove dissolved oxygen.

  • Reactant Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution (NH₄Cl) to remove the amine base and copper salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(aryl-ethynyl)-2-methylpyridine.

Data Table: Representative Sonogashira Reaction Conditions
Aryl HalidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-2,2′-bipyridinePd(PPh₃)₄ (10)20Toluene/Et₃N60~85[7]
6-Bromo-3-fluoropicolinonitrilePd(PPh₃)₄ (15)30THF/Et₃NRT~70-90[9]
1-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (3)6DIPEAAcetonitrileRT>90[8][10]

Glaser-Hay Homocoupling: Synthesis of Symmetric 1,3-Diynes

The Glaser coupling is the classic method for the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[11][12][13] The Hay modification, which utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex and air as the oxidant, is a significant improvement that offers greater versatility and milder conditions.[14][15] This reaction is ideal for synthesizing symmetric conjugated molecules where this compound serves as both halves of the final product.

Mechanistic Insight: The Role of Copper and Oxygen
  • Copper Acetylide Formation: The terminal alkyne coordinates to a Cu(I) species, and a base facilitates deprotonation to form a copper(I) acetylide complex.

  • Oxidative Coupling: Two copper acetylide units undergo an oxidative process. The copper is oxidized from Cu(I) to Cu(II), and a new C-C bond is formed between the two alkyne fragments, yielding the 1,3-diyne.

  • Catalyst Regeneration: In the Hay variant, an external oxidant, typically O₂ from the air, reoxidizes the resulting Cu(0) or other reduced copper species back to the active Cu(I) state, allowing the catalytic cycle to continue.[11][15]

Glaser_Hay_Mechanism start 2 R-C≡C-H + 2 Cu(I) acetylide Formation of 2 [R-C≡C-Cu(I)] start->acetylide + Base oxidize Oxidative Coupling (O₂ as oxidant) acetylide->oxidize product R-C≡C-C≡C-R + 2 Cu(I) (regenerated) oxidize->product

Diagram 2: Simplified mechanism of the catalytic Glaser-Hay homocoupling reaction.
Protocol 2: Synthesis of 1,4-bis(2-methylpyridin-4-yl)buta-1,3-diyne

This protocol outlines the Hay coupling procedure for the homocoupling of this compound.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • Dichloromethane (DCM) or Acetone

  • Air or Oxygen supply (via a balloon or gentle stream)

Procedure:

  • Catalyst Preparation: In a round-bottom flask, dissolve CuCl (0.1 mmol, 10 mol%) and TMEDA (0.12 mmol, 12 mol%) in DCM (20 mL). The solution should turn green or blue as the complex forms.

  • Reactant Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv) in DCM (5 mL) to the catalyst mixture.

  • Oxidation: Stir the reaction mixture vigorously under an atmosphere of air or with a slow stream of oxygen bubbled through the solution. A color change and/or formation of a precipitate may be observed.

  • Reaction Time: Continue stirring at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, pour the reaction mixture into a dilute solution of hydrochloric acid (HCl) to quench the reaction and dissolve the copper salts.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the pure diyne.

Experimental Workflow and Characterization

A successful synthesis relies on a logical workflow from setup to final analysis. The synthesized conjugated systems should be characterized thoroughly to confirm their structure and purity.

Workflow A Reactant & Glassware Preparation (Dry, Inert) B Reaction Setup (Under Argon/N₂) A->B C Addition of Catalysts, Solvents, and Base B->C D Degassing of Mixture (e.g., Ar bubbling) C->D E Addition of This compound D->E F Reaction Monitoring (TLC, GC-MS) E->F G Quenching & Aqueous Workup F->G H Extraction & Drying G->H I Purification (Column Chromatography or Recrystallization) H->I J Characterization (NMR, MS, IR, UV-Vis) I->J

Diagram 3: General experimental workflow for coupling reactions of this compound.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure and assessing purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful coupling.

  • Infrared (IR) Spectroscopy: Useful for identifying the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the presence of the internal C≡C bond (~2200-2250 cm⁻¹).

  • UV-Visible Spectroscopy: Crucial for analyzing the electronic properties of the new conjugated system, revealing information about the extent of π-conjugation through the absorption maxima (λₘₐₓ).

References

Application Notes and Protocols for 4-Ethynyl-2-methylpyridine in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemical Versatility of 4-Ethynyl-2-methylpyridine

This compound is a bifunctional organic molecule that has emerged as a versatile building block in the field of materials science. Its unique structure, featuring a nucleophilic pyridine ring and a reactive terminal alkyne group, allows for a diverse range of chemical transformations. The pyridine moiety, with its nitrogen lone pair, readily coordinates to metal centers, making it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The terminal ethynyl group is a highly active participant in a variety of carbon-carbon bond-forming reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This dual functionality enables the rational design and synthesis of advanced materials with tailored properties for applications in catalysis, electronics, and surface engineering.

These application notes provide an in-depth guide to the utilization of this compound in materials science. We will explore its application in the synthesis of functional polymers, the construction of porous metal-organic frameworks, and the modification of material surfaces. Detailed experimental protocols are provided to serve as a practical resource for researchers in the field.

I. Synthesis of Functional Polymers

The terminal alkyne of this compound is a key functional group for polymerization. It can undergo polymerization directly to form conjugated polymers or be utilized in post-polymerization modification of other polymer backbones via click chemistry.

A. Direct Polymerization of Ethynylpyridines

While direct polymerization of this compound is not extensively documented, studies on analogous compounds like 2-ethynylpyridine have shown that it can undergo spontaneous polymerization in the presence of strong acids or alkylating agents to form ionic conjugated polymers.[1][2][3] These polymers, such as poly(2-ethynylpyridinium bromide), exhibit interesting optical and electronic properties, including photoluminescence.[1][2] The resulting poly(ethynylpyridine)s possess a conjugated backbone with pyridinium side groups, making them soluble in polar solvents.[2]

Protocol 1: Synthesis of Poly(2-ethynylpyridinium bromide) (Analogous Protocol)

This protocol is adapted from the synthesis of poly(2-ethynylpyridinium bromide) and can serve as a starting point for the polymerization of this compound.

Materials:

  • 2-Ethynylpyridine (or this compound)

  • Propargyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-ethynylpyridine (1.0 eq) in anhydrous DMF.

  • Add propargyl bromide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise to a vigorously stirred excess of diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • The resulting polymer can be further purified by dissolving in methanol and re-precipitating in diethyl ether.

Characterization: The synthesized polymer can be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure.

  • FT-IR spectroscopy: To identify characteristic vibrational modes of the polymer backbone and side chains.

  • UV-Vis spectroscopy: To study the electronic absorption properties of the conjugated system.

  • Photoluminescence (PL) spectroscopy: To investigate the emission properties.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

B. Post-Polymerization Modification via Click Chemistry

A more controlled approach to incorporating this compound into polymers is through post-polymerization modification using the CuAAC reaction.[4][5] This involves synthesizing a polymer with azide-functionalized side chains and then "clicking" the this compound onto the polymer backbone. This method allows for precise control over the degree of functionalization.[6]

Protocol 2: Functionalization of Azide-Containing Polymer with this compound

Materials:

  • Azide-functionalized polymer (e.g., poly(glycidyl methacrylate) modified with sodium azide)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Dissolve the azide-functionalized polymer (1.0 eq of azide groups) and this compound (1.2 eq) in DMF in a round-bottom flask.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in a minimum amount of water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimum amount of water.

  • Add the sodium ascorbate solution to the polymer solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the azide peak (~2100 cm⁻¹).

  • Precipitate the functionalized polymer by adding the reaction mixture to an excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • The polymer can be further purified by dissolving in DCM and re-precipitating in methanol.

Characterization:

  • FT-IR spectroscopy: To confirm the disappearance of the azide peak and the appearance of triazole ring vibrations.

  • ¹H NMR spectroscopy: To quantify the degree of functionalization by comparing the integration of proton signals from the polymer backbone and the attached this compound moiety.

II. Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyridine nitrogen of this compound can coordinate with a variety of metal ions, making it a suitable linker for the construction of MOFs and coordination polymers.[7][8] The ethynyl group can serve as a secondary functional group that can be used for post-synthetic modification of the MOF, or it can participate in the framework formation itself. The use of mixed-linker systems, where this compound is combined with other organic linkers, can lead to MOFs with diverse topologies and tunable pore environments.[8]

Conceptual Workflow for MOF Synthesis with this compound

MOF_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Metal Salt Metal Salt Solvothermal\nReaction Solvothermal Reaction Metal Salt->Solvothermal\nReaction Linker_1 This compound Linker_1->Solvothermal\nReaction Linker_2 Optional Co-linker (e.g., dicarboxylic acid) Linker_2->Solvothermal\nReaction MOF Metal-Organic Framework with Pyridine and Ethynyl Functionalities Solvothermal\nReaction->MOF

Caption: General workflow for the synthesis of Metal-Organic Frameworks using this compound.

Protocol 3: General Procedure for Solvothermal Synthesis of a MOF

Materials:

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • This compound

  • Co-linker (optional, e.g., terephthalic acid)

  • Solvent (e.g., DMF, DEF, ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the metal salt (1.0 eq) in the chosen solvent.

  • In a separate vial, dissolve this compound (1.0-2.0 eq) and the co-linker (if used) in the solvent.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a specific temperature (typically between 80-150 °C) for a set period (typically 24-72 hours).

  • After the reaction, cool the autoclave to room temperature.

  • Collect the crystalline product by filtration, wash with fresh solvent, and dry.

Characterization:

  • Single-crystal X-ray diffraction (SC-XRD): To determine the crystal structure of the MOF.

  • Powder X-ray diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric analysis (TGA): To assess the thermal stability of the framework.

  • Gas sorption analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOF.

III. Surface Modification of Materials

The reactive alkyne group of this compound makes it an excellent candidate for the surface modification of various materials, including nanoparticles, polymers, and silicon wafers.[9][10][11][12][13] Surface functionalization can be achieved through "grafting to" approaches, where pre-synthesized molecules of this compound are attached to a surface, or "grafting from" approaches, where polymerization is initiated from a surface-bound initiator. The CuAAC reaction is a particularly powerful tool for covalent surface modification under mild conditions.

Protocol 4: Surface Modification of Azide-Functionalized Silica Nanoparticles

Materials:

  • Azide-functionalized silica nanoparticles

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

  • Ethanol

  • Water

Procedure:

  • Disperse the azide-functionalized silica nanoparticles in a mixture of ethanol and water.

  • Add this compound (excess, e.g., 10 eq relative to the estimated surface azide groups) to the nanoparticle dispersion.

  • Add a freshly prepared aqueous solution of sodium ascorbate (5 eq) to the mixture.

  • Add an aqueous solution of CuSO₄·5H₂O (1 eq) (pre-mixed with THPTA if used).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles repeatedly with ethanol and water to remove unreacted reagents.

  • Dry the modified nanoparticles under vacuum.

Characterization:

  • FT-IR spectroscopy: To confirm the covalent attachment of the pyridine derivative.

  • X-ray photoelectron spectroscopy (XPS): To analyze the elemental composition of the nanoparticle surface.

  • Thermogravimetric analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface.

  • Transmission electron microscopy (TEM): To visualize the nanoparticles and confirm that their morphology is maintained after modification.

IV. Applications in Luminescent and Electronic Materials

The combination of a pyridine ring and a conjugated ethynyl group in this compound suggests its potential for creating luminescent materials and organic semiconductors.[14][15][16][17][18] The pyridine moiety can coordinate with luminescent metal centers (e.g., Ru(II), Ir(III), Pt(II)), and the ethynyl group can be used to extend the π-conjugation of the system, which can influence the photophysical properties.[19][20][21][22] In conjugated polymers, the incorporation of this compound can be used to tune the electronic band gap and charge transport properties.[14][15][16][17][18]

Conceptual Pathway for Luminescent Metal Complexes

Luminescent_Complex cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Metal_Precursor Luminescent Metal Precursor (e.g., Ru(bpy)₂Cl₂) Coordination\nReaction Coordination Reaction Metal_Precursor->Coordination\nReaction Ligand This compound Ligand->Coordination\nReaction Luminescent_Complex Luminescent Metal Complex Coordination\nReaction->Luminescent_Complex

Caption: Synthesis of luminescent metal complexes using this compound as a ligand.

V. Catalytic Applications

The pyridine nitrogen in this compound can act as a ligand for transition metal catalysts.[23][24][25][26][27] For example, palladium complexes bearing pyridine ligands have shown catalytic activity in cross-coupling reactions.[23][24] The ethynyl group can be used to immobilize these catalytic complexes onto a solid support, facilitating catalyst recovery and reuse.

Protocol 5: Sonogashira Coupling using a Palladium Catalyst with a Pyridine Ligand (General Protocol)

This protocol illustrates a typical Sonogashira coupling reaction where a palladium complex with a pyridine-containing ligand could be employed.[28][29][30][31][32]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • This compound (as a potential ligand)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the pyridine ligand (if used, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add the solvent and the base via syringe.

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of advanced materials. Its dual functionality allows for the creation of functional polymers, porous metal-organic frameworks, and tailored surfaces with applications spanning catalysis, electronics, and biomedicine. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this unique molecule in their materials science endeavors.

References

Introduction: The Significance of the 4-Substituted-2,2'-Bipyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Synthesis of 4-Substituted-2,2'-Bipyridines

The 2,2'-bipyridine (bpy) framework is a cornerstone in coordination chemistry, renowned for its robust chelating properties with a vast array of metal ions. The strategic introduction of substituents at the 4-position of this scaffold profoundly modulates its electronic, steric, and photophysical properties. This functionalization is critical for tailoring the performance of the resulting metal complexes in diverse, high-value applications. These include the development of novel photosensitizers for dye-sensitized solar cells, advanced organic materials, highly specific ligands for transition-metal catalysis, and biologically active molecules for drug discovery.[1][2][3]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon and carbon-heteroatom bonds, offering unparalleled precision and functional group tolerance.[4] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of 4-substituted-2,2'-bipyridines, offering detailed protocols, mechanistic insights, and practical guidance for researchers in academia and industry.

A significant challenge in these syntheses is the inherent tendency of the bipyridine product to coordinate with the palladium catalyst, which can sequester the active metal center and inhibit catalytic turnover.[1][2][5] The design of robust catalytic systems, particularly the choice of supporting ligands, is therefore paramount to achieving high yields and overcoming this product inhibition.

The Engine of Synthesis: The General Palladium Cross-Coupling Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with an organohalide (in our case, 4-halo-2,2'-bipyridine), inserting the palladium into the carbon-halogen bond. This oxidizes the palladium center to Pd(II).

  • Transmetalation: The substituent to be installed is transferred from an organometallic reagent (e.g., organoboron, organotin, organozinc) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² (4-Substituted-2,2'-bipyridine) PdII_B->Product Reagent1 R¹-X (4-Halo-2,2'-bipyridine) Reagent1->PdII_A Reagent2 R²-M (Organometallic Reagent) Reagent2->PdII_B

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: The Boron Standard

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling method due to the low toxicity and high stability of the boron reagents.[1][5]

Causality and Considerations

While standard catalysts like Pd(PPh₃)₄ can be effective, they often require high catalyst loadings ( >10 mol%) for bipyridine synthesis due to product inhibition.[2][5] To counter this, specialized catalytic systems have been developed. For example, cyclopalladated ferrocenylimine catalysts are stable in the atmosphere and can produce high yields without the need for an inert atmosphere.[5] The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is critical for activating the boronic acid in the transmetalation step.

Protocol: Synthesis of 4-(1H-indol-5-yl)-2,2'-bipyridine

This protocol is adapted from a literature procedure for the synthesis of a 4-aryl-2,2'-bipyridine derivative.[6]

Materials:

  • 4-Bromo-2,2'-bipyridine

  • (1H-indol-5-yl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • Toluene

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromo-2,2'-bipyridine (1.0 equiv), (1H-indol-5-yl)boronic acid (1.2 equiv), and Pd(PPh₃)₄ (5-10 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed toluene and a minimal amount of ethanol to aid solubility.

  • Base Addition: Add the degassed 2M Na₂CO₃ solution (3.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-bromo-2,2'-bpy, boronic acid, and Pd(PPh₃)₄ in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed Toluene/Ethanol and 2M Na₂CO₃ solution B->C D Heat to reflux (90-100 °C) for 12-24 hours C->D E Cool and dilute with Ethyl Acetate D->E F Aqueous wash (Water & Brine) E->F G Dry over Na₂SO₄, filter, and concentrate F->G H Purify by Silica Gel Chromatography G->H I Final Product: 4-Aryl-2,2'-bipyridine H->I

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

II. Stille Coupling: The Organotin Approach

The Stille reaction couples an organohalide with an organostannane reagent. It is highly valued for its tolerance of a wide variety of functional groups and its insensitivity to moisture.[1][7][8]

Causality and Considerations

The primary drawback of Stille coupling is the high toxicity of organotin compounds, which necessitates careful handling and rigorous purification to remove tin byproducts.[1][7] The reaction often requires elevated temperatures and can be slow.[9] The addition of additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can significantly accelerate the rate-limiting transmetalation step.[10]

Protocol: Synthesis of 4-Alkynyl-2,2'-bipyridines

This protocol outlines a general procedure for Stille coupling to produce functionalized bipyridines, a method noted for its utility in creating complex heterocyclic systems.[11]

Materials:

  • 4-Bromo-2,2'-bipyridine

  • Tributyl(alkynyl)stannane or Tributyl(aryl)stannane

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Pd(PPh₃)₄

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Lithium Chloride (LiCl, optional)

Procedure:

  • Inert Atmosphere: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-bromo-2,2'-bipyridine (1.0 equiv) in the chosen anhydrous, degassed solvent.

  • Reagent Addition: Add the organostannane reagent (1.1-1.5 equiv). If using, add anhydrous LiCl (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) for 24-48 hours. The reaction should be shielded from light. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable solvent like diethyl ether or ethyl acetate.

  • Tin Removal: Wash the solution with an aqueous solution of potassium fluoride (KF) to precipitate tin salts, then filter through a pad of Celite. Alternatively, perform multiple aqueous washes.

  • Drying and Concentration: Dry the organic phase over MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the product via column chromatography or recrystallization.

III. Negishi Coupling: The Organozinc Powerhouse

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles used in cross-coupling. This high reactivity allows for reactions to proceed under mild conditions with high yields and excellent functional group tolerance.[9]

Causality and Considerations

Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc, or via transmetalation from an organolithium or Grignard reagent.[9] They are sensitive to air and moisture, requiring strict anhydrous and anaerobic techniques. The choice of ligand is crucial; modern bulky, electron-rich phosphine ligands like XPhos can significantly improve reaction efficiency and scope.[2]

Protocol: Synthesis of 4-Methyl-2,2'-bipyridine

This protocol is based on a well-established Negishi cross-coupling strategy.[12]

Materials:

  • 2-Bromopyridine

  • 4-Bromo-2-methylpyridine (for in situ zinc reagent formation)

  • Activated Zinc (Zn*) powder

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous Lithium Chloride (LiCl) in THF

Procedure:

  • Zinc Reagent Preparation:

    • In a flame-dried flask under argon, stir activated zinc powder in anhydrous THF.

    • Slowly add a solution of 4-bromo-2-methylpyridine in THF.

    • Stir at room temperature for 2-4 hours to form the pyridylzinc reagent. The formation can be gently heated if necessary.

  • Coupling Reaction Setup:

    • In a separate flame-dried Schlenk flask, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

    • Add anhydrous THF, followed by 2-bromopyridine (1.0 equiv).

  • Coupling:

    • Transfer the freshly prepared pyridylzinc solution to the catalyst-substrate mixture via cannula.

    • Heat the reaction to 60-70 °C for 6-12 hours, or until completion as monitored by GC-MS or LC-MS.

  • Workup:

    • Cool the reaction and quench carefully with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by silica gel chromatography.

IV. Specialized Syntheses: Sonogashira and Buchwald-Hartwig Reactions

A. Sonogashira Coupling for 4-Alkynyl-2,2'-bipyridines

The Sonogashira coupling is the premier method for installing alkyne functionalities. It uniquely uses a dual-catalyst system of palladium and copper(I).[13][14]

Causality and Considerations: The palladium catalyst activates the aryl halide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[14] The reaction requires a base, typically an amine like triethylamine or diisopropylamine, which also serves as the solvent.

Protocol: Synthesis of 4-(Phenylethynyl)-2,2'-bipyridine This protocol is adapted from a detailed literature procedure.[6]

  • Setup: To an argon-flushed flask, add 4-bromo-2,2'-bipyridine (1.0 equiv), Pd(PPh₃)₄ (10 mol%), and CuI (20 mol%).

  • Solvents & Reagents: Add degassed toluene and triethylamine (TEA). Then, add phenylacetylene (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at 60 °C for 8-16 hours.

  • Workup & Purification: Follow a standard aqueous workup, dry the organic phase, concentrate, and purify by column chromatography to yield the 4-alkynated product.[6]

B. Buchwald-Hartwig Amination for 4-Amino-2,2'-bipyridines

This reaction is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[15][16]

Causality and Considerations: The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). The ligand choice is critical; bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) are highly effective.[15][17]

Protocol: General Procedure for Amination

  • Setup: In a glovebox or under an inert atmosphere, combine an oven-dried flask with Pd₂(dba)₃ (1-2 mol%), a suitable ligand (e.g., BINAP, 4-6 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagents: Add 4-bromo-2,2'-bipyridine (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent & Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • Workup & Purification: Cool, dilute with ether, and filter through Celite. Concentrate the filtrate and purify the residue by chromatography.

Summary of Key Reaction Parameters

Coupling ReactionTypical Catalyst / LigandTypical BaseTypical SolventTemp. (°C)Key Feature / Challenge
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂ / SPhosNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF80-110Low toxicity; product inhibition is a concern.[1][5]
Stille Pd(PPh₃)₄, PdCl₂(PPh₃)₂NoneToluene, Dioxane80-110High functional group tolerance; toxic tin reagents.[1][7]
Negishi Pd(OAc)₂, Pd₂(dba)₃ / XPhosNoneTHF, Dioxane25-70High reactivity, mild conditions; air/moisture sensitive.[9]
Sonogashira Pd(PPh₃)₄ / CuIEt₃N, i-Pr₂NHToluene, DMF, Amine25-80Direct alkynylation; requires dual catalyst system.[6][14]
Buchwald-Hartwig Pd₂(dba)₃ / BINAP, XPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110Direct C-N bond formation; requires strong base.[15][16]

References

Application Notes & Protocols: Strategic Derivatization of 4-Ethynyl-2-methylpyridine for High-Throughput Medicinal Chemistry Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 4-ethynyl-2-methylpyridine, a valuable scaffold in medicinal chemistry. The strategic importance of this building block lies in the synergistic combination of the pyridine ring, a common motif in numerous FDA-approved drugs, and the terminal ethynyl group, a versatile functional handle for a variety of coupling reactions.[1][2] This guide details robust, field-proven protocols for key derivatization reactions, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and the Sonogashira cross-coupling reaction. The methodologies are designed to be readily implemented for the generation of diverse compound libraries suitable for high-throughput screening (HTS) in drug discovery campaigns. We emphasize the rationale behind experimental choices, provide step-by-step protocols, and present data in a clear, comparative format.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine moiety is a privileged structure in medicinal chemistry, appearing in a vast array of clinically used drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems.[2] The incorporation of a terminal ethynyl group at the 4-position and a methyl group at the 2-position of the pyridine ring creates a highly versatile and synthetically tractable building block for drug discovery.

  • The Ethynyl Group as a Versatile Handle: The terminal alkyne is a key functional group in modern medicinal chemistry.[3][4] Its linear geometry acts as a rigid spacer, and it serves as a reactive partner in a suite of reliable coupling reactions.[5] Most notably, it is the cornerstone of "click" chemistry, allowing for the rapid and efficient assembly of complex molecules under mild, biocompatible conditions.[6][7][8] This makes it an ideal tool for generating large libraries of compounds for initial screening.

  • The 2-Methylpyridine Moiety: The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially modulating binding affinity and selectivity for biological targets. It can also impact pharmacokinetic properties such as metabolic stability.

This guide focuses on two primary, high-utility derivatization strategies for this compound: CuAAC (Click Chemistry) and Sonogashira cross-coupling. These methods were selected for their reliability, broad functional group tolerance, and scalability, making them ideal for medicinal chemistry applications.

Derivatization Strategies & Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linker by reacting a terminal alkyne with an azide.[7][8] This triazole ring is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, often contributing favorably to target engagement.[7]

Causality of Experimental Choices:

  • Catalyst System: A combination of a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) is used to generate the active Cu(I) catalyst in situ. This avoids the need to handle potentially unstable Cu(I) salts directly.

  • Solvent System: A mixture of t-butanol and water is often employed to solubilize both the organic starting materials and the inorganic catalyst components, ensuring a homogeneous reaction mixture.

  • Ligands: While not always necessary, the addition of a ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state and accelerate the reaction.

Experimental Workflow: CuAAC Derivatization

CuAAC_Workflow start Start: Assemble Reactants reactants This compound Organic Azide (R-N3) start->reactants catalyst Prepare Catalyst Solution (CuSO4 + Na-Ascorbate in H2O) start->catalyst mixing Combine Reactants & Catalyst in t-BuOH/H2O reactants->mixing catalyst->mixing reaction Stir at Room Temperature (Monitor by TLC/LC-MS) mixing->reaction Initiate Reaction workup Aqueous Workup (e.g., EtOAc extraction) reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: 1,2,3-Triazole Derivative purification->product end End: Characterization product->end Sonogashira_Workflow start Start: Inert Atmosphere Setup reactants This compound Aryl/Vinyl Halide (R-X) start->reactants catalysts Add Catalysts (Pd Complex + CuI) mixing Combine All Components Under N2/Ar reactants->mixing solvent_base Add Solvent & Base (e.g., THF & Et3N) catalysts->mixing solvent_base->mixing reaction Stir at RT or Heat (Monitor by TLC/LC-MS) mixing->reaction Initiate Reaction workup Aqueous Workup & Filtration (Remove catalyst residues) reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: Coupled Arylalkyne purification->product end End: Characterization product->end

References

Application Notes and Protocols for the Functionalization of Biomolecules using 4-Ethynyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise and stable modification of biomolecules is a cornerstone of modern chemical biology, enabling advancements in diagnostics, therapeutics, and fundamental research. The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has provided a powerful tool for bioconjugation due to its high efficiency, selectivity, and biocompatibility.[1][2] Within the diverse toolkit of click chemistry reagents, 4-Ethynyl-2-methylpyridine emerges as a particularly compelling building block for the functionalization of proteins and nucleic acids.

This technical guide provides in-depth application notes and detailed protocols for the use of this compound in bioconjugation. We will explore the underlying chemical principles, with a focus on the unique potential of the pyridine moiety to influence the reaction, and provide step-by-step methodologies for the labeling of key biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Chemical Principles and the Advantage of the Pyridine Moiety

The CuAAC reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] This reaction is highly bioorthogonal, as neither the alkyne nor the azide functional groups are typically found in biological systems.[4] The general mechanism of the CuAAC reaction is well-established and proceeds through a copper-acetylide intermediate.[5][6]

A key innovation in optimizing CuAAC for biological applications is the use of accelerating ligands. These ligands coordinate to the copper(I) catalyst, enhancing its stability and catalytic activity, thereby increasing reaction rates and protecting biomolecules from potential damage.[7][8]

This compound is unique in that it contains both the reactive alkyne group and a pyridine ring, which can act as a ligand for the copper catalyst. Studies on the closely related isomer, 2-ethynylpyridine, have demonstrated that the pyridine moiety can significantly promote the CuAAC reaction in water, suggesting a dual role for the molecule as both reactant and a ligand-accelerating component.[6] This can potentially simplify reaction setups and enhance efficiency.

Protein_Labeling_Workflow start Start: Azide-Modified Protein prepare_reagents Prepare Reagents: - this compound - CuSO4 - Sodium Ascorbate - Buffer start->prepare_reagents reaction Incubate Reaction Mixture prepare_reagents->reaction purification Purify Labeled Protein (e.g., Size-Exclusion Chromatography) reaction->purification characterization Characterize Conjugate (e.g., Mass Spectrometry) purification->characterization end End: Functionalized Protein characterization->end Nucleic_Acid_Labeling_Workflow start Start: Azide-Modified Oligonucleotide prepare_reagents Prepare Reagents: - this compound - CuSO4 - Sodium Ascorbate - Buffer start->prepare_reagents reaction Incubate Reaction Mixture prepare_reagents->reaction purification Purify Labeled Oligonucleotide (e.g., HPLC or Ethanol Precipitation) reaction->purification characterization Characterize Conjugate (e.g., Mass Spectrometry, UV-Vis) purification->characterization end End: Functionalized Oligonucleotide characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Sonogashira Coupling Conditions for Ethynylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of ethynylpyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties and coordination potential of the pyridine moiety can introduce specific challenges not always encountered with other aryl halides. This guide provides in-depth, experience-driven answers to common issues, helping you troubleshoot and optimize your reactions for maximal yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What makes the Sonogashira coupling of ethynylpyridines challenging?

The primary challenge arises from the pyridine nitrogen. It can act as a ligand, coordinating to the palladium or copper catalysts. This coordination can potentially inhibit the catalytic cycle, leading to low or no product yield.[1] Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of the halopyridine substrate. Careful selection of reaction conditions is therefore crucial to mitigate these effects.

Q2: What are the fundamental components of a Sonogashira reaction?

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4] The reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst in the presence of an amine base.[2][4] The key components are:

  • Substrates: A halopyridine (iodide, bromide, or chloride) and a terminal alkyne.

  • Palladium Catalyst: A source of palladium(0), such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is essential for the catalytic cycle.[5]

  • Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which is thought to form a copper acetylide intermediate, facilitating transmetalation to the palladium center.[6]

  • Base: An amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide byproduct.[2]

  • Solvent: Anhydrous, deoxygenated solvents such as DMF, THF, or acetonitrile are commonly used.[7][8]

Troubleshooting Common Issues

Q3: My reaction is giving low to no yield. What are the likely causes and how can I fix it?

This is a common issue with several potential root causes. Let's break down the troubleshooting process:

  • Inactive Catalyst: The palladium catalyst may have decomposed, often observed as a black precipitate ("Pd black").[7] To address this, use a fresh catalyst or a pre-catalyst that generates the active Pd(0) species in situ. Ensure that any phosphine ligands used are not oxidized.

  • Poor Substrate Reactivity: The reactivity of halopyridines follows the general trend for aryl halides: I > Br > Cl.[2] If you are using a bromopyridine or chloropyridine, you may need more forcing conditions. Consider switching to the more reactive iodopyridine if possible. For less reactive halides, employing more active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos) can be beneficial, as can increasing the reaction temperature.[5][6][9]

  • Catalyst Inhibition by Pyridine: As mentioned, the pyridine nitrogen can inhibit the catalyst. Using a non-coordinating solvent may be advantageous. Additionally, some studies have shown that specific palladium complexes with nitrogen-containing ligands can be effective for coupling with pyridine substrates.[2]

  • Inadequate Degassing: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst.[2][6][10] It is critical to thoroughly degas the solvent and reaction mixture. Standard methods include freeze-pump-thaw cycles or bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[7]

  • Presence of Water: The Sonogashira reaction is sensitive to moisture.[7] Ensure you are using anhydrous solvents and have thoroughly dried all glassware.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. For pyridine substrates, an amine that can also act as a solvent, such as triethylamine, can be effective.[11] However, in some cases, a different solvent like DMF or acetonitrile may be required.[8][12] A screening of different bases and solvents is often necessary.

  • Insufficient Temperature: The oxidative addition step can be slow, especially for less reactive halides.[6] Gradually increasing the reaction temperature can improve the reaction rate.[13][14] For volatile alkynes, ensure the reaction is performed in a sealed vessel to prevent their evaporation.[15]

Q4: I'm observing a significant amount of alkyne homocoupling (Glaser product). What's causing this and how can I prevent it?

The formation of a diacetylene byproduct, known as the Glaser coupling product, is a major side reaction in Sonogashira couplings.[6][16]

  • Presence of Oxygen: This is the primary culprit for oxidative homocoupling.[2][6][10] Rigorous exclusion of air from the reaction is paramount.

  • High Copper Concentration: While catalytic copper is beneficial, an excess can promote the Glaser side reaction.[6][7] Reducing the amount of CuI can help minimize this.

  • Consider Copper-Free Conditions: To completely avoid Glaser coupling, a copper-free Sonogashira protocol is an excellent alternative.[2][3][16] These reactions often require different ligands and bases to proceed efficiently but eliminate the risk of alkyne dimerization.[17]

Q5: My reaction mixture turns black, and the reaction stalls. What does this mean?

The formation of a black precipitate is indicative of palladium black, which is the agglomeration of the Pd(0) catalyst.[7] This renders the catalyst inactive.

  • Ligand Dissociation/Decomposition: The supporting ligand may be dissociating from the palladium center, leading to aggregation. Using a more strongly coordinating or bulkier ligand can help stabilize the active catalytic species. Increasing the ligand-to-palladium ratio can also be beneficial.

  • Solvent Effects: Certain solvents may promote the formation of palladium black. If you are consistently observing this issue, consider changing your solvent system.

Optimization Strategies

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for a successful Sonogashira coupling with ethynylpyridines.

Catalyst/Pre-catalystLigandKey Considerations
Pd(PPh₃)₄Triphenylphosphine (built-in)A common starting point, but may not be active enough for less reactive halides.[5]
PdCl₂(PPh₃)₂Triphenylphosphine (built-in)Another standard catalyst, often effective for iodopyridines.[5]
Pd₂(dba)₃ or Pd(OAc)₂Bulky, electron-rich phosphines (e.g., XPhos, SPhos)These ligands can enhance the rate of oxidative addition, particularly for bromides and chlorides.[5][6]
Palladium N-heterocyclic carbene (NHC) complexesNHC ligandsOffer high stability and activity, sometimes allowing for lower catalyst loadings.[2]
The Role of Copper: To Use or Not to Use?

The decision to include a copper co-catalyst is a critical optimization parameter.

Diagram: Catalytic Cycles of Sonogashira Coupling

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Optional) cluster_Cu_free Copper-Free Pathway Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_pi_alkyne [Ar-Pd(II)-X(L)(π-alkyne)] Pd_complex->Pd_pi_alkyne Alkyne Coordination Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Alkyne + Base Cu_acetylide->Pd_complex Cu_acetylide->CuX Transmetalation to Pd(II) Pd_acetylide Ar-Pd(II)-C≡CR(L) Pd_pi_alkyne->Pd_acetylide Deprotonation (Base) Pd_acetylide->Pd_alkyne Ligand Re-coordination

Caption: Catalytic cycles for copper-co-catalyzed and copper-free Sonogashira reactions.

  • Copper-Catalyzed: The traditional and often faster method.[2] The copper(I) salt facilitates the deprotonation of the alkyne and forms a copper acetylide, which then transmetalates to the palladium center.[6] However, this pathway is prone to the Glaser coupling side reaction.[2][6][16]

  • Copper-Free: This approach avoids the formation of homocoupling byproducts.[2][3][17] In the absence of copper, the alkyne is thought to coordinate directly to the palladium(II) complex, followed by deprotonation by the base.[5] This pathway may require more forcing conditions (higher temperatures, stronger bases, or more specialized ligands) to achieve comparable reaction rates.[16]

Solvent and Base Selection

The solvent and base play a crucial role in the reaction's success, influencing solubility, reaction rate, and catalyst stability.[18]

SolventBaseComments
Triethylamine (Et₃N)Serves as both solvent and baseOften a good starting point, especially for reactive iodopyridines.[11]
DMFEt₃N, DIPEA, Cs₂CO₃A polar aprotic solvent that can be effective, but may coordinate to the catalyst.[12][18]
THFEt₃N, DIPEA, PiperidineA common choice, but can sometimes promote palladium black formation.[15]
AcetonitrileEt₃N, Cs₂CO₃Can be an effective solvent, particularly in copper-free systems.[8][19]
TolueneEt₃N, DIPEAA non-polar solvent that can be useful in preventing catalyst inhibition by the pyridine substrate.

Expert Tip: When working with a new ethynylpyridine substrate, it is advisable to perform a small-scale screen of different solvent and base combinations to identify the optimal conditions.

Experimental Protocol: A General Procedure for Sonogashira Coupling of a Halopyridine

This protocol provides a starting point for the optimization of your specific reaction.

Materials:

  • Halopyridine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.01 - 0.05 equiv)

  • CuI (0.02 - 0.10 equiv)

  • Anhydrous, degassed solvent (e.g., Et₃N or DMF)

  • Amine base (if not used as the solvent, 2-3 equiv)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the halopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent and base.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on substrate reactivity) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This guide provides a comprehensive overview of the key parameters for optimizing the Sonogashira coupling of ethynylpyridines. By understanding the underlying principles and systematically troubleshooting, you can significantly improve the outcome of your reactions.

References

Preventing homocoupling side reactions in 4-Ethynyl-2-methylpyridine couplings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homocoupling Side Reactions

Welcome to the technical support center for researchers utilizing 4-ethynyl-2-methylpyridine in synthetic applications. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to a common and often frustrating challenge: the formation of undesired homocoupled diynes. As drug development professionals and synthetic chemists, achieving high selectivity and yield is paramount. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding homocoupling of this compound.

Q1: What is alkyne homocoupling and why is it a significant problem?

Alkyne homocoupling is a side reaction where two molecules of a terminal alkyne, such as this compound, react with each other to form a symmetrical 1,3-diyne. This is most commonly observed as the Glaser or Hay coupling.[1][2][3] This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes your valuable alkyne starting material, directly lowering the yield of your desired cross-coupled product.[4]

  • Difficult Purification: The homocoupled product often has similar polarity and physical properties to the target molecule, making chromatographic separation challenging and time-consuming.

  • Wasted Reagents: The formation of this byproduct represents a wasteful consumption of the terminal alkyne.[4]

Q2: Are pyridine-containing alkynes like this compound more prone to homocoupling?

While any terminal alkyne can undergo homocoupling, heterocyclic alkynes containing nitrogen atoms, like pyridines, can present unique challenges. The pyridine nitrogen can act as a ligand, coordinating to the copper co-catalyst. This interaction can influence the speciation and reactivity of the catalyst, potentially facilitating the oxidative dimerization pathway that leads to homocoupling.

Q3: I'm seeing a lot of homocoupling in my Sonogashira reaction. What is the most likely cause?

The most frequent culprit for homocoupling in a traditional Sonogashira reaction is the presence of oxygen in the reaction atmosphere.[5][6] The copper(I) co-catalyst, essential for the main catalytic cycle, is readily oxidized by O₂ to copper(II), which is a key promoter of the Glaser-Hay homocoupling pathway.[5][7]

Q4: What is the single most effective change I can make to my protocol to immediately reduce homocoupling?

Implementing rigorous anaerobic conditions is the most impactful first step. This involves thoroughly deoxygenating your solvents and reaction mixture by sparging with an inert gas (Nitrogen or Argon) and maintaining a positive pressure of that gas throughout the experiment.[5][8][9] For even greater suppression, some protocols utilize a dilute hydrogen atmosphere, which helps maintain the catalysts in their active, reduced state.[6]

Troubleshooting & Optimization Guide

This section provides a detailed breakdown of common issues and solutions for specific coupling reactions involving this compound.

Issue 1: Excessive Homocoupling in Sonogashira Reactions

The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds, but it is notoriously susceptible to the Glaser homocoupling of the alkyne partner.[5][10]

Visualizing the Competing Pathways

The diagram below illustrates the desired Sonogashira cycle versus the parasitic Glaser homocoupling cycle. The key is to accelerate the main (Palladium) cycle while suppressing the side (Copper) cycle.

Sonogashira_vs_Glaser cluster_pd Desired Sonogashira Cycle (Pd) cluster_cu Undesired Homocoupling Cycle (Cu) Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-X) Pd0->Pd_add Pd_complex Ar-Pd(II)-X Pd_add->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal Pd_alkyne Ar-Pd(II)-C≡CR Transmetal->Pd_alkyne Red_elim Reductive Elimination Pd_alkyne->Red_elim Red_elim->Pd0 Regenerates Catalyst Product Ar-C≡CR (Desired Product) Red_elim->Product CuI Cu(I)-X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Cu_acetylide->Transmetal Key Step Oxidation Oxidation (O₂) Cu_acetylide->Oxidation Forms Cu(II) Dimerization Oxidative Dimerization Oxidation->Dimerization Dimerization->CuI Regenerates Catalyst Homocoupling_Product R-C≡C-C≡C-R (Side Product) Dimerization->Homocoupling_Product Alkyne H-C≡CR (this compound) Alkyne->Cu_acetylide ArX Aryl/Vinyl Halide (Ar-X) ArX->Pd_add

Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.

  • Cause: Oxygen Contamination

    • Explanation: As shown in the diagram, oxygen facilitates the oxidation of the copper(I) acetylide intermediate, initiating the homocoupling cycle. Even trace amounts of dissolved oxygen can lead to significant byproduct formation.[5][6][8]

    • Solution: Implement rigorous deoxygenation procedures.

      • Protocol 1: Inert Gas Sparging

        • Combine the solvent(s) and base (e.g., triethylamine) in the reaction flask.

        • Insert a long needle connected to a nitrogen or argon line, ensuring the tip is below the liquid surface.

        • Bubble the inert gas through the solution for 20-30 minutes while stirring.

        • After sparging, remove the long needle and maintain a positive pressure of the inert gas (e.g., via a balloon or manifold) for the duration of the reaction.

  • Cause: High Copper(I) Co-catalyst Concentration

    • Explanation: While Cu(I) is a co-catalyst that accelerates the Sonogashira reaction, its presence is also a prerequisite for Glaser coupling.[5][11] Higher concentrations of copper increase the rate of the undesired homocoupling pathway.

    • Solutions:

      • Minimize Copper Loading: Reduce the amount of CuI to the lowest effective level, often in the range of 1-5 mol%.

      • Adopt a Copper-Free Protocol: The most definitive way to eliminate copper-mediated homocoupling is to remove copper entirely. Many modern Sonogashira protocols are now copper-free, relying on more active palladium/ligand systems.[5][10][11] These systems often require specific ligands (see next point) and may need slightly higher temperatures.

  • Cause: Inefficient Palladium Catalyst / Ligand System

    • Explanation: If the main Sonogashira catalytic cycle is slow, the alkyne has more time to be consumed by the competing homocoupling pathway.[12] The rate-limiting step in the Sonogashira cycle is often the oxidative addition of the aryl halide to the Pd(0) center.[13] The choice of ligand on the palladium catalyst dramatically affects this rate.[14][15]

    • Solution: Use modern, highly active phosphine ligands.

      • Recommendation: Replace traditional, less active ligands like triphenylphosphine (PPh₃) with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[9] These ligands promote faster oxidative addition and reductive elimination, accelerating the desired cross-coupling to outpace the homocoupling side reaction.[11][15]

Parameter Condition A (Problematic) Condition B (Optimized) Rationale
Atmosphere Air or incomplete inertingRigorous N₂ or Ar spargingExcludes O₂, the oxidant for Glaser coupling.[5][6]
Cu(I) Co-catalyst 10-15 mol% CuI0-5 mol% CuI or Copper-FreeMinimizes or eliminates the catalyst for homocoupling.[5]
Pd-Ligand Pd(PPh₃)₂Cl₂Pd(OAc)₂ + SPhos / XPhosBulky, electron-rich ligands accelerate the main cycle.[11][15]
Alkyne Addition All at onceSlow syringe pump additionKeeps instantaneous alkyne concentration low.

Table 1: Troubleshooting Summary for Sonogashira Homocoupling.

Issue 2: Side Reactions in Cadiot-Chodkiewicz Couplings

The Cadiot-Chodkiewicz coupling is designed to create unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne.[16][17][18] However, it is plagued by the formation of two different symmetrical homocoupled products.

Visualizing the Reaction Network

Cadiot_Chodkiewicz Alkyne R¹-C≡C-H (this compound) Catalyst Cu(I) Salt Base Alkyne->Catalyst Alkyne->Catalyst Haloalkyne R²-C≡C-X Haloalkyne->Catalyst Haloalkyne->Catalyst Hetero_Product R¹-C≡C-C≡C-R² (Desired Product) Catalyst->Hetero_Product Cadiot-Chodkiewicz Heterocoupling Homo_Product1 R¹-C≡C-C≡C-R¹ (Glaser Homocoupling) Catalyst->Homo_Product1 Glaser-Hay Side Reaction Homo_Product2 R²-C≡C-C≡C-R² (Reductive Homocoupling) Catalyst->Homo_Product2 Reductive Side Reaction Troubleshooting_Workflow start Problem: High Homocoupling Yield q1 Is the reaction rigorously anaerobic? start->q1 step1 Implement rigorous deoxygenation (sparging, inert atm.) q1->step1 No q2 Is it a Sonogashira reaction with CuI? q1->q2 Yes a1_yes Yes a1_no No step1->q1 step2 1. Reduce CuI loading (<5 mol%). 2. Switch to a Cu-free protocol. q2->step2 Yes step4 Consider additives like Ascorbate or Hydroxylamine to suppress side reactions. q2->step4 No a2_yes Yes a2_no No (e.g., Cadiot) q3 What ligand is on the Pd catalyst? step2->q3 step3 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) to accelerate the main cycle. q3->step3 PPh₃ end_node Problem Solved: High Cross-Coupling Yield q3->end_node Bulky/Modern Ligand a3_pph3 PPh₃ a3_modern Bulky/Modern Ligand step3->end_node step4->end_node

References

Technical Support Center: Catalyst Selection and Loading for 4-Ethynyl-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 4-ethynyl-2-methylpyridine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during synthetic procedures with this versatile building block. The question-and-answer format directly addresses specific issues to help you optimize your catalyst systems and reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with this compound is sluggish or failing. What are the primary causes?

A1: The pyridine nitrogen in this compound can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is a common issue with nitrogen-containing heterocycles.[3] To overcome this, careful selection of the catalyst system and reaction conditions is crucial.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as triphenylphosphine (PPh₃), or consider more advanced Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5][6] These ligands can stabilize the palladium center and promote the desired catalytic cycle.

  • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, it may not be optimal.[5] Consider using a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with an appropriate ligand.

  • Copper Co-catalyst: Ensure the copper(I) source (e.g., CuI) is fresh and of high purity. Copper is essential for the formation of the copper acetylide intermediate, a key step in the Sonogashira mechanism.[7]

  • Solvent and Base: The choice of solvent and base is critical. A common combination is an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent such as DMF or THF.[8][9] Ensure solvents are anhydrous and properly degassed to prevent side reactions.

Q2: I'm observing significant homocoupling of this compound (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, particularly in the presence of a copper(I) co-catalyst and oxygen.[10][11]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.[10] Maintain a positive pressure of inert gas throughout the reaction.

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed.[5] These often employ more active palladium catalysts and may require different bases or additives.

  • Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: What is the optimal catalyst loading for my reaction?

A3: The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. It is highly dependent on the specific substrates and reaction conditions.

General Guidelines for Catalyst Loading:

Catalyst ComponentTypical Loading (mol%)Notes
Palladium Precatalyst0.5 - 5Higher loadings may be needed for less reactive substrates.[8]
Ligand1 - 10The ligand-to-palladium ratio is often critical for catalyst stability and activity.
Copper(I) Co-catalyst1 - 10Essential for the traditional Sonogashira pathway.[8]

Optimization Protocol:

It is highly recommended to perform small-scale screening experiments to determine the optimal catalyst loading for your specific reaction. Start with a standard loading (e.g., 2 mol% Pd) and systematically decrease it until a significant drop in yield or reaction rate is observed.[12]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue that can be attributed to several factors. A systematic approach is necessary to identify and resolve the root cause.

Troubleshooting Workflow for Low Yields:

Start Low/No Yield Observed Check_Reagents Verify Reagent Quality (Aryl halide, Alkyne, Base, Solvent) Start->Check_Reagents Check_Reagents->Start Impure Reagents Check_Catalyst Evaluate Catalyst System (Pd Source, Ligand, Cu(I) salt) Check_Reagents->Check_Catalyst Reagents OK Check_Conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) Check_Catalyst->Check_Conditions Catalyst OK Optimize_Ligand Screen Different Ligands (e.g., PPh3, Buchwald ligands, NHCs) Check_Catalyst->Optimize_Ligand Ineffective Catalyst Check_Conditions->Optimize_Ligand Conditions OK Optimize_Temp Vary Reaction Temperature Check_Conditions->Optimize_Temp Suboptimal Conditions Optimize_Base Test Alternative Bases (e.g., Et3N, DIPEA, K2CO3) Optimize_Ligand->Optimize_Base Optimize_Base->Optimize_Temp Successful_Reaction Improved Yield Optimize_Temp->Successful_Reaction

Caption: Troubleshooting workflow for low reaction yields.

Detailed Steps:

  • Reagent Integrity:

    • Aryl Halide: Ensure the aryl halide is pure and free of impurities that could poison the catalyst.

    • This compound: Confirm the purity of the alkyne. If it has been stored for a long time, consider purification.

    • Base and Solvent: Use high-purity, anhydrous solvents and bases. Degas all liquids thoroughly before use.

  • Catalyst System Evaluation:

    • Palladium Source: Use a reliable source of palladium catalyst. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has not oxidized. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species in situ.

    • Ligand Choice: The pyridine nitrogen can coordinate to the palladium, inhibiting the reaction. Bulky, electron-rich ligands can mitigate this effect.[4][13] Consider ligands like SPhos, XPhos, or NHC-based ligands, which have shown success with challenging nitrogen-containing heterocycles.[3]

    • Copper(I) Source: Use fresh, high-purity CuI. Old or discolored CuI may be less active.

  • Reaction Condition Optimization:

    • Temperature: While some Sonogashira reactions proceed at room temperature, reactions with less reactive partners or inhibited catalysts may require elevated temperatures (e.g., 60-100 °C).[8][9]

    • Inert Atmosphere: Oxygen can deactivate the catalyst and promote alkyne homocoupling.[10] Ensure a robust inert atmosphere is maintained throughout the reaction.

Problem 2: Catalyst Deactivation (Formation of Palladium Black)

The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and deactivation.

Causes and Solutions:

  • Cause: The active Pd(0) species is unstable and can agglomerate to form inactive palladium black, especially at high temperatures or in the presence of impurities. The coordinating nature of the pyridine substrate can also promote this process.

  • Solution 1: Ligand Stabilization: Increase the ligand-to-palladium ratio to better stabilize the active catalytic species. Using more robust ligands like Buchwald's biaryl phosphines or NHCs can also prevent decomposition.[3]

  • Solution 2: Temperature Control: Avoid excessively high reaction temperatures. Run the reaction at the minimum temperature required for a reasonable reaction rate.

  • Solution 3: Solvent Choice: The choice of solvent can influence catalyst stability. In some cases, a less coordinating solvent might be beneficial.

Experimental Protocols

General Procedure for a Sonogashira Coupling of this compound

This is a representative protocol and should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Anhydrous, degassed amine base (e.g., Et₃N or DIPEA)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%), CuI (e.g., 4 mol%), and PPh₃ (e.g., 8 mol%).

  • Add the aryl halide (1.0 equivalent).

  • Add the anhydrous, degassed solvent via syringe to dissolve the solids.

  • Add the anhydrous, degassed amine base (2-3 equivalents) via syringe.

  • Finally, add a solution of this compound (1.1-1.2 equivalents) in the reaction solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst Screening Workflow

Start Define Reaction (Substrates, Stoichiometry) Setup_Array Set up Parallel Reactions (Small Scale) Start->Setup_Array Vary_Pd Vary Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4) Setup_Array->Vary_Pd Vary_Ligand Vary Ligand (e.g., PPh3, SPhos, XPhos) Vary_Pd->Vary_Ligand Vary_Base Vary Base (e.g., Et3N, K2CO3, Cs2CO3) Vary_Ligand->Vary_Base Vary_Solvent Vary Solvent (e.g., DMF, Toluene, Dioxane) Vary_Base->Vary_Solvent Analyze_Results Analyze by LC-MS or GC-MS (Yield, Purity) Vary_Solvent->Analyze_Results Select_Optimal Select Optimal Conditions Analyze_Results->Select_Optimal

References

Technical Support Center: A Guide to the Stability and Storage of 4-Ethynyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Ethynyl-2-methylpyridine. This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile compound. As a substituted pyridine with a terminal alkyne, this compound possesses a unique reactivity profile that makes it a valuable building block in synthesis. However, this same reactivity necessitates careful handling and storage to ensure its stability and the integrity of your experimental results. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on the compound's chemical properties.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions that minimize exposure to factors that can cause degradation.

  • Temperature: Refrigeration is recommended. Long-term storage should be at low temperatures, typically 2-8°C. For short-term storage, a cool and dry place away from direct heat is acceptable.

  • Atmosphere: This compound should be stored under an inert atmosphere, such as nitrogen or argon. The terminal alkyne group can be sensitive to air, particularly oxygen, which can lead to oxidative degradation over time.

  • Light: Protect the compound from light. Pyridine and its derivatives can be photosensitive, and exposure to UV or even strong visible light can catalyze degradation reactions.[1] Store the container in a light-blocking outer container or in a dark cabinet.

  • Moisture: Keep the container tightly sealed to prevent moisture ingress. Pyridine derivatives can be hygroscopic, and the presence of water can facilitate hydrolysis, especially if acidic or basic impurities are present.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions, including polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the ethynyl group.
Light Protect from lightMinimizes the risk of photodecomposition.[1]
Container Tightly sealedPrevents exposure to moisture and atmospheric oxygen.
I've noticed a change in the color and consistency of my this compound. What could be the cause?

A change in the physical appearance of this compound, such as discoloration (e.g., turning yellow or brown) or an increase in viscosity, is often an indication of degradation. The most probable cause is polymerization .

Ethynylpyridines are known to be susceptible to polymerization, a process where individual molecules react with each other to form long chains or complex networks. This can be initiated by exposure to heat, light, air (oxygen), or certain impurities. The resulting polymer is often colored and may be less soluble than the monomer.

What are the primary degradation pathways for this compound?

The chemical structure of this compound, featuring both a pyridine ring and a terminal alkyne, makes it susceptible to several degradation pathways.

  • Polymerization: As mentioned, this is a significant concern for ethynylpyridines. The high reactivity of the triple bond can lead to self-addition reactions.

  • Oxidative Cleavage: The terminal alkyne is a site of potential oxidation.[2][3][4][5] Strong oxidizing agents or prolonged exposure to atmospheric oxygen can lead to the cleavage of the carbon-carbon triple bond, forming a carboxylic acid and potentially other byproducts.

  • Hydrolysis: The pyridine ring, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly at non-neutral pH. The presence of moisture can facilitate this process.

  • Photodecomposition: Pyridine derivatives can undergo photochemical reactions when exposed to light, leading to the formation of various degradation products.[1][2][6]

Below is a diagram illustrating the potential degradation pathways for this compound.

Potential Degradation Pathways of this compound cluster_degradation Degradation Products This compound This compound Polymer Polymer This compound->Polymer Heat, Light, Air Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Oxidation (e.g., O2) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Moisture (H2O) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV/Visible)

Caption: Potential degradation pathways for this compound.

Is this compound stable in common laboratory solvents?

The choice of solvent is critical when working with this compound in solution.

  • Compatible Solvents: For short-term use, a range of common organic solvents can be used. Pyridine itself is miscible with most organic solvents.[7] Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are generally suitable for reactions.

  • Potentially Incompatible Solvents:

    • Protic Solvents (e.g., water, alcohols): While pyridine is miscible with water and alcohols, the long-term stability of this compound in these solvents may be compromised due to the potential for hydrolysis, especially at non-neutral pH.

    • Strongly Acidic or Basic Solutions: The stability of pyridine derivatives can be pH-dependent.[8] It is advisable to avoid prolonged storage in strongly acidic or basic aqueous solutions.

    • Reactive Solvents: Avoid solvents that can react with the alkyne or pyridine functionality.

Solvent ClassExamplesCompatibilityNotes
Aprotic Polar THF, Acetonitrile, DMFGood for short-term useAnhydrous grades are recommended to minimize moisture.
Aprotic Nonpolar Toluene, HexanesGood for short-term useSolubility may be a consideration.
Chlorinated Dichloromethane (DCM)Good for short-term useEnsure the solvent is free of acidic impurities.
Protic Water, Methanol, EthanolUse with cautionPotential for hydrolysis; prepare solutions fresh.

Troubleshooting Guide

Issue: Inconsistent reaction yields or unexpected byproducts.
  • Possible Cause 1: Degraded Starting Material. The this compound may have degraded due to improper storage.

    • Recommended Action: Perform a quality check on your starting material. A simple visual inspection for color changes or solidification can be informative. For a more definitive assessment, consider running a quick analytical test such as ¹H NMR to check for the characteristic ethynyl proton signal and the absence of significant impurities.

  • Possible Cause 2: Incompatible Reaction Conditions. The reaction conditions (e.g., temperature, pH, presence of oxygen) may be promoting the degradation of the starting material or an intermediate.

    • Recommended Action: If the reaction is run at elevated temperatures, consider if a lower temperature could be used. If the reaction is sensitive to air, ensure all steps are performed under an inert atmosphere. For reactions in solution, consider the pH and buffer system if applicable.

Experimental Protocol: Visual Quality Check of this compound
  • Visual Inspection: Carefully observe the physical state of the compound. It should be a crystalline solid. Note any discoloration (yellowing or browning) or clumping.

  • Solubility Test: In a small vial, attempt to dissolve a small amount of the compound in a compatible solvent (e.g., DCM or THF). Significant insolubility or the presence of a precipitate may indicate polymerization.

  • Odor: Note any strong, unusual odors that differ from the expected faint, characteristic smell of a pyridine derivative.

If any of these observations suggest degradation, it is advisable to use a fresh batch of the compound or purify the existing material before use.

References

Troubleshooting low yields in copper-free click reactions with pyridine alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specialized focus on overcoming the challenges associated with pyridine alkynes. Our goal is to empower you with the scientific rationale behind each experimental step, ensuring the success and reproducibility of your work.

Section 1: Troubleshooting Low Yields in SPAAC Reactions with Pyridine Alkynes

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, prized for its ability to form stable covalent bonds in complex biological systems without the need for cytotoxic copper catalysts.[1] The reaction's efficiency is driven by the release of ring strain from a cyclooctyne upon its [3+2] cycloaddition with an azide.[1] However, achieving high yields can be challenging, particularly when working with electron-deficient alkynes such as those containing a pyridine ring. This guide will walk you through the most common issues and their solutions.

Q1: My SPAAC reaction with a pyridine alkyne is slow and gives a low yield. What is the underlying scientific reason for this?

The primary reason for sluggish reactions with pyridine alkynes lies in unfavorable electronic complementarity . The pyridine ring is an electron-withdrawing heterocycle due to the high electronegativity of the nitrogen atom.[2] This characteristic reduces the electron density of the alkyne, making it a less reactive partner for many commonly used cyclooctynes.

The kinetics of a SPAAC reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In many standard SPAAC reactions, the cyclooctyne acts as the HOMO-controlled reactant. An electron-deficient alkyne, like a pyridine alkyne, lowers the energy of its LUMO, but not always in a way that optimally matches the HOMO of common cyclooctynes, leading to a higher activation energy and a slower reaction.[3]

Q2: How do I choose the right cyclooctyne to improve the reaction rate with my pyridine alkyne?

The choice of cyclooctyne is the most critical parameter for optimizing a sluggish SPAAC reaction. Given that your pyridine alkyne is electron-deficient, you should select a cyclooctyne that is more electron-rich to improve the reaction kinetics. This concept is often referred to as an "inverse-electron-demand" SPAAC reaction.[3]

Recommendation:

Switch from a dibenzocyclooctyne (DBCO) or its derivatives, which are themselves relatively electron-deficient, to a more electron-rich, strained cyclooctyne like Bicyclo[6.1.0]nonyne (BCN) .[3] Studies have shown that the reaction of electron-deficient azides with the aliphatic, electron-rich BCN is significantly accelerated compared to reactions with benzoannulated cyclooctynes like DIBAC.[3] This principle can be extended to the use of electron-deficient alkynes.

Cyclooctyne Type Electronic Character Recommended for Pyridine Alkynes? Rationale
DBCO, DIBACRelatively Electron-DeficientNo (unless BCN fails)Poor electronic complementarity with electron-deficient alkynes leads to slow kinetics.[3][4]
BCNElectron-Rich, AliphaticYes (First Choice) Favorable inverse-electron-demand kinetics with electron-deficient partners.[3]
DIFOElectron-Deficient (Fluorinated)NoFluorine atoms activate the alkyne through inductive effects, but this is not ideal for pairing with an already electron-deficient alkyne.[1]
Q3: Besides changing the cyclooctyne, what other reaction parameters can I optimize?

Even with the optimal choice of cyclooctyne, fine-tuning the reaction conditions is crucial for maximizing your yield.

  • Solvent System: While many SPAAC reactions are performed in aqueous buffers to mimic biological conditions, the solubility of your pyridine alkyne might be a limiting factor.[5]

    • Recommendation: If you observe poor solubility, add a minimal amount of a polar, aprotic organic co-solvent like DMSO or DMF. Be aware that high concentrations of organic solvents can be detrimental to biomolecules.[5][6] For reactions in aqueous buffers, some studies have shown that HEPES buffer can lead to higher rate constants compared to PBS .[5][6]

  • pH: The pH of the reaction medium can influence the protonation state of the pyridine nitrogen.

    • Recommendation: Unless your biomolecules are unstable, aim for a pH between 7.0 and 8.5. Higher pH values have been shown to generally increase SPAAC reaction rates.[7] However, it is advisable to perform a small-scale pH screen (e.g., 6.5, 7.5, 8.5) to find the optimal condition for your specific system.

  • Temperature: The rate of most chemical reactions increases with temperature.

    • Recommendation: If your reactants are thermally stable, increasing the temperature from room temperature to 37°C can provide a significant rate enhancement.[5]

  • Concentration: The law of mass action dictates that reaction rates are dependent on the concentration of reactants.[5]

    • Recommendation: If possible, increase the concentration of both the pyridine alkyne and the cyclooctyne. If one component is more precious, use a slight excess (1.2 to 2 equivalents) of the other to drive the reaction to completion.

Q4: I suspect steric hindrance is an issue. How can I diagnose and solve this?

Steric hindrance occurs when bulky groups near the reactive alkyne or azide physically obstruct their approach, preventing the reaction.[5] This is a common problem when labeling large biomolecules like proteins or nanoparticles.

  • Diagnosis: If you have successfully reacted a small molecule analog of your pyridine alkyne but see low yields with your larger target molecule, steric hindrance is a likely culprit.

  • Solution: Introduce a polyethylene glycol (PEG) linker between your pyridine alkyne and the larger molecule. A PEG linker provides a flexible spacer that extends the alkyne away from the bulk of the molecule, improving its accessibility. Studies have shown that the inclusion of a PEG linker can significantly enhance reaction rates.[7]

Section 2: Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Test SPAAC Reaction with a Pyridine Alkyne

This protocol is designed to help you establish the optimal conditions for your specific reactants on a small scale before proceeding to larger, more precious experiments.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your pyridine alkyne in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of your chosen cyclooctyne (e.g., a BCN derivative) in the same solvent.

    • Prepare your reaction buffer (e.g., 100 mM HEPES, pH 7.5).

  • Reaction Setup:

    • In a microcentrifuge tube, add the reaction buffer.

    • Add the pyridine alkyne stock solution to a final concentration of 1 mM.

    • Add the cyclooctyne stock solution to a final concentration of 1.2 mM (1.2 equivalents). Ensure the final concentration of the organic solvent is low (e.g., <5% v/v) if working with biomolecules.

  • Incubation:

    • Incubate the reaction at your desired temperature (e.g., 25°C or 37°C) with gentle agitation for a set period (e.g., 1-4 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 30, 60, 120, and 240 minutes).

    • Analyze the aliquots by a suitable technique such as LC-MS to observe the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for small molecule reactions.

Protocol 2: Monitoring a SPAAC Reaction via UV-Vis Spectroscopy (for DBCO reagents)

If you are using a DBCO-containing reagent, you can conveniently monitor the reaction's progress by observing the decrease in DBCO's characteristic absorbance.[5]

  • Determine the Absorbance Maximum:

    • Scan the UV-Vis spectrum of your DBCO reagent in the reaction buffer to confirm its absorbance maximum (typically around 309 nm).

  • Setup the Reaction:

    • In a quartz cuvette, prepare your reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should provide an absorbance value within the linear range of your spectrophotometer (typically 0.1 - 1.0).

    • Use a reference cuvette containing the buffer and the pyridine alkyne to zero the instrument.

  • Data Acquisition:

    • Immediately after adding the final reagent to initiate the reaction, begin taking absorbance readings at the determined maximum wavelength at regular intervals.

  • Analysis:

    • Plot the absorbance versus time to visualize the reaction progress. The rate of disappearance of the DBCO absorbance corresponds to the rate of the reaction.

Section 3: Visualizing the Troubleshooting Workflow

To aid in your experimental design, the following diagram illustrates the logical flow for troubleshooting low-yield SPAAC reactions with pyridine alkynes.

Troubleshooting_Workflow start Low Yield with Pyridine Alkyne check_electronics Is the Cyclooctyne Electron-Rich? start->check_electronics switch_to_bcn Switch to BCN or other alectron-rich cyclooctyne check_electronics->switch_to_bcn No optimize_conditions Optimize Reaction Conditions check_electronics->optimize_conditions Yes switch_to_bcn->optimize_conditions check_solubility Is Solubility an Issue? optimize_conditions->check_solubility Check add_cosolvent Add minimal DMSO/DMF check_solubility->add_cosolvent Yes optimize_buffer Screen Buffers (e.g., HEPES vs. PBS) and pH (7.0-8.5) check_solubility->optimize_buffer No add_cosolvent->optimize_buffer increase_temp Increase Temperature (e.g., to 37°C) optimize_buffer->increase_temp check_sterics Is Steric Hindrance Possible? increase_temp->check_sterics add_linker Introduce a PEG Linker check_sterics->add_linker Yes success High Yield Achieved check_sterics->success No add_linker->success

Caption: A flowchart for troubleshooting SPAAC reactions.

Section 4: Frequently Asked Questions (FAQs)

Q5: Are there any known side reactions with the pyridine ring itself under SPAAC conditions? The pyridine ring is generally stable under the mild, physiological conditions of SPAAC.[2] However, it is always good practice to fully characterize your final product by mass spectrometry and NMR to confirm that no unexpected modifications have occurred. The most common side reactions in SPAAC involve the strained alkyne reacting with nucleophiles like thiols, not the pyridine moiety.[8]

Q6: Can I use a copper catalyst to speed up my reaction if the copper-free version is too slow? While a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often faster, it defeats the primary purpose of using SPAAC, which is to avoid the cytotoxicity of copper.[9] If your application is for in vitro diagnostics or materials science where cytotoxicity is not a concern, CuAAC is a viable alternative. However, for live-cell imaging or in vivo applications, you must adhere to a copper-free method.

Q7: How do I confirm the purity and stability of my cyclooctyne reagent? Strained cyclooctynes can be unstable over long-term storage.[10] It is recommended to:

  • Purchase reagents from a reputable supplier.

  • Store them under an inert atmosphere (argon or nitrogen) at the recommended temperature (usually -20°C or -80°C), protected from light.

  • Before a critical experiment, you can confirm the purity of your cyclooctyne by NMR or LC-MS.

  • Always use fresh solutions of your reagents for the best results.

Q8: What analytical techniques are best for monitoring these reactions?

  • For small molecules: Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) with UV detection is also excellent.

  • For biomolecules: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show a shift in the molecular weight of a protein upon conjugation. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can confirm the mass of the final conjugate.

  • Real-time monitoring: As mentioned in Protocol 2, UV-Vis spectroscopy is useful for DBCO reagents.[5] For other systems, inline ATR-IR spectroscopy can monitor the disappearance of the azide peak around 2100 cm⁻¹, and NMR spectroscopy can also be used for kinetic analysis.[11][12]

References

Overcoming challenges in the scale-up of 4-Ethynyl-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of 4-Ethynyl-2-methylpyridine Reactions

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the scale-up of reactions involving this compound. This versatile building block is crucial in pharmaceutical synthesis, but its unique structure presents distinct challenges when transitioning from bench-scale to pilot or manufacturing scale. This document provides practical, field-proven insights in a troubleshooting and FAQ format to ensure successful, reproducible, and safe scale-up campaigns.

Key Challenges in Scale-Up

The scale-up of reactions involving this compound, particularly in common cross-coupling reactions like the Sonogashira coupling, introduces several challenges not always apparent at the lab scale.[1][2] The primary difficulties stem from:

  • Catalyst Inhibition and Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the transition metal catalyst (e.g., Palladium), leading to catalyst poisoning and the formation of inactive complexes.[1][3]

  • Side Reactions: The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling), especially in the presence of oxygen and copper co-catalysts.[4][5]

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and temperature gradients can lead to localized "hot spots," promoting side reactions and impurity formation.

  • Safety and Handling: this compound and related organometallic reagents require careful handling due to their reactivity and potential thermal instability.[6][7]

  • Purification: Removing residual catalyst, ligands, and structurally similar byproducts can be complex and costly at a larger scale.[8]

Troubleshooting Guide

This section addresses specific problems encountered during the scale-up of this compound reactions in a question-and-answer format.

Issue 1: Low or Stalled Reaction Conversion

Q: My Sonogashira coupling reaction stalls at 50-60% conversion after scaling up from a 1g to a 100g scale. What is the likely cause and how can I fix it?

A: This is a classic symptom of catalyst deactivation, a common issue when scaling up reactions with pyridine substrates.[3] The primary culprit is often poisoning of the palladium catalyst by the pyridine nitrogen.

Causality & Solutions:

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen coordinates to the Pd(0) center, forming a stable, inactive complex that halts the catalytic cycle. At larger scales, subtle variations in reagent purity or atmospheric control can exacerbate this issue.

    • Solution 1: Switch to Bulkier Ligands: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands create a more crowded coordination sphere around the palladium, which can disfavor coordination by the pyridine substrate while still allowing the catalytic cycle to proceed.[3]

    • Solution 2: Use a Different Palladium Pre-catalyst: Instead of traditional sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, consider using pre-catalysts like PEPPSI-type catalysts, which are known for their high stability and efficiency in challenging cross-coupling reactions.[2]

  • Formation of Palladium Black: If you observe a black precipitate, your active Pd(0) catalyst is likely agglomerating into inactive palladium black. This can be caused by a slow catalytic cycle (due to pyridine inhibition) or localized overheating.[4]

    • Solution: Optimize Reaction Conditions: Lowering the reaction temperature may slow the rate of agglomeration.[3] Ensure vigorous and efficient stirring to maintain homogeneity and prevent hot spots. A slower, controlled addition of one of the coupling partners can sometimes maintain a low concentration of reactive intermediates, reducing the likelihood of decomposition.

Issue 2: Significant Byproduct Formation

Q: My scaled-up reaction is producing a significant amount of a byproduct that appears to be the dimer of my alkyne. How can I prevent this?

A: You are observing alkyne homocoupling, also known as the Glaser coupling byproduct.[1] This is promoted by oxygen and the copper(I) co-catalyst typically used in Sonogashira reactions.[5]

Causality & Solutions:

  • Presence of Oxygen: Molecular oxygen facilitates the oxidative dimerization of copper acetylides, the key intermediate in the homocoupling pathway.

    • Solution 1: Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed before adding the catalyst. For large-scale reactions, this is best achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period, rather than relying solely on freeze-pump-thaw cycles which are less practical for large volumes.

    • Solution 2: Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.

  • Copper Co-catalyst: The copper(I) iodide is essential for the traditional Sonogashira mechanism but is also the primary mediator of the Glaser coupling.

    • Solution: Employ Copper-Free Conditions: Numerous modern Sonogashira protocols operate efficiently without a copper co-catalyst.[4][9] This is often the most effective way to eliminate homocoupling. These conditions may require a different palladium catalyst/ligand system and potentially a different base or solvent to achieve optimal results. A common system involves a palladium catalyst, a phosphine ligand, and an amine base like triethylamine (TEA) or diisopropylamine (DIPA) which can also act as the solvent.[10]

Issue 3: Difficult and Inefficient Purification

Q: After scaling up, my product is difficult to purify. Column chromatography is not feasible, and I'm left with an impure, oily product. What are my options?

A: Purification is a major hurdle in process chemistry. The goal is to develop a non-chromatographic method for isolation.

Causality & Solutions:

  • Residual Metals and Ligands: Palladium and phosphine ligands (or their oxides) are common contaminants.

    • Solution 1: Acid/Base Extraction: Convert the this compound product into a salt by treating the crude reaction mixture with an aqueous acid (e.g., HCl). The protonated pyridine salt will move to the aqueous layer, leaving non-basic organic impurities (like phosphine oxides) in the organic layer. The layers can then be separated, and the aqueous layer neutralized with a base to precipitate or extract the pure product.[11]

    • Solution 2: Metal Scavenging: After the reaction is complete, add a solid-supported metal scavenger (e.g., silica-based thiols or amines) to the crude mixture and stir for several hours. The scavenger will bind the residual palladium, which can then be removed by simple filtration.

  • Product Form: An oily product is difficult to handle and purify.

    • Solution: Crystallization or Salt Formation: Experiment with various solvents to induce crystallization. If the freebase product is an oil, converting it to a crystalline salt (e.g., hydrochloride or tosylate) can greatly simplify purification and handling. The salt can be isolated by filtration and washed with a suitable solvent to remove soluble impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling this compound and its reactions at scale? A1: Safety is paramount. This compound derivatives can be irritants and require careful handling in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] On a larger scale:

  • Thermal Stability: Assess the thermal stability of the compound and reaction mixture using techniques like Differential Scanning Calorimetry (DSC) to identify any exothermic events.[12]

  • Static Discharge: Use properly grounded and bonded equipment to prevent static discharge, which can be an ignition source for flammable solvents.[13][14]

  • Engineering Controls: Utilize closed systems and fume hoods or walk-in enclosures to minimize exposure.

Q2: How does the choice of base and solvent impact the scale-up of a Sonogashira reaction? A2: The base and solvent are critical. The base (often an amine like TEA or DIPA) neutralizes the HX generated during the reaction. The solvent must solubilize all components.

  • Base: The purity of the base is crucial. Water impurities can negatively affect the catalytic cycle.[4] Using an excess of a liquid amine base can sometimes allow it to serve as both the base and the solvent, simplifying the reaction mixture.[15]

  • Solvent: Solvents like THF, DMF, or acetonitrile are common.[10] On a large scale, consider solvent properties like boiling point (for reflux and removal), safety, and environmental impact. Ensure the chosen solvent is thoroughly degassed to prevent side reactions.[1]

Q3: Can I reuse the palladium catalyst in these reactions? A3: While homogeneous palladium catalysts are generally not reused, you can explore heterogeneous catalysts for easier separation and potential reuse. Palladium on carbon (Pd/C) or other solid-supported palladium catalysts have been used in Sonogashira reactions, though they may require different reaction conditions and can sometimes exhibit lower activity or increased leaching compared to their homogeneous counterparts.[16]

Data Presentation

Table 1: Troubleshooting Guide for Sonogashira Coupling Scale-Up
Problem Potential Cause Suggested Solution & Rationale Reference(s)
Low/Stalled Conversion Catalyst poisoning by pyridine nitrogenUse bulky, electron-rich ligands (e.g., XPhos, SPhos) to sterically hinder pyridine coordination.[3]
Catalyst decomposition (Pd black)Lower reaction temperature; ensure efficient stirring to improve heat transfer and homogeneity.[4]
Alkyne Homocoupling Presence of oxygenRigorously degas all solvents and maintain a positive pressure of inert gas (N₂ or Ar).[1][5]
Copper(I) co-catalystSwitch to a copper-free Sonogashira protocol.[4][9]
Product Degradation High reaction temperatureOptimize for the lowest effective temperature. Run kinetic studies to determine reaction endpoint and avoid prolonged heating.[3]
Difficult Purification Residual palladium/ligandsUse an aqueous acid wash to extract the basic product, or treat with a solid-supported metal scavenger post-reaction.[11]
Oily/amorphous productAttempt crystallization from various solvents or convert the product to a crystalline salt for easier isolation and purification.[8]

Experimental Protocols & Visualizations

Protocol 1: Scaled-Up, Copper-Free Sonogashira Coupling

This protocol describes a general procedure for a 100g scale copper-free Sonogashira coupling.

Materials:

  • 4-Halo-2-methylpyridine (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.2 equiv)

  • Pd(PPh₃)₄ (0.5 - 2 mol%) or other suitable Pd(0) source

  • Triethylamine (TEA), degassed (can be used as solvent)

  • Toluene, degassed (co-solvent, if needed)

Procedure:

  • Vessel Preparation: To a clean, dry, and inerted reactor equipped with a mechanical stirrer, condenser, and thermocouple, add the 4-halo-2-methylpyridine and the palladium catalyst.

  • Inerting: Evacuate and backfill the reactor with nitrogen or argon three times.

  • Solvent/Base Addition: Add degassed triethylamine and toluene. Begin vigorous stirring.

  • Heating: Heat the mixture to the desired temperature (e.g., 80-100 °C).[10]

  • Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via an addition funnel or pump over 1-2 hours. A slow addition helps control any exotherm and maintain a low concentration of the alkyne, which can help minimize side reactions.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC. The reaction is complete when the limiting starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated salts. The filtrate can then be concentrated and subjected to further purification as described in the troubleshooting section (e.g., acid/base extraction or crystallization).

Visualization 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical decision-making process for addressing low reaction yields during scale-up.

TroubleshootingWorkflow Start Low or Stalled Yield CheckCatalyst Analyze Reaction Mixture: - Pd Black Precipitate? - TLC/HPLC shows complex mixture? Start->CheckCatalyst CheckHomocoupling Analyze Byproducts: - Is alkyne dimer present? Start->CheckHomocoupling CheckPurity Check Starting Materials: - Re-analyze purity/water content. Start->CheckPurity IsPdBlack Cause: Catalyst Decomposition CheckCatalyst->IsPdBlack Yes IsComplexMix Cause: Catalyst Poisoning CheckCatalyst->IsComplexMix No (mixture is clean but stalled) IsDimer Cause: Glaser Homocoupling CheckHomocoupling->IsDimer Yes IsImpure Cause: Poor Reagent Quality CheckPurity->IsImpure Impurities Found SolvePdBlack Solution: - Lower Temperature - Improve Agitation - Use more stable pre-catalyst IsPdBlack->SolvePdBlack SolvePoisoning Solution: - Switch to bulky ligands (XPhos) - Increase catalyst loading IsComplexMix->SolvePoisoning SolveDimer Solution: - Rigorously degas solvents - Switch to Copper-Free protocol IsDimer->SolveDimer SolvePurity Solution: - Re-purify starting materials - Use anhydrous solvents/bases IsImpure->SolvePurity

Caption: A flowchart for systematically troubleshooting low yield in scale-up reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Ethynyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-ethynyl-2-methylpyridine. The choice of solvent is a critical parameter that can dramatically influence reaction outcomes, including yield, selectivity, and the formation of side products. This document provides troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of solvent effects in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during reactions involving this compound, with a focus on solvent-related causes and solutions.

Q1: My Sonogashira coupling reaction with this compound is giving a low yield or failing completely.

A1: This is a common issue that can often be traced back to the reaction medium. The Sonogashira coupling involves a delicate interplay between multiple components: a palladium catalyst, a copper co-catalyst, a base, the aryl/vinyl halide, and the alkyne. The solvent must effectively solubilize all these species, which often have vastly different polarities.[1]

  • Potential Cause 1: Poor Solubility of Reagents. The solvent may not be capable of dissolving the inorganic base, the palladium complex, and the organic starting materials simultaneously.

  • Potential Cause 2: Catalyst Inhibition by Solvent. Highly coordinating polar aprotic solvents, such as DMF, can sometimes displace necessary ligands from the palladium catalyst, thereby slowing down or halting the catalytic cycle.[1]

  • Potential Cause 3: Interaction with the Pyridine Nitrogen. The basicity of the pyridine nitrogen can lead to unwanted interactions, and the choice of solvent and base is crucial to temper this.

Troubleshooting Steps:

  • Solvent Screening: If you are using a standard solvent like THF or DMF with poor results, consider switching to a less coordinating solvent. Toluene has been shown to be effective, sometimes yielding better results than DMF.[1] A mixture of solvents can also be beneficial.

  • Base and Solvent Compatibility: Ensure your base is soluble and active in the chosen solvent. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, and they often serve as both the base and a co-solvent.[2]

  • Degassing: Thoroughly degas your solvent before use. Dissolved oxygen can lead to catalyst deactivation and promote unwanted side reactions like homocoupling.[3]

Q2: I'm observing a significant amount of homocoupled (Glaser coupling) byproduct of this compound.

A2: The formation of a 1,3-diyne via oxidative homocoupling is the most common side reaction in Sonogashira couplings.[3] This process is highly dependent on the presence of oxygen and the copper(I) co-catalyst.

  • Potential Cause 1: Oxygen in the Reaction Medium. The primary cause of homocoupling is the presence of molecular oxygen, which facilitates the oxidation of the copper(I) acetylide intermediate.[3]

  • Potential Cause 2: Solvent and Base Choice. Certain solvent and base combinations can be more prone to promoting this side reaction.

Troubleshooting Steps:

  • Rigorous Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods often require a different choice of palladium catalyst and ligands but completely eliminate the primary pathway for Glaser coupling.[4]

  • Slow Addition: In some cases, slow addition of the this compound to the reaction mixture via syringe pump can help maintain a low concentration of the terminal alkyne, thus minimizing the rate of dimerization relative to the desired cross-coupling.

Q3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is sluggish.

A3: While the CuAAC reaction is known for its robustness and wide solvent compatibility, performance issues can still arise from solvent-related factors.[5][6]

  • Potential Cause 1: Poor Solubility. One or more components (the azide, the alkyne, or the copper catalyst/ligand) may have poor solubility in the chosen solvent.

  • Potential Cause 2: Inappropriate Solvent Type. While many solvents work, the reaction rate can still be influenced by the solvent's ability to facilitate the catalytic cycle.

Troubleshooting Steps:

  • Use Solvent Mixtures: To address solubility issues, solvent mixtures are highly effective. Common and efficient systems include t-BuOH/H₂O, DMSO/H₂O, or THF/H₂O.[6][7]

  • Screen Common Solvents: If a single solvent system is desired, screen common polar aprotic solvents like pure DMSO, DMF, or acetonitrile. For biological applications, aqueous systems are often preferred.[8]

  • Check Catalyst and Ligand Solubility: Ensure that your copper source (e.g., CuSO₄·5H₂O) and reducing agent (e.g., sodium ascorbate) are soluble. If using a ligand like TBTA, confirm its solubility in your system.[8]

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity, in general, affect the reactivity of this compound?

A1: Solvent polarity has a dual and sometimes competing effect on this molecule. The molecule has two key reactive sites: the nucleophilic/basic pyridine nitrogen and the terminal ethynyl group.

  • Pyridine Nitrogen: The lone pair on the nitrogen atom makes it a basic site. In polar protic solvents (e.g., water, methanol, ethanol), the nitrogen can be protonated to form a pyridinium salt.[9][10] This protonation acts as a strong electron-withdrawing group, significantly increasing the electrophilicity of the attached ethynyl group and making it more susceptible to nucleophilic attack.[9]

  • Ethynyl Group: In reactions where the ethynyl group itself (or its acetylide) acts as a nucleophile (e.g., Sonogashira coupling), the solvent's role is different. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often preferred because they can dissolve the necessary ionic species (like the copper acetylide) without strongly solvating and deactivating them through hydrogen bonding.[11][12]

The optimal solvent choice, therefore, depends entirely on which role you want the molecule to play in the reaction.

Q2: What is the fundamental difference between using a polar protic vs. a polar aprotic solvent for reactions with this molecule?

A2: The key difference lies in the ability to form hydrogen bonds.[10][13]

  • Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.

    • Pros: They can stabilize charged intermediates and transition states, which can accelerate SN1-type reactions.[14] They can also protonate the pyridine nitrogen, activating the alkyne for certain reactions.[9]

    • Cons: They can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which significantly reduces their nucleophilicity and slows down SN2-type reactions.[11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, MeCN, THF): These solvents have large dipole moments but lack O-H or N-H bonds.

    • Pros: They effectively dissolve ions but do not strongly solvate anions through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for SN2 and many organometallic cross-coupling reactions.[11][15]

    • Cons: They are less effective at stabilizing carbocationic intermediates compared to protic solvents.

The diagram below illustrates this fundamental difference.

G cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) mol_p This compound protonation Pyridine Nitrogen Protonation (H-bond donor) mol_p->protonation Activates Alkyne solvation Nucleophile Solvation (H-bond cage) mol_p->solvation Deactivates External Nu⁻ mol_a This compound dissolution Dissolves Reactants & Salts mol_a->dissolution no_solvation 'Naked' Nucleophile (No H-bonding) mol_a->no_solvation Enhances Nucleophilicity

Caption: Contrasting effects of protic and aprotic solvents.

Q3: Are there any recommended "green" or environmentally benign solvent alternatives to chlorinated solvents or polar aprotics like DMF?

A3: Yes, the field of green chemistry is actively seeking safer solvent alternatives. While traditional solvents like dichloromethane, DMF, and benzene have been historically common, many are now recognized as environmentally unfriendly or hazardous.[16]

  • For Cross-Coupling: Consider solvents like 2-methyl-THF, which is derived from renewable resources and is a good substitute for THF. Toluene is often used, but cyclopentyl methyl ether (CPME) is a greener alternative with a higher boiling point and lower peroxide formation tendency. In some cases, reactions can be adapted to run in alcohols or even water with the right catalyst and ligand system.

  • General Considerations: Always consult solvent selection guides, such as the one developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCI-PR), to evaluate the environmental, health, and safety impacts of your solvent choice.[16]

Data and Protocols

Table 1: Properties of Common Solvents
SolventFormulaTypeBoiling Point (°C)Relative Polarity
WaterH₂OPolar Protic1001.000
MethanolCH₃OHPolar Protic650.762
EthanolC₂H₅OHPolar Protic780.654
AcetonitrileCH₃CNPolar Aprotic820.460
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic1530.386
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic1890.444
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic660.207
TolueneC₇H₈Nonpolar1110.099
HexaneC₆H₁₄Nonpolar690.009
(Data sourced from Reichardt, C.[17])
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for your specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add the aryl halide (1.0 equiv.), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (1.5 mol%).

  • Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., THF or Toluene, ~0.1 M concentration relative to the aryl halide) via cannula or syringe.

  • Reagent Addition: Add the amine base (e.g., triethylamine, 2.0-3.0 equiv.) followed by this compound (1.1-1.2 equiv.).

  • Reaction: Stir the reaction at the desired temperature (room temperature to 70 °C is typical) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Solvent Selection Workflow

workflow start Start: Choose Reaction Type reaction_type What is the primary reaction? start->reaction_type sonogashira Sonogashira Coupling reaction_type->sonogashira C-C Coupling cu_aac CuAAC ('Click') reaction_type->cu_aac Cycloaddition nuc_add Nucleophilic Addition to Alkyne reaction_type->nuc_add Other check_solubility_s Are all reactants/catalysts soluble in a non-coordinating solvent like Toluene or THF? sonogashira->check_solubility_s check_solubility_c Are all reactants soluble in a single solvent? cu_aac->check_solubility_c check_activation Is activation of the alkyne by N-protonation desired? nuc_add->check_activation use_toluene_thf Use Toluene or THF. Degas thoroughly. check_solubility_s->use_toluene_thf Yes try_dmf Try DMF or MeCN. Monitor for catalyst inhibition. check_solubility_s->try_dmf No use_dmso_thf Use DMSO, THF, or MeCN. check_solubility_c->use_dmso_thf Yes use_mixture Use a mixture, e.g., t-BuOH/H₂O or DMSO/H₂O. check_solubility_c->use_mixture No use_protic Use a polar protic solvent (MeOH, EtOH). check_activation->use_protic Yes use_aprotic_nuc Use a polar aprotic solvent to preserve external nucleophile. check_activation->use_aprotic_nuc No

Caption: Decision workflow for initial solvent selection.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Ethynylpyridine vs. 2-Ethynylpyridine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, ethynylpyridines are invaluable building blocks. Their utility stems from the dual functionality of the pyridine ring, a common motif in bioactive molecules, and the terminal alkyne, a versatile handle for forming carbon-carbon and carbon-heteroatom bonds.[1] However, the positional isomerism of the ethynyl group on the pyridine ring—specifically at the C4 versus the C2 position—imparts distinct electronic and steric characteristics that profoundly influence their reactivity. This guide provides an in-depth comparison of the reactivity of 4-ethynylpyridine and 2-ethynylpyridine, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal isomer for their synthetic endeavors.

The Electronic Landscape: A Tale of Two Positions

The reactivity of the ethynyl group in these isomers is fundamentally governed by the electronic nature of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing effect on the ring through both inductive and resonance effects.[2][3] This creates a π-electron deficient system, particularly at the C2 (ortho) and C4 (para) positions relative to the nitrogen.[3][4]

Resonance structures illustrate that the C2 and C4 positions bear a partial positive charge, rendering them more susceptible to nucleophilic attack.[4][5] Consequently, an ethynyl group at these positions will experience a greater degree of electron withdrawal compared to one at the C3 (meta) position. This electronic pull enhances the electrophilicity of the alkyne in 2- and 4-ethynylpyridine, making them more reactive towards nucleophiles.

Between the C2 and C4 positions, the inductive effect of the nitrogen is stronger at the adjacent C2 position. However, the resonance effect, which delocalizes the positive charge, is significant at both positions. This nuanced interplay of electronic effects dictates the specific reactivity patterns observed in various chemical transformations.

Comparative Reactivity in Key Transformations

The differential reactivity of 4-ethynylpyridine and 2-ethynylpyridine is most evident in three major classes of reactions: palladium-catalyzed cross-coupling reactions, nucleophilic additions, and cycloaddition reactions.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for constructing C(sp)-C(sp²) bonds.[1][6] In the context of synthesizing ethynylpyridines, this typically involves the coupling of a halopyridine with an acetylene source. While direct comparative kinetic data for the coupling of 4-halopyridines versus 2-halopyridines is not extensively detailed in the provided results, the electronic principles suggest that the electron-deficient nature of the C2 and C4 positions should facilitate the oxidative addition step of the palladium catalyst, a crucial part of the catalytic cycle.

However, a key practical difference arises from the potential for the nitrogen atom in 2-substituted pyridines to coordinate with the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of undesired side products. While the Sonogashira reaction is widely used for the synthesis of both isomers, reaction conditions may require careful optimization for 2-halopyridines to mitigate these effects.[7][8]

Generalized Sonogashira Coupling Workflow:

Sonogashira_Workflow reagents Halopyridine + Terminal Alkyne + Pd Catalyst (e.g., Pd(PPh3)4) + Cu(I) Co-catalyst (e.g., CuI) + Amine Base (e.g., Et3N) reaction Reaction Mixture in Solvent (e.g., THF, DMF) reagents->reaction Combine conditions Inert Atmosphere (N2 or Ar) Room Temp. to Reflux reaction->conditions Apply workup Aqueous Workup & Extraction conditions->workup After Reaction Completion purification Column Chromatography workup->purification product Ethynylpyridine Product purification->product

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Nucleophilic Addition to the Alkyne

The enhanced electrophilicity of the ethynyl group in 2- and 4-ethynylpyridines makes them prime candidates for nucleophilic addition reactions. A compelling example is the hydrohalogenation of ethynylpyridines.[9][10]

In a study on hydrohalogenation, it was demonstrated that 2-ethynylpyridine readily reacts with hydrochloric acid.[9][10] The reaction proceeds through the initial protonation of the pyridine nitrogen to form a pyridinium salt. This salt formation significantly increases the electron-withdrawing capacity of the pyridine ring, further activating the ethynyl group towards nucleophilic attack by the chloride counter-ion.[9][10] The proximity of the counter-anion to the ethynyl group in the 2-position facilitates this addition.[9][10]

In the same study, 4-ethynylpyridine also underwent hydrochlorination, but the reaction efficiency was lower compared to the 2-isomer.[9][10] This suggests that while the resonance effect at the C4 position is strong, the combined inductive effect and the spatial proximity of the counter-ion in the 2-isomer lead to a higher reactivity in this specific transformation.[9][10] 3-Ethynylpyridine, lacking significant activation, was found to be inert under the same conditions.[9][10]

Table 1: Comparative Reactivity in Hydrochlorination [9][10]

SubstrateReactivityPlausible Reason
2-Ethynylpyridine HighStrong activation via pyridinium salt formation and spatial proximity of the nucleophile.[9][10]
4-Ethynylpyridine Low to ModerateActivation via pyridinium salt formation, but lacks the proximity effect of the 2-isomer.[9][10]
3-Ethynylpyridine InertLack of significant electronic activation from the nitrogen atom.[9][10]

Experimental Protocol: Hydrochlorination of 2-Ethynylpyridine [9][10]

  • Dissolve 2-ethynylpyridine in a suitable solvent (e.g., as specified in the reference).

  • Add a solution of hydrochloric acid and stir the mixture at the designated temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, perform a standard aqueous workup to neutralize any excess acid and extract the product.

  • Purify the resulting 2-(2-chloroethenyl)pyridine by column chromatography.

Cycloaddition Reactions (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," is another area where the properties of ethynylpyridines are crucial. In this reaction, the terminal alkyne reacts with an azide to form a 1,2,3-triazole.

Interestingly, 2-ethynylpyridine itself has been shown to act as a promoter for the CuAAC reaction in water.[11][12] It is proposed that 2-ethynylpyridine forms a copper acetylide complex, which is a key intermediate in the catalytic cycle, thereby enhancing the reaction rate.[12] This highlights the ability of the 2-pyridyl group to not only influence the reactivity of the attached alkyne but also to participate in the catalytic process through coordination with the metal center.

While 4-ethynylpyridine is also a competent substrate in CuAAC reactions, the unique promoting effect observed with 2-ethynylpyridine underscores the distinct chemical environment created by the proximity of the nitrogen atom and the alkyne.[11][12]

Diagram of CuAAC Catalytic Cycle Promotion:

CuAAC_Promotion cluster_reactants Reactants cluster_catalyst Catalyst System Azide R-N3 Triazole 1,2,3-Triazole Product Azide->Triazole Alkyne R'-C≡CH Alkyne->Triazole CuCl CuCl Active_Complex Active Cu-Acetylide Complex CuCl->Active_Complex Reacts with TwoEP 2-Ethynylpyridine (Promoter) TwoEP->Active_Complex Forms Active_Complex->Triazole Catalyzes reaction of

Caption: Promotion of the CuAAC reaction by 2-ethynylpyridine.

Summary and Recommendations

The choice between 4-ethynylpyridine and 2-ethynylpyridine should be guided by the specific requirements of the intended chemical transformation.

Choose 4-Ethynylpyridine when:

  • A more linear and less sterically hindered building block is desired.

  • Potential coordination of the pyridine nitrogen to a metal catalyst is a concern and needs to be avoided.

  • The reaction relies primarily on the resonance-driven electrophilicity of the alkyne.

Choose 2-Ethynylpyridine when:

  • Enhanced reactivity towards nucleophilic addition is required, leveraging both inductive and resonance effects, as well as potential intramolecular assistance.

  • The coordinating ability of the nitrogen atom can be exploited, for instance, in directing a reaction or promoting catalysis.

  • The steric bulk of the 2-position is not a limiting factor for the desired transformation.

References

A Senior Application Scientist's Guide: Sonogashira vs. Suzuki Reactions for C-C Bond Formation on Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the pyridine ring is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores the importance of efficient and reliable methods for its functionalization. Among the most powerful tools for forging carbon-carbon (C-C) bonds on this critical heterocycle are the palladium-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions. The choice between these two stalwart reactions is not always straightforward and depends critically on the desired final structure, the nature of the available starting materials, and the tolerance for specific reaction conditions.

This guide provides an in-depth, objective comparison of the Sonogashira and Suzuki reactions for the functionalization of pyridines. Drawing from established literature and field-proven insights, we will explore the mechanistic nuances, practical considerations, and relative performance of each method to empower you, the researcher, to make informed decisions in your synthetic campaigns.

The Challenge of Pyridine Cross-Coupling

The pyridine nitrogen, with its lone pair of electrons, presents a unique challenge in transition-metal-catalyzed cross-coupling. This Lewis basic site can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and ultimately sluggish or failed reactions.[1][2] This is particularly pronounced in Suzuki couplings involving 2-substituted pyridines, a phenomenon often dubbed the "2-pyridyl problem".[1] Both Sonogashira and Suzuki methodologies have evolved to address these challenges through the strategic selection of ligands, bases, and reaction conditions.

The Suzuki-Miyaura Reaction: A Versatile Workhorse

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond between an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate.[3][4][5] Its popularity stems from its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts.[4]

Mechanistic Overview

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in activating the organoboron species to facilitate the transmetalation step.[4]

Suzuki_Mechanism cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Ar-X Ar-X R-B(OR)2 R-B(OR)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

When coupling pyridyl halides, the choice of catalyst, ligand, and base is paramount to overcoming catalyst inhibition. Modern dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) have proven highly effective in promoting the coupling of even challenging heteroaryl chlorides.[6]

The Sonogashira Reaction: Gateway to Alkynylpyridines

The Sonogashira reaction forges a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[7][8] This reaction is indispensable for introducing the alkynyl moiety, a versatile functional group that can be further elaborated into a variety of structures. The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9]

Mechanistic Overview

The reaction is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then participates in the transmetalation step.[10][11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-C≡CR(Ln) Transmetalation Ar-Pd(II)-C≡CR(Ln)->Pd(0)Ln Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(Ln)->Ar-C≡CR Cu-X Cu-X R-C≡C-Cu R-C≡C-Cu R-C≡C-H R-C≡C-H R-C≡C-H->R-C≡C-Cu Deprotonation (Base) R-C≡C-Cu->Ar-Pd(II)-X(Ln) To Transmetalation Base Base

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser) byproducts.[9][12]

Head-to-Head Comparison: Sonogashira vs. Suzuki on Pyridines

The choice between these two powerful reactions depends on a careful evaluation of their respective strengths and weaknesses in the context of pyridine chemistry.

FeatureSonogashira ReactionSuzuki Reaction
Bond Formed C(sp²)-C(sp)C(sp²)-C(sp²), C(sp²)-C(sp³)
Pyridine Substrate Pyridyl Halide (I, Br, Cl) or TriflatePyridyl Halide (Cl, Br, I), Triflate, or Pyridyl Boronic Acid/Ester
Coupling Partner Terminal AlkyneOrganoboron (Boronic Acid, Boronate Ester)
Key Reagents Pd catalyst, often Cu(I) co-catalyst, Amine basePd catalyst, Ligand, Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Key Challenge Potential for alkyne homocoupling (Glaser coupling), especially with Cu(I) catalyst.[10]"2-pyridyl problem": catalyst inhibition by pyridine nitrogen, protodeboronation of pyridyl boronic acids.[1][13]
Functional Group Tolerance Generally very good, though sensitive to highly acidic protons.[14][15]Excellent, but can be sensitive to protic functional groups if not carefully controlled.[16]
Reaction Conditions Often mild, can be run at room temperature.[7]Typically requires elevated temperatures (60-110 °C), though room temperature methods exist.[17]
Substrate Availability Wide range of terminal alkynes are commercially available or readily synthesized.Vast commercial library of boronic acids and esters. Pyridyl boronic acids can be unstable.[13]

Experimental Insights and Protocol Selection

When to Choose the Suzuki Reaction:

The Suzuki reaction is often the method of choice for creating biaryl or aryl-alkyl linkages on a pyridine ring. Its primary advantage is the sheer diversity of commercially available boronic acids, allowing for rapid exploration of structure-activity relationships.

Key considerations for a successful Suzuki coupling on pyridine:

  • The "2-Pyridyl Problem": For couplings at the 2-position of pyridine, specialized ligands and conditions are often necessary. The use of pyridyl N,N-diethanolamine boronate esters or lithium triisopropyl 2-pyridylborates can circumvent the instability and low reactivity of the corresponding boronic acids.[13][17]

  • Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos, SPhos, and P(t-Bu)₃ are highly effective at promoting both oxidative addition and reductive elimination, mitigating catalyst inhibition.[6][16]

  • Base and Solvent: The choice of base and solvent is critical and often interdependent.[17] For instance, cesium carbonate or cesium fluoride in a solvent like dioxane or isopropanol has proven effective for challenging 2-pyridyl couplings.[17] Aqueous bases should be used with caution as they can promote protodeboronation, a major side reaction.[13][17]

Representative Experimental Protocol: Suzuki Coupling of a 2-Pyridyl Boronate Ester

This protocol is adapted from literature procedures and should be considered a general guideline.[17]

  • Reaction Setup: To a resealable reaction tube, add the aryl bromide (1.0 equiv), the 2-pyridyl boronic ester (1.2-2.0 equiv), cesium fluoride (CsF, 2.0 equiv), and the palladium catalyst (e.g., a pre-formed phosphine oxide complex, 3 mol %).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., isopropanol or dioxane, to achieve a concentration of ~0.1-0.2 M in the aryl bromide).

  • Degassing: While not always strictly necessary with air-stable catalysts, flushing the tube with an inert gas (Argon or Nitrogen) is good practice.[17]

  • Reaction: Seal the tube and heat the reaction mixture to 90-105 °C with vigorous stirring for 14-18 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

When to Choose the Sonogashira Reaction:

The Sonogashira reaction is the premier method for installing an alkyne handle onto a pyridine ring. This is particularly valuable in drug discovery for library synthesis, as the resulting alkynylpyridine can participate in a host of subsequent transformations, such as cycloadditions (e.g., "click" chemistry), reductions, or further cross-coupling reactions.

Key considerations for a successful Sonogashira coupling on pyridine:

  • Copper vs. Copper-Free: The classic Pd/Cu co-catalyzed system is highly efficient.[18] However, to avoid the formation of diynes from alkyne homocoupling, copper-free conditions, often employing a higher catalyst loading or specific ligands, can be advantageous.[19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX formed during the reaction and to deprotonate the terminal alkyne.[9]

  • Halide Reactivity: The reactivity of the pyridyl halide follows the general trend I > Br > Cl.[8][18] While couplings with pyridyl chlorides are possible, they often require more forcing conditions or highly active catalyst systems.

Representative Experimental Protocol: Sonogashira Coupling of a 3-Bromopyridine

This protocol is adapted from literature procedures and should be considered a general guideline.[20]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 3-bromopyridine derivative (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol %), and copper(I) iodide (CuI, 1-3 mol %).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Then, add the amine base (e.g., Et₃N, 2-3 equiv) followed by the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the desired 3-alkynylpyridine.

Conclusion and Future Outlook

Both the Sonogashira and Suzuki reactions are exceptionally powerful and versatile methods for the C-C functionalization of pyridines. The Suzuki reaction offers unparalleled access to biaryl and alkyl-aryl structures due to the vast commercial availability of boronic acids. However, researchers must be mindful of the specific challenges posed by pyridine substrates, particularly at the 2-position, and select their catalyst system and conditions accordingly. The Sonogashira reaction is the undisputed champion for installing the synthetically valuable alkynyl group, providing a gateway to further molecular diversification.

The optimal choice is ultimately dictated by the synthetic goal. By understanding the mechanistic underpinnings, key parameters, and potential pitfalls of each reaction, researchers can confidently select and execute the best method to advance their drug discovery and development programs. The continuous development of new ligands and catalyst systems promises to further expand the scope and utility of these essential transformations, making the construction of complex pyridine-containing molecules ever more efficient and accessible.

References

Navigating the Therapeutic Potential of Ethynylpyridine Derivatives: An In Vitro Biological Evaluation Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of an ethynyl group to this versatile heterocycle has opened new avenues for modulating biological activity, leading to a burgeoning class of compounds with significant potential in oncology and infectious disease. This guide offers a comprehensive comparison of the in vitro biological performance of novel ethynylpyridine derivatives, providing researchers, scientists, and drug development professionals with critical data and methodologies to navigate this promising chemical space.

Comparative Analysis of Anticancer Activity

Recent research has highlighted the cytotoxic potential of various ethynylpyridine derivatives against a range of human cancer cell lines. The efficacy of these compounds is often contingent on the substitution pattern on the pyridine ring and the nature of the ethynyl substituent. While specific data on 4-Ethynyl-2-methylpyridine derivatives remains scarce in publicly available literature, broader studies on ethynylpyridine analogues provide valuable insights into their structure-activity relationships.

For instance, studies on various pyridine derivatives have demonstrated potent anticancer activities.[1][2][3] The introduction of different functional groups can significantly influence their cytotoxic effects.[2] While direct comparisons are limited by the novelty of this specific chemical class, the available data underscores the potential of the ethynylpyridine core in designing novel anticancer agents. The primary mechanism of action for many pyridine-based anticancer compounds involves the induction of apoptosis and cell cycle arrest, often mediated through pathways like p53 and JNK upregulation.

Table 1: Comparative in vitro Anticancer Activity of Representative Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidineMCF-7 (Breast)5.95[1]
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidineHCT-116 (Colon)8.48[1]
Thieno[2,3-b:4,5-b']dipyridineMCF-7 (Breast)6.09[1]
Thieno[2,3-b:4,5-b']dipyridineHCT-116 (Colon)8.15[1]
1,2,4-Triazole-Pyridine Hybrid (TP6)B16F10 (Melanoma)41.12[4]

Note: This table presents data for broader classes of pyridine derivatives to illustrate their general anticancer potential, owing to the limited specific data on this compound derivatives.

Antimicrobial Potential of Ethynylpyridine Scaffolds

The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial agents. The incorporation of an ethynyl group can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial efficacy. While specific studies on this compound derivatives are not widely reported, research on other pyridine derivatives provides a strong rationale for their investigation as antimicrobial candidates.

Various pyridine compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][6][7][8][9] The mechanism of action for such compounds can vary, from disrupting cell wall synthesis to inhibiting essential enzymes. The quaternization of the pyridine nitrogen, for instance, has been shown to be an effective strategy for enhancing antimicrobial activity.[7][8]

Table 2: Comparative in vitro Antimicrobial Activity of Representative Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridine Quaternary Analogs (IIIa, IIIc, IIIi)E. coli, S. epidermidisModerate to Good[7]
Pyridinium Salts (3d)S. aureusHigh Activity[8]
Thienopyridine Derivative (12a)E. coli19.5[10]
Thienopyridine Derivative (12a)B. mycoides<4.8[10]
Thienopyridine Derivative (12a)C. albicans<4.8[10]

Note: This table includes data from various classes of pyridine derivatives to highlight the antimicrobial potential of the core structure, given the absence of specific data for this compound derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, standardized in vitro assays are paramount in the evaluation of novel chemical entities. Below are detailed protocols for the assessment of anticancer and antimicrobial activities, commonly employed in the characterization of heterocyclic compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Path Forward: Workflows and Pathways

To better conceptualize the evaluation process and potential mechanisms of action, the following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway that could be targeted by ethynylpyridine derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Biological Evaluation cluster_analysis Data Analysis & Lead Identification start Design of this compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Structural Confirmation (NMR, MS) synthesis->purification cytotoxicity Anticancer Screening (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) purification->antimicrobial ic50 Determine IC50 Values cytotoxicity->ic50 mic Determine MIC Values antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar lead Identification of Lead Compounds sar->lead

Caption: Generalized workflow for the synthesis and in vitro biological evaluation of novel pyridine derivatives.

signaling_pathway cluster_pathway Hypothetical Anticancer Mechanism derivative Ethynylpyridine Derivative receptor Cell Surface Receptor derivative->receptor jnk JNK Pathway receptor->jnk p53 p53 Upregulation receptor->p53 apoptosis Apoptosis jnk->apoptosis cell_cycle Cell Cycle Arrest (G2/M) p53->cell_cycle

Caption: A hypothetical signaling pathway illustrating a potential anticancer mechanism of action for ethynylpyridine derivatives.

Conclusion and Future Directions

The exploration of ethynylpyridine derivatives represents a promising frontier in the quest for novel anticancer and antimicrobial agents. While the currently available data is more extensive for broader classes of pyridine compounds, the foundational knowledge strongly supports the continued investigation of the this compound scaffold and its analogues. The synthetic accessibility of these compounds, coupled with the potential for significant biological activity, makes them attractive candidates for further preclinical development. Future research should focus on the systematic synthesis and in vitro evaluation of a focused library of this compound derivatives to elucidate clear structure-activity relationships and identify lead compounds for in vivo studies.

References

A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from 4-Ethynyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Untapped Potential of the 4-Ethynyl-2-methylpyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. The introduction of an ethynyl group at the 4-position of 2-methylpyridine creates a versatile chemical handle, this compound, opening a gateway for the synthesis of a diverse library of novel compounds through robust and efficient coupling reactions. This guide presents a framework for the synthesis and subsequent cytotoxic evaluation of two promising classes of compounds derived from this scaffold: aryl-alkynes and 1,2,3-triazoles .

The central hypothesis is that by strategically functionalizing the ethynyl group, we can generate novel chemical entities with potent and selective cytotoxic activity against cancer cell lines. This guide will provide detailed, field-proven protocols for the synthesis of these compound classes via Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), respectively. Furthermore, we will present a comprehensive suite of standardized cytotoxicity assays to rigorously evaluate their biological activity. The performance of these novel compounds will be contextualized by comparing their anticipated cytotoxic profiles with existing data for structurally related pyridine derivatives, thereby providing a clear rationale for their development as potential next-generation anticancer agents.

Synthetic Strategies: Forging Novel Derivatives

The terminal alkyne of this compound is a versatile functional group that allows for the creation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. Here, we detail two powerful synthetic methodologies.

Sonogashira Coupling for the Synthesis of Aryl-Alkyne Pyridine Derivatives

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is exceptionally reliable for forming a C(sp)-C(sp²) bond, leading to the synthesis of a diverse range of substituted alkynes.

Causality of Experimental Choices: The use of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) co-catalyst (CuI) is crucial. The palladium complex undergoes oxidative addition with the aryl halide, while the copper acetylide, formed from the terminal alkyne and CuI, participates in transmetalation, ultimately leading to the desired product and regeneration of the palladium(0) catalyst.[3] An amine base, typically triethylamine, is used to scavenge the HX byproduct.

Experimental Workflow: Sonogashira Coupling

cluster_synthesis Sonogashira Coupling Workflow start Reaction Setup reagents Add Aryl Halide, Pd Catalyst, CuI, Solvent, and Base start->reagents stir1 Stir at Room Temperature (5-10 min) reagents->stir1 alkyne Add this compound (dropwise) stir1->alkyne reaction Stir at Room Temperature (monitor by TLC/LC-MS) alkyne->reaction workup Aqueous Work-up and Extraction reaction->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Aryl-Alkyne Product characterize->end cluster_synthesis CuAAC (Click Chemistry) Workflow start Reaction Setup reagents Dissolve this compound and Organic Azide in t-BuOH/H₂O start->reagents catalyst Add Sodium Ascorbate (aq. solution) reagents->catalyst copper Add CuSO₄·5H₂O (aq. solution) catalyst->copper reaction Stir at Room Temperature (monitor by TLC/LC-MS) copper->reaction workup Aqueous Work-up and Extraction reaction->workup purify Column Chromatography or Recrystallization workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure 1,2,3-Triazole Product characterize->end cluster_assay MTT Assay Workflow start Cell Seeding seed Seed cells in a 96-well plate and incubate (24h) start->seed treat Treat cells with compounds (various concentrations) seed->treat incubate Incubate for desired time (e.g., 24, 48, 72h) treat->incubate mtt Add MTT solution to each well incubate->mtt incubate_mtt Incubate (3-4h) mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC₅₀ values read->end

References

A Head-to-Head Comparison of Catalysts for Sonogashira Reactions with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Optimization

For researchers, medicinal chemists, and professionals in drug development, the Sonogashira reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically coupling terminal alkynes with aryl or vinyl halides.[1][2] This reaction's ability to construct complex molecular architectures under relatively mild conditions has cemented its role in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3] However, when the substrate is a substituted pyridine, the reaction presents a unique set of challenges that necessitate a careful selection and optimization of the catalytic system.

The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This guide provides a head-to-head comparison of various catalytic systems for the Sonogashira reaction with substituted pyridines, offering experimental data, detailed protocols, and mechanistic insights to aid in the rational selection of the most effective catalyst for your specific application.

The Challenge of Pyridines in Sonogashira Coupling

Substituted pyridines are prevalent motifs in a vast array of pharmaceuticals and bioactive molecules. Their successful functionalization via cross-coupling reactions is therefore of paramount importance. In the context of the Sonogashira reaction, the lone pair of electrons on the pyridine nitrogen can competitively coordinate to the palladium center. This can interfere with the catalytic cycle, leading to lower yields, slower reaction rates, and the need for higher catalyst loadings. The choice of catalyst, ligands, and reaction conditions is therefore critical to overcome these challenges and achieve efficient coupling.

Catalytic Systems: A Comparative Overview

The Sonogashira reaction is traditionally catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[4][5] However, numerous variations have been developed to improve efficiency and substrate scope, particularly for challenging substrates like pyridines. We will explore the performance of several key catalyst classes.

Classical Palladium-Phosphine Catalysts with Copper Co-catalysis

This is the most traditional approach to the Sonogashira reaction. The system typically employs a palladium(II) precatalyst like PdCl₂(PPh₃)₂ or a palladium(0) catalyst such as Pd(PPh₃)₄, in conjunction with a copper(I) salt, most commonly copper(I) iodide (CuI).[4][6]

Mechanism of Action: The catalytic cycle involves two interconnected cycles: one for palladium and one for copper.[5] The palladium(0) species undergoes oxidative addition with the pyridyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne and a base to form a copper acetylide intermediate.[7] This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting alkynyl palladium complex undergoes reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Experimental Workflow: Classical Pd/Cu System

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add pyridyl halide, alkyne, and solvent to a dry flask. B Purge with inert gas (N₂ or Ar). A->B C Add Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, and base (e.g., Et₃N). B->C D Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and filter off solids. E->F G Extract with an organic solvent. F->G H Wash with brine and dry over Na₂SO₄. G->H I Concentrate in vacuo. H->I J Purify by column chromatography. I->J

Caption: General workflow for a classical Sonogashira reaction.

Performance Data:

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes highlights the effectiveness of a Pd(CF₃COO)₂/PPh₃/CuI system.[8][9]

Catalyst SystemPyridyl HalideAlkyneBase/SolventTemp (°C)Time (h)Yield (%)Reference
2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI2-amino-3-bromopyridinePhenylacetyleneEt₃N/DMF100396[9]
2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI2-amino-3-bromopyridine1-hexyneEt₃N/DMF100385[9]
2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI2-amino-3-bromo-5-methylpyridinePhenylacetyleneEt₃N/DMF100392[9]

Advantages:

  • Well-established and widely used.

  • Generally effective for a broad range of substrates.

Disadvantages:

  • The use of copper can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[10]

  • Residual copper can be difficult to remove from the final product, which is a significant concern in pharmaceutical synthesis.

Copper-Free Sonogashira Reactions

To address the drawbacks of copper co-catalysis, significant research has focused on the development of copper-free Sonogashira reactions.[3] These systems rely on a palladium catalyst and a base, often an amine, which is believed to play a role in the deprotonation of the alkyne.[4]

Mechanism of Action: In the absence of copper, the reaction mechanism is thought to involve the direct reaction of the terminal alkyne with the palladium(II) complex. The amine base is crucial for the deprotonation of the alkyne, facilitating the formation of a palladium acetylide intermediate. Some protocols utilize a dual palladium catalyst system, where one palladium complex activates the aryl halide and another activates the terminal alkyne, followed by a Pd-Pd transmetalation.[10][11]

Catalytic Cycle: Copper-Free Sonogashira

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-C≡CR(L₂) Alkyne Coordination & Deprotonation (R-C≡CH, Base) Ar-Pd(II)-C≡CR(L₂)->Pd(0)L₂ Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L₂)->Ar-C≡CR Reductive Elimination

Caption: A simplified catalytic cycle for the copper-free Sonogashira reaction.

Performance Data:

The development of highly active palladium/phosphine and palladium/N-heterocyclic carbene (NHC) systems has enabled efficient copper-free couplings.

Catalyst SystemPyridyl HalideAlkyneBase/SolventTemp (°C)Time (h)Yield (%)Reference
3 mol% PdCl₂(PPh₃)₂, 3 eq. TBAF2-chloropyridinePhenylacetyleneNeat800.592[12]
0.5 mol% Pd(CH₃CN)₂Cl₂, 1 mol% cataCXium A2-bromopyridinePhenylacetyleneCs₂CO₃/2-MeTHFRT1295[7]
Pd/t-Bu₃P2-bromopyridine1-octyneCs₂CO₃/Dioxane1001688Buchwald, S. L. et al. J. Am. Chem. Soc. 2001, 123, 7727-7729

Advantages:

  • Eliminates copper-related issues, leading to cleaner reactions and simpler purification.

  • Often requires milder reaction conditions.

Disadvantages:

  • May require more specialized and expensive ligands.

  • Can be more sensitive to substrate electronic and steric properties.

Heterogeneous Catalysts

The use of heterogeneous catalysts, where the palladium species is immobilized on a solid support, offers significant advantages in terms of catalyst recovery and reuse.[13] This is particularly attractive for industrial applications where cost and sustainability are major drivers. Supports can range from carbon and silica to polymers and metal-organic frameworks.[13][14]

Performance Data:

Recent advances have demonstrated the utility of heterogeneous catalysts, including single-atom catalysts (SACs), for Sonogashira couplings.[15][16]

Catalyst SystemPyridyl HalideAlkyneBase/SolventTemp (°C)Time (h)Yield (%)Reference
Pd NPs on mesoporous carbonIodobenzenePhenylacetyleneWater60298[14]
Pd₁@NC (Palladium single-atom on nitrogen-doped carbon)4-iodotoluenePhenylacetylenePiperidine/Toluene8024>99[16]

*Data for aryl halides are presented as representative examples of heterogeneous catalyst performance.

Advantages:

  • Facile catalyst separation and recycling, reducing costs and metal contamination of the product.

  • Often exhibit high stability.

Disadvantages:

  • Can exhibit lower activity compared to homogeneous counterparts, requiring higher temperatures or longer reaction times.

  • Leaching of the metal from the support can be a concern.

Experimental Protocols

Protocol 1: Classical Sonogashira Coupling of 2-Amino-3-Bromopyridine with Phenylacetylene

Materials:

  • 2-amino-3-bromopyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 mmol)

  • Triphenylphosphine (PPh₃) (0.05 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Triethylamine (Et₃N) (2 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube, add 2-amino-3-bromopyridine, Pd(CF₃COO)₂, PPh₃, and CuI.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add DMF, Et₃N, and phenylacetylene via syringe.

  • Stir the reaction mixture at 100 °C for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(phenylethynyl)pyridine.

Protocol 2: Copper-Free Sonogashira Coupling of 2-Chloropyridine with Phenylacetylene

Materials:

  • 2-chloropyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol)

  • Tetrabutylammonium fluoride (TBAF) (3.0 mmol)

Procedure:

  • To a sealed tube, add 2-chloropyridine, phenylacetylene, PdCl₂(PPh₃)₂, and TBAF.

  • Seal the tube and heat the mixture to 80 °C with stirring for 30 minutes.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography to yield 2-(phenylethynyl)pyridine.

Conclusion and Future Outlook

The Sonogashira reaction remains a powerful and versatile tool for the synthesis of substituted pyridines. While classical palladium/copper systems are often effective, the challenges associated with pyridine coordination and copper-related side reactions have driven the development of advanced catalytic systems. Copper-free methodologies, particularly those employing robust phosphine or NHC ligands, offer a cleaner and often more efficient alternative. The continued development of heterogeneous catalysts, including single-atom systems, holds great promise for improving the sustainability and industrial applicability of this important transformation. The choice of the optimal catalyst will ultimately depend on the specific pyridine substrate, the desired scale of the reaction, and the purity requirements of the final product.

References

A Comparative Guide to Assessing the Antiproliferative Activity of 4-Ethynyl-2-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antiproliferative activity of novel 4-ethynyl-2-methylpyridine analogs. While specific experimental data for this particular class of compounds is emerging, this document outlines the established methodologies, discusses potential mechanisms of action based on related pyridine derivatives, and provides the necessary tools to conduct a thorough comparative analysis against existing antiproliferative agents.

Introduction

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] The pyridine scaffold is a privileged structure due to its ability to engage in various biological interactions, leading to a wide spectrum of activities, including anticancer effects.[1][2][3][4] The introduction of an ethynyl group at the 4-position and a methyl group at the 2-position of the pyridine ring creates a unique chemical entity with the potential for novel biological activities. This guide will walk you through the essential in vitro assays to characterize the antiproliferative potential of such analogs.

Core Methodologies for Assessing Antiproliferative Activity

The initial assessment of a compound's anticancer potential relies on robust and reproducible in vitro assays that measure its effect on cancer cell proliferation and survival. Here, we detail two fundamental assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the colony formation assay for evaluating long-term clonogenic survival.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay widely used to assess cell metabolic activity, which is often correlated with cell viability and proliferation.[5][6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., adherent human colorectal carcinoma HCT-116, human breast adenocarcinoma MCF-7, human hepatocellular carcinoma HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound analogs and control compounds (e.g., doxorubicin) in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Colony Formation Assay

The colony formation assay, or clonogenic assay, is a long-term assay that assesses the ability of a single cell to undergo unlimited division and form a colony. This assay is considered a gold standard for determining the cytotoxic effects of a compound, as it measures the ultimate reproductive integrity of the cells.

This method is particularly useful for evaluating anchorage-independent growth, a hallmark of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Agar (e.g., Noble agar)

  • 6-well plates

  • Sterile water

  • Crystal violet staining solution (e.g., 0.005% crystal violet in 4% formaldehyde/PBS)

Procedure:

  • Preparation of Agar Layers:

    • Bottom Layer (0.6% Agar): Prepare a 1.2% agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2x complete culture medium (pre-warmed to 37°C). Pipette 1.5 mL of this 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.[7]

    • Top Layer (0.3% Agar with Cells): Prepare a 0.6% agar solution as described above. Harvest and count the cells, then resuspend them in complete medium to the desired concentration (e.g., 1 x 10⁴ cells/mL). Mix the cell suspension with an equal volume of the 0.6% agar solution to obtain a final concentration of 0.3% agar and the desired cell density (e.g., 5,000 cells/well).

  • Cell Seeding:

    • Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified bottom agar layer in each well.[7]

    • Allow the top layer to solidify at room temperature.

  • Compound Treatment and Incubation:

    • Add 1 mL of complete medium containing the this compound analogs at various concentrations to each well. Include a vehicle control.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-21 days.

    • Replenish the medium with fresh compound-containing medium every 3-4 days.

  • Colony Staining and Counting:

    • After the incubation period, carefully remove the medium.

    • Add the crystal violet staining solution to each well and incubate for at least 1 hour.[8]

    • Gently wash the wells with water to remove excess stain.

    • Allow the plates to dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Comparative Data Presentation

To facilitate a clear comparison of the antiproliferative activity of different this compound analogs, the experimental data should be summarized in well-structured tables.

Table 1: Comparative IC₅₀ Values (µM) of this compound Analogs from MTT Assay

Compound IDHCT-116MCF-7HepG-2A549 (Lung)
Analog 1DataDataDataData
Analog 2DataDataDataData
Analog 3DataDataDataData
DoxorubicinDataDataDataData

Data to be populated with experimental results.

Table 2: Comparative Colony Formation Inhibition by this compound Analogs

Compound IDConcentration (µM)HCT-116 (% Inhibition)MCF-7 (% Inhibition)
Analog 1XDataData
Analog 2XDataData
Analog 3XDataData
DoxorubicinXDataData

Data to be populated with experimental results.

Elucidating the Mechanism of Action

Understanding the molecular mechanism by which these analogs exert their antiproliferative effects is crucial for their further development. Based on the literature for other pyridine derivatives, two prominent signaling pathways often implicated are the EGFR and BRAF pathways.[9][10][11]

Potential Target: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[9][12][13] Its aberrant activation is a common feature in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Analog This compound Analog Analog->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition by analogs.

Potential Target: BRAF Signaling Pathway

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation. Mutations in the BRAF gene are prevalent in several cancers, particularly melanoma.[14][15][16][17]

BRAF_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Analog This compound Analog Analog->BRAF Inhibition

Caption: BRAF signaling pathway and potential inhibition by analogs.

Structure-Activity Relationship (SAR) Analysis

A systematic evaluation of the structure-activity relationship is essential for optimizing the lead compounds. While specific SAR data for this compound analogs is not yet extensively published, general principles for pyridine derivatives can provide initial guidance. A review of various pyridine derivatives suggests that the presence and position of certain functional groups can significantly influence antiproliferative activity.[1][2][3] For instance, the addition of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups has been shown to enhance activity in some series, while bulky groups or halogens can sometimes decrease it.[1][3]

A proposed workflow for SAR analysis of this compound analogs would involve:

  • Synthesis of a diverse library of analogs: This would include modifications at various positions of the pyridine ring and the ethynyl substituent.

  • Systematic biological evaluation: Screen all synthesized analogs using the MTT and colony formation assays across a panel of cancer cell lines.

  • Data correlation: Correlate the observed biological activity (IC₅₀ values, colony inhibition) with the structural modifications.

  • Computational modeling: Employ computational tools to model the interaction of the analogs with potential target kinases to rationalize the observed SAR.

SAR_Workflow A Synthesis of Analog Library B Biological Screening (MTT, Colony Formation) A->B C Data Analysis (IC50, % Inhibition) B->C D SAR Correlation C->D F Lead Optimization D->F E Computational Modeling E->D

Caption: Workflow for Structure-Activity Relationship (SAR) analysis.

Conclusion

The assessment of this compound analogs as potential antiproliferative agents requires a systematic and multi-faceted approach. This guide provides the foundational experimental protocols and a logical framework for such an evaluation. By combining robust in vitro assays with mechanistic studies and a thorough SAR analysis, researchers can effectively identify and optimize novel pyridine-based candidates for further preclinical and clinical development in the fight against cancer.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Ethynyl-2-methylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Core Disposal Principles

The proper disposal of 4-ethynyl-2-methylpyridine, a specialized heterocyclic compound, is a critical aspect of laboratory safety and environmental responsibility. Due to its composite structure, featuring both a pyridine ring and a terminal ethynyl group, this compound presents a unique set of hazards that must be addressed through a structured disposal protocol. The primary concerns are the inherent toxicity and flammability associated with pyridine derivatives, compounded by the reactivity of the terminal alkyne, which can form explosive acetylides with certain metals.

This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the mitigation of risks for research scientists and drug development professionals. The core principle of this procedure is the chemical deactivation of the hazardous ethynyl group prior to collection for final disposal by incineration.

Part 1: Immediate Safety and Hazard Assessment

Key Hazards:

  • Toxicity: Pyridine and its derivatives are known to be harmful if inhaled, ingested, or absorbed through the skin.

  • Irritation: The compound is expected to be a skin and eye irritant.

  • Flammability: As an organic solvent, it should be considered flammable.

  • Reactivity: The terminal alkyne is the most significant and immediate hazard. The acidic proton on the terminal alkyne can react with heavy metal ions (e.g., copper(I), silver, mercury(II)) to form highly unstable and explosive metal acetylides.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment.

PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or a face shieldTo protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection A flame-resistant lab coatTo protect skin and clothing.
Footwear Closed-toe shoesTo protect feet from spills.

Part 2: The Disposal Workflow: A Two-Stage Approach

The recommended disposal procedure for this compound involves a two-stage process designed to first neutralize the reactive terminal alkyne and then to package the resulting material for approved hazardous waste disposal.

cluster_0 Stage 1: In-Lab Deactivation cluster_1 Stage 2: Waste Collection & Disposal Deactivation Deactivation of Terminal Alkyne (Sonogashira Coupling) Preparation Prepare Reaction in Fume Hood Reaction Add Reagents: - Aryl Halide - Palladium Catalyst - Copper(I) Iodide - Amine Base Preparation->Reaction 1. Set up Monitoring Monitor Reaction to Completion (TLC/LC-MS) Reaction->Monitoring 2. React Quenching Quench Reaction Mixture Monitoring->Quenching 3. Verify Segregation Segregate Waste Streams Quenching->Segregation 4. Transfer Labeling Label Hazardous Waste Container Segregation->Labeling 5. Package Storage Store in Satellite Accumulation Area Labeling->Storage 6. Store Disposal Arrange for Professional Disposal Storage->Disposal 7. Finalize

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethynyl-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel compounds like 4-Ethynyl-2-methylpyridine is foundational to innovation. However, progress cannot come at the expense of safety. This guide provides essential, immediate safety and logistical information for handling this pyridine derivative. The protocols herein are designed to be a self-validating system, grounded in the established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework, ensuring that every step is supported by clear causality and authoritative standards.

Hazard Assessment: Understanding the Risk Profile

Key Hazards Include:

  • Flammability: Pyridine compounds are often flammable liquids and vapors, capable of forming explosive mixtures in the air. It is critical to keep them away from heat, sparks, open flames, and other ignition sources.[1]

  • Toxicity: Exposure can be harmful. Pyridine derivatives are known to be toxic if swallowed, inhaled, or in contact with skin. Systemic effects following absorption can impact the central nervous system, liver, and kidneys.[2]

  • Irritation and Corrosion: These compounds are typically irritants to the skin, eyes, and respiratory system.[3] Some derivatives can cause severe skin burns and eye damage.

  • Carcinogenicity: Pyridine itself is classified as a suspected human carcinogen by some agencies, warranting additional caution.[2]

Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation; it is a necessity.

The Core of Protection: Engineering Controls First

Before any discussion of PPE, it is imperative to emphasize that PPE is the last line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.

  • Engineering Controls: All work with this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][4] This is non-negotiable as it minimizes inhalation exposure. The ventilation system should be designed to handle flammable and toxic vapors.

  • Administrative Controls: Limit the quantity of the chemical handled at any one time. Ensure all personnel are thoroughly trained on the specific hazards and handling procedures. Prohibit eating, drinking, and smoking in laboratory areas.[1][4][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE depends directly on the task being performed. We can categorize the operational risk into two tiers: Routine Handling and High-Risk/Spill Response .

Task-Based PPE Requirements
Task LevelMinimum PPE Requirements
Routine Handling Chemical splash goggles, standard nitrile gloves (for incidental splash protection only), and a flame-retardant lab coat.
High-Risk Operations / Spill Cleanup Chemical splash goggles and a full-face shield, heavy-duty gloves (e.g., Butyl rubber), a chemical-resistant apron over a flame-retardant lab coat, and potentially a respirator.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Prepare to handle This compound task_assessment Assess Task: Routine small scale (<10g)? or High-Risk/Spill? start->task_assessment routine_ppe Standard PPE: - Chemical Goggles - Nitrile Gloves (Splash) - FR Lab Coat task_assessment->routine_ppe Routine high_risk_ppe Enhanced PPE: - Goggles & Face Shield - Butyl Rubber Gloves - Chemical Apron - Consider Respirator task_assessment->high_risk_ppe High-Risk / Spill pre_use_check Perform Pre-Use PPE Inspection routine_ppe->pre_use_check high_risk_ppe->pre_use_check proceed Proceed with Work in Chemical Fume Hood pre_use_check->proceed

Caption: Decision workflow for selecting appropriate PPE.

Detailed Guide to PPE Selection

Do not simply grab the nearest equipment. Understand why each piece is chosen and how to use it correctly.

Eye and Face Protection
  • Rationale: Pyridine derivatives can cause serious eye irritation or damage.[2][3] Standard safety glasses are insufficient as they do not protect from splashes.

  • Protocol:

    • Minimum Requirement: Wear chemical splash goggles conforming to OSHA regulations (29 CFR 1910.133) or European Standard EN166 at all times.[3][5]

    • Enhanced Protection: For tasks with a higher splash risk (e.g., large-volume transfers, spill cleanup), supplement goggles with a full-face shield.

Hand Protection
  • Rationale: Dermal contact is a significant route of exposure for pyridine compounds, which can be absorbed through the skin.[2] Glove selection is critical and complex. While nitrile is common in labs, it offers very poor resistance to pyridine itself, with breakthrough times potentially under one minute.[6] Therefore, its use should be limited to situations where only minor, incidental splash contact is possible.

  • Protocol:

    • Inspect Gloves: Before every use, inspect gloves for any signs of degradation, punctures, or tears.

    • Double Gloving: Consider wearing two pairs of nitrile gloves for routine tasks to provide a buffer in case of a minor splash, but this does not increase chemical resistance time.

    • Immediate Removal: If a glove comes into contact with the chemical, remove it immediately using the proper technique (see section 5), wash your hands, and don a new glove.[7]

    • Heavy-Duty Use: For spills or prolonged handling, use gloves made of Butyl rubber or Polyvinyl Alcohol (PVA), which offer greater chemical resistance.[2]

Glove MaterialRecommended Use CaseBreakthrough Time (Pyridine)
Nitrile Incidental splash protection ONLY.[8][9]Poor (< 1 minute). [6] Must be changed immediately upon contact.
Neoprene Moderate chemical resistance. Better than latex.[4]Fair to Good. Always check manufacturer data.
Butyl Rubber Excellent resistance. Recommended for spills and immersion.[2][10]Excellent. Consult manufacturer's chart.

Trustworthiness Check: Always consult the specific glove manufacturer's chemical resistance chart for data on pyridine or similar chemicals before use.[2]

Body Protection
  • Rationale: Protects skin from splashes and prevents contamination of personal clothing.

  • Protocol:

    • Lab Coat: A fully buttoned, flame-retardant lab coat is mandatory.

    • Chemical Apron: For larger quantities or significant splash risks, wear a chemical-resistant apron over the lab coat.

    • Footwear: Closed-toe shoes are required. Do not wear open shoes or shorts in the lab.[11]

Respiratory Protection
  • Rationale: Pyridine derivatives can cause respiratory irritation and may be toxic if inhaled.[4]

  • Protocol:

    • Primary Control: A chemical fume hood is the primary means of respiratory protection.

    • When Required: A respirator is necessary if engineering controls fail, during a large spill, or in areas with inadequate ventilation.[1]

    • Program Compliance: Use of a respirator requires medical clearance, fit-testing, and enrollment in a formal respiratory protection program as mandated by OSHA.[2] Select a NIOSH-approved respirator with cartridges appropriate for organic vapors (e.g., ABEK type).[12]

Operational Plan: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence diligently.

Donning (Putting On) Sequence:

  • Wash hands thoroughly.

  • Don lab coat.

  • Don respiratory protection (if required).

  • Don eye and face protection.

  • Don gloves, ensuring cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, without touching the outside of the glove with bare skin. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first.

  • Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain contaminants.

  • Eye and Face Protection: Remove by handling the strap, not the front surface.

  • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[11]

Disposal Plan for Contaminated PPE

Contaminated PPE is hazardous waste and must be handled accordingly.

  • Gloves and other disposables: Place all contaminated disposable items (gloves, bench paper, etc.) into a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Non-disposable PPE: Decontaminate reusable items like face shields and goggles according to your institution's safety protocols.

  • Lab Coats: Contaminated lab coats should not be taken home. Use a professional laundry service that is equipped to handle chemically contaminated clothing.

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.